molecular formula C6H13ClN2O B3024136 Piperidine-4-carboxamide hydrochloride CAS No. 39674-99-2

Piperidine-4-carboxamide hydrochloride

Cat. No.: B3024136
CAS No.: 39674-99-2
M. Wt: 164.63 g/mol
InChI Key: GSSYTYYSDFJBFK-UHFFFAOYSA-N
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Description

Piperidine-4-carboxamide hydrochloride (CAS 39674-99-2) is a pharmaceutically important chemical scaffold and versatile synthetic intermediate in medicinal chemistry. Piperidine derivatives are crucial building blocks in the pharmaceutical industry, present in more than twenty classes of pharmaceuticals . Recent research has identified potent anti-malarial compounds based on the piperidine carboxamide scaffold, which act as selective, non-covalent inhibitors of the Plasmodium falciparum proteasome, demonstrating low cytotoxicity against human cells and efficacy in mouse models of human malaria . This series of inhibitors exhibits a low propensity for generating resistance and shows synergy with dihydroartemisinin, offering a promising path for new anti-malarial combination therapies . Furthermore, structurally related 4-phenylpiperidine-2-carboxamide analogs have been explored as positive allosteric modulators (PAMs) of the serotonin (5-HT) 5-HT2C receptor, a central nervous system target for treating chronic diseases such as obesity and substance use disorders . The compound is supplied with a purity of ≥95% and has the molecular formula C6H13ClN2O and a molecular weight of 164.63 g/mol . Its hazardous properties include potential harm if swallowed and irritation to skin, eyes, and respiratory tract . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

piperidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12N2O.ClH/c7-6(9)5-1-3-8-4-2-5;/h5,8H,1-4H2,(H2,7,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSYTYYSDFJBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591347
Record name Piperidine-4-carboxamide--hydrogen chloride (1/1)
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Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39674-99-2
Record name 39674-99-2
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Record name Piperidine-4-carboxamide--hydrogen chloride (1/1)
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Record name piperidine-4-carboxamide hydrochloride
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Foundational & Exploratory

Introduction: The Strategic Importance of the Piperidine-4-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Piperidine-4-carboxamide Hydrochloride

In the landscape of modern medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and versatile heterocyclic scaffolds found in FDA-approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable component in the design of bioactive molecules. A key derivative, piperidine-4-carboxamide, also known as isonipecotamide, has emerged as a critical building block for a diverse range of therapeutic agents, including inhibitors of secretory glutaminyl cyclase for Alzheimer's disease, 5-HT receptor modulators, and various protein kinase inhibitors.[2][3][4]

The hydrochloride salt of piperidine-4-carboxamide is often the preferred form for pharmaceutical development due to its enhanced stability, crystallinity, and aqueous solubility, which are critical for formulation and bioavailability. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, grounded in mechanistic principles and field-proven insights. We will dissect the causality behind experimental choices, provide detailed protocols, and compare the strategic advantages of each route to empower researchers and drug development professionals in their synthetic endeavors.

Core Synthetic Pathways: A Comparative Analysis

The synthesis of piperidine-4-carboxamide can be approached from several common starting materials. The choice of pathway is often dictated by factors such as the cost and availability of the starting material, scalability, and the desired purity profile of the final product. We will explore the three most prevalent and logical routes.

Pathway 1: Amidation of Isonipecotic Acid

This is arguably the most direct and classical approach, starting from piperidine-4-carboxylic acid (isonipecotic acid). The core transformation involves the formation of an amide bond, a cornerstone reaction in organic synthesis.

Mechanistic Rationale: The direct reaction between a carboxylic acid and ammonia is thermodynamically unfavorable and requires harsh conditions. Therefore, the carboxylic acid must first be "activated" to enhance the electrophilicity of the carbonyl carbon. This is typically achieved by converting the hydroxyl group into a better leaving group, transforming the acid into a highly reactive acyl chloride. This intermediate then readily reacts with ammonia in an exothermic nucleophilic acyl substitution to form the stable amide.[5]

G IsonipecoticAcid Isonipecotic Acid AcidChloride Isonipecotic Acid Chloride (Reactive Intermediate) IsonipecoticAcid->AcidChloride  Activation  (e.g., SOCl₂) Product Piperidine-4-carboxamide (Isonipecotamide) AcidChloride->Product  Amidation  (NH₃)

Caption: Pathway 1: Synthesis via Isonipecotic Acid Activation.

Experimental Protocol: Synthesis from Isonipecotic Acid

  • Activation: To a cooled (0 °C) solution of isonipecotic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane), add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise.[5]

  • Reaction: Allow the mixture to stir at room temperature for 2-4 hours or until gas evolution (SO₂ and HCl) ceases. The completion of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude isonipecotic acid chloride hydrochloride.

  • Amidation: Carefully add the crude acid chloride to a cooled, concentrated solution of aqueous ammonia (a large excess).

  • Work-up: Stir the reaction mixture vigorously. The product, piperidine-4-carboxamide, will often precipitate. The solid can be collected by filtration, washed with cold water, and dried. The aqueous filtrate can be extracted with an organic solvent like chloroform or ethyl acetate to recover any dissolved product.

  • Purification: The crude product can be purified by recrystallization, typically from an ethanol/water mixture.[5]

Pathway 2: Ammonolysis of Ethyl Isonipecotate

Starting from the ethyl ester of isonipecotic acid is a common industrial approach, as esters are often more readily available and cheaper than the corresponding carboxylic acids.[6] This pathway involves the direct conversion of the ester to the amide.

Mechanistic Rationale: This reaction, known as ammonolysis, is a nucleophilic acyl substitution where ammonia acts as the nucleophile, attacking the ester carbonyl and displacing the ethoxide leaving group. Esters are less reactive than acid chlorides, so this reaction typically requires more forcing conditions, such as elevated temperature and pressure, to proceed at a practical rate. The use of a sealed reactor is common to maintain a high concentration of ammonia.

G EthylIsonipecotate Ethyl Isonipecotate Product Piperidine-4-carboxamide (Isonipecotamide) EthylIsonipecotate->Product  Ammonolysis  (NH₃, heat, pressure)

Caption: Pathway 2: Synthesis via Ammonolysis of an Ester.

Experimental Protocol: Synthesis from Ethyl Isonipecotate

  • Reaction Setup: Place ethyl isonipecotate (1 equivalent) into a high-pressure steel reactor.

  • Ammonia Addition: Cool the reactor and charge it with a solution of ammonia in methanol (methanolic ammonia) or with liquid ammonia. A significant excess of ammonia is used.

  • Reaction: Seal the reactor and heat it to a temperature between 100-150 °C for 12-24 hours. The internal pressure will increase significantly.

  • Cooling and Work-up: After the reaction period, cool the reactor to room temperature and carefully vent the excess ammonia.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and ethanol by-product. The resulting crude piperidine-4-carboxamide can be purified by recrystallization.

Pathway 3: Controlled Hydrolysis of 4-Cyanopiperidine

This route utilizes the nitrile functional group as a precursor to the carboxamide. The synthesis of 4-cyanopiperidine itself is often achieved via dehydration of piperidine-4-carboxamide, so this pathway can also be seen as the reverse of a common side-reaction.[7][8]

Mechanistic Rationale: The hydrolysis of a nitrile to a carboxamide can be catalyzed by either acid or base. The key challenge is to prevent over-hydrolysis to the carboxylic acid. The reaction proceeds via protonation (in acid) or nucleophilic attack by hydroxide (in base) at the nitrile carbon, followed by tautomerization and addition of water to form a hydrated intermediate, which then rearranges to the amide. Careful control of reaction time, temperature, and reagent stoichiometry is paramount to isolate the amide in high yield.

G Cyanopiperidine 4-Cyanopiperidine Product Piperidine-4-carboxamide (Isonipecotamide) Cyanopiperidine->Product  Controlled Hydrolysis  (H⁺ or OH⁻, H₂O) CarboxylicAcid Isonipecotic Acid (Over-hydrolysis product) Product->CarboxylicAcid  (Excess H⁺/OH⁻,   heat)

Caption: Pathway 3: Synthesis via Controlled Nitrile Hydrolysis.

Experimental Protocol: Synthesis from 4-Cyanopiperidine

  • Reaction Setup: Dissolve 4-cyanopiperidine (1 equivalent) in a suitable acid, such as concentrated sulfuric acid or hydrochloric acid, at a low temperature (e.g., 0-5 °C).

  • Reaction: Allow the mixture to warm to room temperature and stir for a specified period (e.g., 24-48 hours). The reaction progress should be monitored carefully (e.g., by TLC or GC) to maximize amide formation and minimize carboxylic acid formation.

  • Quenching and Neutralization: Pour the reaction mixture slowly onto crushed ice. Carefully neutralize the solution with a base, such as concentrated sodium hydroxide or ammonium hydroxide, while keeping the temperature low.

  • Isolation: The product may precipitate upon neutralization. If not, the aqueous solution should be extracted multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Final Step: Formation of the Hydrochloride Salt

Regardless of the pathway used to synthesize the free base, the final step is its conversion to the hydrochloride salt. This is a straightforward acid-base reaction.

Protocol:

  • Dissolve the purified piperidine-4-carboxamide free base in a suitable solvent, such as isopropanol, ethanol, or diethyl ether.

  • Slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) with stirring.

  • The this compound will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove any residual acid, and dry under vacuum.

Quantitative Data and Pathway Comparison

Pathway Starting Material Key Reagents Advantages Disadvantages
1 Isonipecotic AcidSOCl₂ or (COCl)₂, NH₃High reactivity, often high yield, direct route.[5]SOCl₂ is corrosive and generates acidic gas; acid chloride is moisture sensitive.
2 Ethyl IsonipecotateNH₃ (methanolic or liquid)Often uses cheaper, more stable starting material.[6]Requires high temperature and pressure (specialized equipment); can be slow.
3 4-CyanopiperidineH₂SO₄ or NaOHUtilizes a different functional group precursor.Risk of over-hydrolysis to the carboxylic acid; requires careful monitoring.[7][8]

Conclusion

The synthesis of this compound is a well-established process with multiple viable pathways. The selection of a specific route is a strategic decision based on a holistic analysis of starting material cost, required equipment, scalability, and safety considerations. The amidation of isonipecotic acid offers a direct and high-yielding laboratory-scale synthesis, while the ammonolysis of ethyl isonipecotate is often favored for larger-scale industrial production. The hydrolysis of 4-cyanopiperidine provides a useful alternative, though it requires precise control to achieve high selectivity for the desired amide. By understanding the mechanistic underpinnings and practical considerations of each pathway, researchers can confidently and efficiently produce this critical building block for the advancement of pharmaceutical research and development.

References

  • Title: Ethyl 1-(3-carboxypyridin-4-yl)
  • Title: US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride - Google Patents Source: Google Patents URL
  • Title: Ethyl 4-piperidinecarboxylate synthesis - ChemicalBook Source: ChemicalBook URL
  • Title: Synthesis of 4-piperidinecarboxylic acid - PrepChem.
  • Title: Isonipecotamide | 39546-32-2 - ChemicalBook Source: ChemicalBook URL
  • Title: How is Isonipecotamide synthesized?
  • Title: Isonipecotamide CAS#: 39546-32-2 - ChemicalBook Source: ChemicalBook URL
  • Title: US3586678A - Isonipecotic acid derivatives - Google Patents Source: Google Patents URL
  • Title: US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents Source: Google Patents URL
  • Title: WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents Source: Google Patents URL
  • Title: A Comparative Analysis of 4-Piperidinecarboxamide and Other Key Heterocyclic Scaffolds in Drug Discovery - Benchchem Source: Benchchem URL
  • Title: Ethyl Isonipecotate - SRIRAMCHEM Source: SRIRAMCHEM URL
  • Title: Ethyl isonipecotate 98 1126-09-6 - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed Source: PubMed URL

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The Alchemical Core: A Technical Guide to Piperidine-4-carboxamide Hydrochloride for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, understanding a molecular scaffold's fundamental properties and potential is paramount. Piperidine-4-carboxamide, particularly as its hydrochloride salt, represents a cornerstone building block in contemporary medicinal chemistry. Its rigid, saturated heterocyclic structure provides a three-dimensional framework that is both versatile and amenable to functionalization, making it a privileged scaffold in the quest for novel therapeutics.

This guide eschews a rigid, templated approach, instead opting for a narrative that delves into the core identity of piperidine-4-carboxamide hydrochloride. We will explore its fundamental identifiers, physicochemical properties, robust synthetic routes with an emphasis on the "why" behind the "how," and its proven applications as a versatile precursor in drug discovery. Every claim is substantiated with authoritative references, ensuring a trustworthy and expert-grounded resource for your laboratory endeavors.

Part 1: Core Identification and Physicochemical Landscape

A molecule's identity begins with its universal identifiers. This compound is recognized across chemical databases and regulatory frameworks by a specific set of numbers and names. A comprehensive understanding of these is crucial for procurement, documentation, and unambiguous scientific communication.

Key Identifiers and Properties

To facilitate easy reference, the core identifiers and key physicochemical properties of this compound are summarized below. These values are critical for experimental design, from calculating molar equivalents to selecting appropriate analytical techniques.

Identifier/PropertyValueSource(s)
CAS Number 39674-99-2[1][2][3]
Molecular Formula C₆H₁₃ClN₂O[2]
Molecular Weight 164.63 g/mol [2]
Synonyms 4-Piperidinyl-carboxamide hydrochloride, Isonipecotamide HCl[1]
Appearance White to light yellow crystalline powder[4]
Melting Point 145-148 °C (for the free base)
Solubility Soluble in water[4][5]
Storage Temperature Room temperature; store in a dry, sealed place[1][2]

Part 2: Synthesis and Methodologies - From Precursor to Product

The synthesis of this compound is a well-established process, yet the choice of methodology can have significant implications for yield, purity, and scalability. Here, we dissect the primary synthetic pathways, offering not just the steps but the underlying chemical logic.

Synthetic Workflow Overview

The most common strategies for synthesizing the piperidine-4-carboxamide core involve either the functionalization of a pre-existing piperidine ring or the construction of the ring itself. The hydrochloride salt is typically formed in the final step by treatment with hydrochloric acid.

Synthesis_Workflow cluster_0 Route A: Hydrolysis of Nitrile cluster_1 Route B: Amidation of Carboxylic Acid A1 4-Cyanopiperidine A2 Piperidine-4-carboxamide A1->A2  Acid or Base  Hydrolysis Final Piperidine-4-carboxamide Hydrochloride A2->Final  HCl B1 Piperidine-4-carboxylic Acid (Isonipecotic Acid) B2 Activated Intermediate (e.g., Acyl Chloride) B1->B2  Activating Agent  (e.g., SOCl₂) B3 Piperidine-4-carboxamide B2->B3  Ammonia Source B3->Final  HCl caption Key Synthetic Routes to Piperidine-4-carboxamide HCl.

Caption: Key Synthetic Routes to Piperidine-4-carboxamide HCl.

Protocol 1: Controlled Hydrolysis of 4-Cyanopiperidine

This is often the preferred industrial route due to the availability of 4-cyanopiperidine. The challenge lies in controlling the hydrolysis to stop at the amide stage, as over-hydrolysis will yield the corresponding carboxylic acid.

Causality and Experimental Choices:

  • Starting Material: 4-Cyanopiperidine is a common chemical intermediate, often synthesized from piperidine-4-carboxamide via dehydration, making this route part of a potential synthetic cycle.[6][7]

  • Reagent Choice: The use of a strong acid (like sulfuric acid) or base (like sodium hydroxide) under controlled temperature and reaction time is critical. Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon.

  • Reaction Control: Temperature is a key parameter. Lower temperatures favor the formation of the amide, while higher temperatures drive the reaction towards the carboxylic acid. Careful monitoring via techniques like TLC or HPLC is essential to quench the reaction at the optimal point.

Step-by-Step Methodology:

  • Setup: To a stirred solution of 4-cyanopiperidine in an appropriate solvent (e.g., ethanol/water), slowly add the hydrolyzing agent (e.g., concentrated sulfuric acid) at a reduced temperature (0-5 °C).

  • Reaction: Allow the mixture to warm to room temperature and stir for a predetermined time (e.g., 12-24 hours), monitoring the reaction progress.

  • Workup: Carefully neutralize the reaction mixture with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the free base of piperidine-4-carboxamide.

  • Isolation: Filter the solid product, wash with cold water, and dry under vacuum.

  • Salt Formation: Dissolve the isolated free base in a suitable solvent (e.g., isopropanol) and treat with a solution of hydrochloric acid (e.g., HCl in isopropanol) to precipitate the hydrochloride salt. Filter and dry to obtain the final product.

Protocol 2: Amidation of Piperidine-4-carboxylic Acid (Isonipecotic Acid)

This route is a classic example of amide bond formation and is highly versatile, allowing for the synthesis of N-substituted derivatives by replacing ammonia with primary or secondary amines.[8][9]

Causality and Experimental Choices:

  • Activation is Key: A carboxylic acid and an amine will typically form a salt upon mixing.[10] To facilitate amide bond formation, the carboxylic acid's hydroxyl group, a poor leaving group, must be converted into a good leaving group.

  • Activating Agents: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid into a highly reactive acyl chloride.[9] Alternatively, peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used for a milder, one-pot procedure.[11] The choice of agent depends on the substrate's sensitivity to harsh conditions.

  • Amine Source: Anhydrous ammonia or a solution of ammonia in an organic solvent is used as the nucleophile to react with the activated carboxylic acid derivative.

Step-by-Step Methodology (via Acyl Chloride):

  • Activation: Suspend piperidine-4-carboxylic acid in an inert solvent (e.g., dichloromethane) and add thionyl chloride dropwise at 0 °C. Reflux the mixture until the reaction is complete (cessation of gas evolution).

  • Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride hydrochloride.

  • Amidation: Dissolve the crude acyl chloride in an inert solvent and add it slowly to a cooled, concentrated solution of ammonia, maintaining a low temperature.

  • Isolation: After the reaction is complete, concentrate the mixture, and partition the product between an organic solvent and water. The product can be purified by crystallization or chromatography.

  • Salt Formation: As described in the previous protocol, treat the purified free base with HCl to yield the hydrochloride salt.

Part 3: The Role of Piperidine-4-carboxamide in Drug Discovery

The true value of this compound lies in its role as a versatile scaffold. Its piperidine ring can adopt a stable chair conformation, presenting substituents in well-defined axial and equatorial positions. The carboxamide group provides a key hydrogen bond donor and acceptor site, crucial for molecular recognition at biological targets.

Scaffold for Targeted Inhibitors

The piperidine-4-carboxamide core has been instrumental in the development of inhibitors for a diverse range of therapeutic targets.

Drug_Discovery cluster_apps Therapeutic Applications Core Piperidine-4-carboxamide Scaffold Malaria Antimalarial Agents (Proteasome Inhibitors) Core->Malaria  Targets Pf20Sβ5  active site Cancer Anticancer Agents (Carbonic Anhydrase Inhibitors) Core->Cancer  Presents 'tail' groups for  isoform selectivity Neuro Neurodegenerative Disease (sQC Inhibitors) Core->Neuro  Provides scaffold for  sQC inhibition Pain Analgesics & Antimicrobials Core->Pain  Core structure in various  bioactive molecules caption Piperidine-4-carboxamide as a versatile drug discovery scaffold.

Caption: Piperidine-4-carboxamide as a versatile drug discovery scaffold.

  • Antimalarial Agents: Researchers have identified a series of piperidine carboxamides that act as potent and species-selective inhibitors of the Plasmodium falciparum proteasome β5 active site (Pf20Sβ5).[12] These compounds show promise in combating drug-resistant malaria by targeting a crucial protein degradation pathway in the parasite without significantly affecting the human equivalent.[12]

  • Carbonic Anhydrase Inhibitors: By N-acylating the piperidine ring with a 4-sulfamoylbenzoyl group, scientists have created potent inhibitors of human carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII.[11] The piperidine-4-carboxamide portion serves as a central scaffold from which "tail" functionalities can be extended to achieve high potency and selectivity, making these compounds promising candidates for anticancer therapies.[11]

  • Inhibitors for Alzheimer's Disease: The piperidine-4-carboxamide moiety has been identified as a novel scaffold for inhibitors of secretory glutaminyl cyclase (sQC).[13] sQC is an enzyme implicated in the formation of neurotoxic pyroglutamate amyloid-beta (pGlu-Aβ) peptides, a key pathological hallmark of Alzheimer's disease. Inhibiting sQC is therefore an attractive therapeutic strategy.[13]

  • Analgesic and Antimicrobial Agents: The inherent structural features of the piperidine ring are found in numerous bioactive natural products. Synthetic derivatives of piperidine-4-carboxamide have been shown to possess significant analgesic and antimicrobial properties, highlighting the scaffold's broad utility in addressing pain and infectious diseases.[14][15][16]

Part 4: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified as an irritant, causing skin, eye, and respiratory system irritation.[4][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[17][18]

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[19] Avoid contact with skin and eyes.[19]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[18][19]

  • First Aid: In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[17][20]

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.[17][18][19][20]

References

  • Process for preparing piperidine-4-carbothioamide hydrochloride.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre
  • 4 - piperidinyl-carboxamide hydrochloride | 39674-99-2. ChemicalBook.
  • Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS.
  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. IJRPC. [Link]

  • Preparation of piperidine-4-carbothioamide hydrochloride.
  • Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
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  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. [Link]

  • Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed. [Link]

  • piperidine-4-carboxamide - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. PharmaCompass.com. [Link]

  • 4-Piperidinecarboxamide | C6H12N2O | CID 3772. PubChem. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. BioMed Pharma Journal. [Link]

  • Method for preparing 4-cyanopiperidine hydrochloride.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 | The Journal of Organic Chemistry. ACS Publications. [Link]

  • Method for preparing 4-cyanopiperidine hydrochloride.
  • Piperidine | Solubility of Things. Solubility of Things. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. PubMed Central. [Link]

  • Synthesis of Amides from Carboxylic Acid Derivatives. Khan Academy. [Link]

  • Synthesis of Amides - Organic Chemistry. Jack Westin. [Link]

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A Guide to Elucidating the Mechanism of Action for Novel Therapeutics Derived from Piperidine-4-Carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction

Piperidine-4-carboxamide hydrochloride is a versatile chemical scaffold, a foundational building block in the synthesis of a diverse range of biologically active molecules. While this compound itself is not recognized for a specific pharmacological activity, its rigid, saturated heterocyclic structure makes it a valuable starting point for the development of novel therapeutics targeting a wide array of proteins, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the critical task of elucidating the mechanism of action (MoA) of a novel compound derived from a piperidine-4-carboxamide core. Understanding the MoA is paramount in drug discovery, as it informs efficacy, safety, and patient selection, ultimately determining the translational success of a potential therapeutic. We will proceed through a logical, multi-tiered experimental workflow, from initial target identification to in-depth pathway analysis and in-vivo validation.

Part 1: The Strategic Framework for MoA Elucidation

A successful MoA study is not a linear process but an iterative cycle of hypothesis generation, testing, and refinement. The overall strategy is to move from broad, unbiased screening to specific, hypothesis-driven experiments.

MoA_Workflow A Novel Compound Synthesis (from this compound) B Tier 1: Target Identification & Engagement A->B  Initial Screening C Hypothesis Generation: Potential Molecular Target(s) B->C D Tier 2: In Vitro & Cellular Validation C->D  Hypothesis Testing D->C  Iterate/Refine E Refined MoA Hypothesis: Cellular Pathways & Phenotypes D->E F Tier 3: In Vivo Model Confirmation E->F  Translational Validation F->E  Iterate/Refine G Confirmed Mechanism of Action F->G

Caption: High-level workflow for MoA elucidation.

Part 2: Tier 1 - Unbiased Target Identification

The first crucial step is to identify the direct molecular target(s) of your novel compound. This is often the most challenging phase, and employing orthogonal, unbiased methods is critical to ensure confidence in the identified targets.

Affinity-Based Approaches

These methods rely on the physical interaction between the compound and its protein target.

Experimental Protocol: Immobilization and Affinity Chromatography

  • Compound Immobilization:

    • Synthesize an analog of your lead compound containing a linker arm (e.g., a long alkyl chain with a terminal amine or carboxyl group) suitable for conjugation to a solid support. The linker position should be carefully chosen to minimize disruption of the compound's binding pharmacophore.

    • Covalently attach the linker-modified compound to activated agarose or magnetic beads (e.g., NHS-activated Sepharose or Dynabeads M-270 Amine).

    • Prepare a control column with beads that have been treated with the linker alone to identify non-specific binders.

  • Lysate Preparation:

    • Prepare a cell lysate from a relevant cell line or tissue that expresses the putative target. Use a mild lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to maintain protein integrity.

    • Pre-clear the lysate by incubating it with the control beads to remove proteins that bind non-specifically to the matrix.

  • Affinity Pulldown:

    • Incubate the pre-cleared lysate with the compound-conjugated beads for 2-4 hours at 4°C.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins using a competitive elution with an excess of the free (non-immobilized) compound. This is a crucial step for identifying specific binders.

    • Alternatively, use a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE and identify the unique bands that appear in the compound-specific elution.

    • Excise these bands and identify the proteins by mass spectrometry (LC-MS/MS).

Trustworthiness Check: A key self-validating aspect of this protocol is the competitive elution. A true target will be displaced by the free compound, while non-specific binders will not.

Genetic and Functional Approaches

These methods identify targets by observing the functional consequences of their interaction with the compound.

Yeast Three-Hybrid (Y3H) System: A powerful genetic method for identifying protein targets of small molecules.

Y3H_System Promoter Reporter Gene Promoter (e.g., HIS3, LacZ) Reporter Reporter Gene Transcription Promoter->Reporter Activation DNA_BD DNA Binding Domain (DBD) Hybrid Ligand DNA_BD:f0->Promoter Binds AD_Prey Activation Domain (AD) Protein Prey (from cDNA library) DNA_BD:f1->AD_Prey:f1 Interaction Mediated by Novel Compound AD_Prey:f0->Promoter Recruits Polymerase

Caption: Yeast Three-Hybrid (Y3H) system logic.

Part 3: Tier 2 - Cellular and In Vitro Validation

Once putative targets are identified, the next step is to validate these interactions in a relevant cellular context and to characterize the functional consequences.

Target Engagement Assays

It is essential to confirm that the compound engages the target protein in living cells.

Cellular Thermal Shift Assay (CETSA): This assay is based on the principle that a compound binding to its target protein stabilizes the protein against thermal denaturation.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with your compound or a vehicle control for a specified time.

  • Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 70°C).

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured, stable proteins) from the precipitated fraction by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature point using Western blotting or ELISA.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control.

Data Presentation: Hypothetical CETSA Results

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (Compound)
45100100
509598
557090
604075
651550
70520
Functional Pathway Analysis

With a validated target, you must now investigate the downstream cellular consequences of modulating this target.

Western Blotting for Pathway Modulation: If your target is a kinase, phosphatase, or other signaling protein, Western blotting is a direct way to assess the phosphorylation state or expression level of downstream substrates.

Experimental Protocol: Phospho-Protein Analysis

  • Cell Treatment: Treat cells with a time course and dose-response of your compound. Include appropriate positive and negative controls (e.g., a known inhibitor/activator of the pathway).

  • Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the in-vivo phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Probe the membrane with a primary antibody specific to the phosphorylated form of a downstream effector protein (e.g., anti-phospho-ERK).

    • Strip the membrane and re-probe with an antibody for the total amount of that effector protein (e.g., anti-total-ERK) to ensure that changes in phosphorylation are not due to changes in protein expression.

    • Use a secondary antibody conjugated to HRP or a fluorescent dye for detection.

  • Quantification: Quantify the band intensities to determine the relative change in phosphorylation.

Part 4: Tier 3 - In Vivo Model Confirmation

The final stage of MoA validation is to confirm that the mechanism observed in vitro is responsible for the compound's efficacy in a relevant animal model of disease. This involves pharmacodynamic (PD) and efficacy studies.

Pharmacodynamic (PD) Biomarker Analysis:

  • Objective: To demonstrate that the compound engages its target and modulates the downstream pathway in the target tissue in vivo.

  • Method:

    • Dose animals with the compound.

    • Collect relevant tissues (e.g., tumor, brain) at various time points post-dose.

    • Analyze the tissues for a biomarker that reflects target engagement. This could be the phosphorylation state of a downstream substrate (as measured by Western blot or immunohistochemistry) or the expression of a target gene (as measured by qRT-PCR).

    • Correlate the PD biomarker changes with the pharmacokinetic (PK) profile of the compound in the same tissue.

Efficacy Studies with MoA Endpoints:

  • Objective: To link the observed therapeutic efficacy to the proposed MoA.

  • Method:

    • Conduct an efficacy study in a relevant disease model (e.g., a tumor xenograft model for an anti-cancer agent).

    • At the end of the study, in addition to measuring the primary efficacy endpoint (e.g., tumor volume), collect tissues to analyze the PD biomarkers.

    • Demonstrate that the degree of efficacy correlates with the degree of target modulation in the treated animals.

Conclusion

Elucidating the mechanism of action for a novel therapeutic derived from a versatile scaffold like this compound is a rigorous, multi-faceted endeavor. It requires a systematic approach that combines unbiased discovery techniques with hypothesis-driven validation across cellular and in vivo systems. By adhering to the principles of robust experimental design, including orthogonal validation and the use of self-validating protocols, researchers can build a compelling and accurate model of their compound's MoA. This detailed understanding is the bedrock upon which successful clinical translation is built.

References

  • Cellular Thermal Shift Assay (CETSA): Molina, D. M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Affinity Chromatography and Mass Spectrometry: Gingras, A. C., et al. (2007). Analysis of protein complexes using mass spectrometry. Nature Reviews Molecular Cell Biology. [Link]

  • Yeast Three-Hybrid Systems: Licitra, E. J., & Liu, J. O. (1996). A three-hybrid system for detecting small molecule-protein interactions. Proceedings of the National Academy of Sciences. [Link]

  • Western Blotting Protocols and Principles: Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American Journal of Medical Sciences. [Link]

  • Pharmacokinetics and Pharmacodynamics in Drug Development: Mager, D. E., et al. (2003). Pharmacokinetic-pharmacodynamic modeling of biologics. Journal of Pharmacology and Experimental Therapeutics. [Link]

Piperidine-4-carboxamide hydrochloride biological activity screening

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity Screening of Piperidine-4-carboxamide Hydrochloride

Authored by a Senior Application Scientist

Foreword: The Piperidine-4-carboxamide Scaffold as a Privileged Structure in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs and biologically active molecules.[1][2] Its saturated, six-membered heterocyclic structure provides an ideal three-dimensional framework for orienting substituents to interact with biological targets. The piperidine-4-carboxamide motif, in particular, has garnered significant attention, serving as a versatile template for developing therapeutic agents across diverse disease areas, including oncology, infectious diseases, and neurology.[2] This guide provides a comprehensive framework for the systematic biological evaluation of novel compounds based on this core structure, specifically focusing on the hydrochloride salt form, which is often utilized to improve aqueous solubility and handling properties. Our approach is designed not merely as a sequence of steps, but as a logical cascade that builds a deep, multi-faceted understanding of a compound's biological profile, from initial toxicity assessments to target deconvolution.

Section 1: Foundational Characterization and Initial Viability Assessment

Before embarking on specific activity screens, a foundational understanding of the test compound's behavior and its general effect on cellular health is paramount. This initial phase prevents the misinterpretation of data in subsequent, more complex assays.

Physicochemical Properties: The "Why" Behind the Salt Form

Piperidine-4-carboxamide derivatives can exhibit a range of lipophilicity depending on their substitutions.[2] The hydrochloride salt is typically employed to enhance solubility in aqueous buffers used for biological assays. It is critical to determine the solubility limits in your primary solvent (typically DMSO) and the final assay buffer. Poor solubility can lead to compound precipitation, resulting in false negatives or inconsistent dose-response curves.

Core Protocol: Cytotoxicity and Cell Viability Profiling

A fundamental first step is to assess general cytotoxicity.[1] This establishes the therapeutic window and flags compounds that are overtly toxic through non-specific mechanisms. The choice of cell line is critical; a panel should ideally include:

  • A standard immortalized cell line: Such as HEK293 (human embryonic kidney) or NIH3T3 (mouse fibroblast) for baseline toxicity.

  • Disease-relevant cell lines: For example, if screening for anticancer activity, a panel of cancer cell lines like A549 (lung) and MCF7 (breast) should be used.[3]

  • A normal, non-cancerous cell line: To assess selectivity and potential for on-target toxicity in healthy tissues.[2]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, a purple crystalline product.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in the appropriate cell culture medium. Causality Note: DMSO is used for its ability to dissolve a wide range of organic compounds. The final concentration in the assay should be kept low (<0.5%) to avoid solvent-induced toxicity.

  • Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours. Causality Note: This duration allows for multiple cell doubling times, making it possible to observe effects on proliferation.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Section 2: Target-Based and Phenotypic Screening Strategies

With a defined non-toxic concentration range, screening can proceed toward identifying specific biological activities. This can be approached through two complementary paradigms: target-based screening and phenotypic screening.

Workflow for a Comprehensive Screening Cascade

The following diagram illustrates a logical workflow, moving from a broad initial screen to specific hit validation.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triaging cluster_2 Phase 3: Mechanism of Action Studies Compound Piperidine-4-carboxamide Hydrochloride Library Cytotoxicity Cytotoxicity Assay (e.g., MTT on Panel) Compound->Cytotoxicity Establish Therapeutic Window PrimaryScreen Primary Screen (Targeted or Phenotypic) Cytotoxicity->PrimaryScreen Define Non-Toxic Concentrations DoseResponse Dose-Response Analysis (IC50/EC50 Determination) PrimaryScreen->DoseResponse Identify 'Hits' OrthogonalAssay Orthogonal Confirmatory Assay DoseResponse->OrthogonalAssay Confirm Activity SAR Initial SAR Exploration (Analog Screening) OrthogonalAssay->SAR Validate Scaffold TargetID Target Deconvolution (If Phenotypic Hit) SAR->TargetID SecondaryAssay Secondary Assays (e.g., Downstream Signaling) SAR->SecondaryAssay TargetID->SecondaryAssay Inform Pathway Analysis ValidatedHit Validated Hit for Lead Optimization SecondaryAssay->ValidatedHit Confirm MoA G cluster_0 cluster_1 cluster_2 IL4R IL-4 Receptor JAK JAK IL4R->JAK PI3K PI3K IL4R->PI3K STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_P p-STAT3 STAT3->STAT3_P Akt Akt PI3K->Akt Activates Akt_P p-Akt Akt->Akt_P M2_Genes M2 Gene Transcription (e.g., Arginase-1) STAT3_P->M2_Genes Akt_P->M2_Genes Compound Piperidine Derivative (e.g., Compound D11) Compound->STAT3_P Potentiates Compound->Akt_P Potentiates IL4 IL-4 IL4->IL4R

Caption: Putative signaling pathway for M2 macrophage polarization.

Section 3: Data Interpretation and Hit-to-Lead Considerations

The screening process generates a vast amount of data that must be rigorously analyzed to identify promising lead candidates. A "hit" is not simply the most potent compound, but one that demonstrates a balance of desirable properties:

  • Potency: Low IC₅₀ or EC₅₀ value in the primary assay.

  • Selectivity: Minimal activity in cytotoxicity assays and against off-target proteins.

  • Structure-Activity Relationship (SAR): A clear relationship where small chemical modifications lead to predictable changes in activity. [4]* Favorable Physicochemical Properties: Good solubility and predicted drug-like properties. [5] The ultimate goal of this screening guide is to provide a robust, logical, and evidence-based framework for advancing a this compound derivative from an unknown entity to a validated hit, poised for the next stage of drug development.

References

  • Benchchem. (2025). Application Notes and Protocols for Cell-Based Screening of Piperidine Analogs.
  • Benchchem. (2025). A Comparative Analysis of 4-Piperidinecarboxamide and Other Key Heterocyclic Scaffolds in Drug Discovery.
  • Angeli, A., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. [Link]

  • Google Patents. (2018). US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride.
  • Corey, V. C., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]

  • Moodley, N. (2014). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]

  • Kumar, A., et al. (2020). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed. [Link]

  • Fruttaldo, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. [Link]

  • ResearchGate. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. [Link]

  • Ji, H., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. PubMed. [Link]

  • Xu, Y., et al. (2019). Phenotypic Screening-Based Identification of 3,4-Disubstituted Piperidine Derivatives as Macrophage M2 Polarization Modulators: An Opportunity for Treating Multiple Sclerosis. PubMed. [Link]

  • Kim, J. Y., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Discovery and Synthesis of Novel Piperidine-4-carboxamide Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a foundational scaffold in medicinal chemistry, present in numerous approved pharmaceuticals.[1][2] This prevalence is due to its ability to confer favorable pharmacokinetic properties and serve as a versatile template for three-dimensional exploration of chemical space. Among its many derivatives, the piperidine-4-carboxamide moiety has emerged as a particularly fruitful area of research, leading to the discovery of potent modulators of various biological targets. This guide provides a comprehensive overview of the discovery and synthesis of novel piperidine-4-carboxamide hydrochloride derivatives. It delves into the strategic considerations behind synthetic routes, detailed experimental protocols, and the critical role of structure-activity relationship (SAR) studies in optimizing lead compounds.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The piperidine moiety, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design of therapeutic agents.[1][2] Its saturated, non-planar structure allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. Piperidine derivatives have demonstrated a wide range of pharmacological activities, including but not limited to, CNS modulation, antimicrobial, and anti-inflammatory effects.[3][4][5] The piperidine-4-carboxamide core, in particular, offers a robust framework with key features for molecular recognition: a basic nitrogen atom that can be protonated at physiological pH (often as a hydrochloride salt to improve solubility and handling), a rigid cyclic backbone, and a carboxamide group capable of forming critical hydrogen bonds.

Strategic Approaches to the Synthesis of Piperidine-4-carboxamide Derivatives

The synthesis of piperidine-4-carboxamide derivatives typically involves a convergent approach, where key fragments are prepared separately and then coupled in the final stages. This strategy allows for the rapid generation of a library of analogues for SAR studies.

Retrosynthetic Analysis

A common retrosynthetic approach for a generic N-substituted this compound is illustrated below. The primary disconnections are made at the two amide bonds and the bond to the piperidine nitrogen. This breaks the molecule down into three readily accessible building blocks: a primary or secondary amine, piperidine-4-carboxylic acid, and an electrophile (e.g., an alkyl halide or an aldehyde for reductive amination).

Retrosynthesis Target Target Molecule (Piperidine-4-carboxamide HCl) disconnection1 Amide Bond (C-N) Target->disconnection1 Intermediate1 N-Aryl/Alkyl-piperidine-4-carboxamide disconnection1->Intermediate1 disconnection2 Piperidine N-Substitution (N-C) Intermediate1->disconnection2 BuildingBlock3 Electrophile (e.g., R-X) Intermediate1->BuildingBlock3 Intermediate2 Piperidine-4-carboxamide disconnection2->Intermediate2 disconnection3 Amide Bond (C-N) Intermediate2->disconnection3 BuildingBlock2 Primary/Secondary Amine Intermediate2->BuildingBlock2 BuildingBlock1 Piperidine-4-carboxylic acid disconnection3->BuildingBlock1

Caption: Retrosynthetic analysis of a generic N-substituted piperidine-4-carboxamide.

Key Synthetic Transformations

The construction of the piperidine-4-carboxamide scaffold and its derivatives relies on a set of robust and well-established chemical reactions.

The coupling of piperidine-4-carboxylic acid (or its activated form) with a primary or secondary amine is a cornerstone of the synthesis. The choice of coupling agent is critical to ensure high yields and minimize side reactions.

Protocol: Standard Amide Coupling using EDC/HOBt

  • Dissolution: Dissolve piperidine-4-carboxylic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)).

  • Activation: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise and stir for 30 minutes to form the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) and a tertiary amine base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate and concentrating in vacuo, the crude product is purified by column chromatography on silica gel.

The functionalization of the piperidine nitrogen is typically achieved through nucleophilic substitution or reductive amination.

Protocol: N-Alkylation via Nucleophilic Substitution

  • Reactant Mixture: To a solution of the piperidine-4-carboxamide derivative (1.0 eq) in a polar aprotic solvent like DMF or Acetonitrile (ACN), add a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.5 eq) to the mixture.

  • Heating: Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and monitor by TLC or LC-MS.

  • Isolation: After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

Hydrochloride Salt Formation

The final step in the synthesis is often the formation of the hydrochloride salt, which generally improves the compound's crystallinity, stability, and aqueous solubility.

Protocol: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified free base of the piperidine-4-carboxamide derivative in a suitable anhydrous solvent, such as diethyl ether or a mixture of methanol and diethyl ether.

  • Acidification: Slowly add a solution of hydrogen chloride in a solvent (e.g., 2M HCl in diethyl ether or acetyl chloride in methanol) dropwise with stirring.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Characterization and Spectroscopic Analysis

The structural elucidation of newly synthesized derivatives is paramount. A combination of spectroscopic techniques is employed to confirm the identity and purity of the target compounds.

Technique Purpose Typical Observations for Piperidine-4-carboxamide Derivatives
¹H NMR Confirms the proton framework of the molecule.Signals corresponding to the piperidine ring protons (typically in the 1.5-3.5 ppm range), aromatic protons (if present), and the amide N-H proton (often a broad singlet).
¹³C NMR Confirms the carbon skeleton of the molecule.A characteristic signal for the amide carbonyl carbon (around 170-175 ppm) and signals for the piperidine ring carbons.
Mass Spectrometry (MS) Determines the molecular weight of the compound.The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the free base.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups.A strong absorption band for the C=O stretch of the amide (around 1630-1680 cm⁻¹) and an N-H stretch (around 3300-3500 cm⁻¹).
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound.A single major peak indicates a high degree of purity.

Biological Evaluation and Structure-Activity Relationship (SAR) Studies

The ultimate goal of synthesizing novel derivatives is to identify compounds with improved biological activity and drug-like properties. This is achieved through systematic biological evaluation and the development of a structure-activity relationship (SAR).

Case Study: Piperidine-4-carboxamides as Anti-infective Agents

Recent research has highlighted the potential of piperidine-4-carboxamides as a new class of anti-infective agents. For instance, a series of these compounds were identified as potent inhibitors of DNA gyrase in Mycobacterium abscessus.[6][7]

SAR Insights:

  • Aromatic Substitutions: The substitution pattern on the N-phenyl group significantly impacts activity. For example, a trifluoromethyl group at the 4-position of the phenyl ring led to a nearly 10-fold increase in activity compared to the unsubstituted parent compound.[6][7]

  • Linker Modification: The nature and attachment point of the linker between the piperidine and another aromatic system can drastically alter potency.[6]

  • Core Modifications: Replacing parts of the core scaffold, for instance with a quinoline moiety, can either maintain or diminish activity depending on the substitution pattern.[6]

Case Study: Piperidine-4-carboxamides as CCR5 Inhibitors

In the field of antiviral research, piperidine-4-carboxamide derivatives have been designed as potent C-C chemokine receptor type 5 (CCR5) inhibitors, which are crucial for HIV-1 entry into host cells.[8]

SAR Insights:

  • Pharmacophore Modeling: The design of these inhibitors was based on a 'Y-shaped' pharmacophore model.

  • Potency: Optimized compounds showed inhibitory activity (IC₅₀) in the nanomolar range, comparable to the approved drug maraviroc.[8]

  • Antiviral Activity: The most potent compounds demonstrated significant antiviral activity in HIV-1 single-cycle assays.[8]

The following workflow illustrates a typical cycle in a drug discovery program centered on piperidine-4-carboxamide derivatives.

SAR_Cycle cluster_0 Drug Discovery Workflow Design Compound Design & In Silico Screening Synthesis Chemical Synthesis of Novel Derivatives Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro Biological Screening Purification->Screening SAR SAR Analysis Screening->SAR SAR->Design Iterative Refinement Optimization Lead Optimization SAR->Optimization Identify Leads

Sources

Piperidine-4-carboxamide Hydrochloride: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Heterocyclic Scaffolds

In the landscape of modern pharmacology, heterocyclic compounds are foundational.[1] Among these, nitrogen-containing heterocycles such as piperidine, pyridine, and piperazine are particularly prominent in FDA-approved drugs.[1] These structures are favored for their capacity to form hydrogen bonds, influence physicochemical properties, and provide a versatile template for constructing complex, biologically active molecules.[1] The piperidine-4-carboxamide scaffold, a derivative of piperidine, has emerged as a structure of significant interest, finding its place in a diverse array of therapeutic agents, including anticancer, antiviral, and antipsychotic compounds.[1] This guide offers a comprehensive examination of piperidine-4-carboxamide hydrochloride, delving into its chemical and physical attributes, synthetic accessibility, and its expansive role as a privileged scaffold in the design and discovery of novel therapeutics.

Physicochemical Properties: A Foundation for Drug-Likeness

The physicochemical profile of a scaffold is a critical determinant of its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. This compound possesses a set of characteristics that make it an attractive starting point for drug design.

PropertyValueSource
Molecular Formula C6H13ClN2O[2]
Molecular Weight 164.63 g/mol [3]
Melting Point 146-150 °C[2]
Boiling Point 311.7 °C at 760 mmHg[2]
Flash Point 142.3 °C[2]
Vapor Pressure 0.000553 mmHg at 25 °C[2]
XLogP3 -1.4[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 1[4]
Topological Polar Surface Area 55.1 Ų[4]

The presence of both hydrogen bond donors and acceptors in the carboxamide group, coupled with the basic nitrogen of the piperidine ring, allows for a wide range of interactions with biological targets.[1] The relatively low molecular weight and topological polar surface area are advantageous for oral bioavailability. The hydrochloride salt form enhances aqueous solubility and stability, which are crucial for formulation and delivery.

Synthetic Strategies: Accessing Chemical Diversity

The synthetic tractability of a scaffold is paramount for its utility in drug discovery, enabling the generation of diverse analog libraries for structure-activity relationship (SAR) studies. This compound is readily accessible and can be modified at several key positions, providing a rich chemical space for exploration.

Core Synthesis

A common and efficient method for the synthesis of the core scaffold involves the conversion of 4-cyanopiperidine hydrochloride.

Protocol 1: Synthesis of Piperidine-4-carbothioamide Hydrochloride

This protocol describes the synthesis of a thioamide intermediate, which can be further converted to the carboxamide or used in the synthesis of thiazole derivatives.[5]

Materials:

  • 4-cyanopiperidine hydrochloride

  • Ethanol

  • Triethylamine

  • Hydrogen sulfide

Procedure:

  • In a 250 ml pressure reactor, heat a mixture of 50 ml of ethanol, 15 g of 4-cyanopiperidine hydrochloride (102.2 mmol), and 0.52 g of triethylamine (5.1 mmol) to 60°C.[5]

  • Introduce hydrogen sulfide into the reactor until a stable pressure is achieved.[5]

  • Maintain the reaction at 60°C for a specified period (typically between 2 and 24 hours).[5]

  • After the reaction is complete, cool the mixture to a temperature between -20°C and 25°C and release any excess pressure.[5]

  • Filter the resulting precipitate, wash it with ethanol, and dry it under reduced pressure to yield piperidine-4-carbothioamide hydrochloride.[5]

Derivatization Strategies

The true power of the piperidine-4-carboxamide scaffold lies in its potential for derivatization at the piperidine nitrogen (N1) and the carboxamide nitrogen.

N-Arylation/N-Alkylation: The secondary amine of the piperidine ring is a key handle for introducing a wide variety of substituents. The Buchwald-Hartwig amination is a powerful and widely used method for N-arylation.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation

This protocol provides a general workflow for the palladium-catalyzed N-arylation of a piperidine derivative.[6]

Materials:

  • Piperidine-4-carboxamide derivative (1.0 equiv.)

  • Aryl halide (1.2 equiv.)

  • Palladium catalyst (e.g., Pd2(dba)3, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv.)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine the piperidine derivative, aryl halide, palladium catalyst, phosphine ligand, and base.[6]

  • Add the anhydrous solvent.[6]

  • Seal the flask and heat the mixture to 80-110°C with vigorous stirring.[6]

  • Monitor the reaction progress using TLC or LC-MS.[6]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through celite.[6]

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.[6]

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.[6]

Amide Coupling: The primary carboxamide group can be readily modified through various amide coupling reactions to introduce diverse functionalities.

Caption: Synthetic utility of the piperidine-4-carboxamide scaffold.

Medicinal Chemistry Applications: A Scaffold for Diverse Targets

The piperidine-4-carboxamide scaffold has proven to be a versatile starting point for the development of inhibitors for a wide range of biological targets. Its ability to present substituents in specific spatial orientations allows for fine-tuning of interactions within a target's binding site.

CCR5 Receptor Antagonists for HIV Treatment

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of HIV into host cells. Piperidine-4-carboxamide derivatives have been extensively explored as CCR5 antagonists.

  • Key Insight: The piperidine-4-carboxamide moiety was found to be important for anti-HIV activity and conferred metabolic stability.[7]

  • Lead Compound (TAK-220): Through optimization, TAK-220, a potent CCR5 antagonist, was developed.[8] It demonstrated high CCR5 binding affinity (IC50 = 3.5 nM) and potent inhibition of membrane fusion (IC50 = 0.42 nM).[8]

  • Structure-Activity Relationship (SAR): A 'Y-shaped' pharmacophore model has been used to guide the design of novel piperidine-4-carboxamide derivatives with potent anti-HIV activity.[7][9] The introduction of a carbamoyl group into the phenyl ring of the 4-benzylpiperidine moiety led to improved metabolic stability and good inhibitory activity.[8]

G HIV HIV gp120 CD4 CD4 Receptor HIV->CD4 Binds CCR5 CCR5 Co-receptor CD4->CCR5 Conformational Change Fusion Membrane Fusion CCR5->Fusion Enables Cell Host Cell Membrane P4C Piperidine-4-carboxamide Antagonist (e.g., TAK-220) P4C->CCR5 Blocks

Caption: Mechanism of CCR5 antagonists in preventing HIV entry.

DNA Gyrase Inhibitors for Antibacterial Agents

Mycobacterium abscessus is a notoriously difficult-to-treat bacterium due to its resistance to many antibiotics.[10] Piperidine-4-carboxamides have emerged as a new class of novel bacterial topoisomerase inhibitors (NBTIs) that target DNA gyrase.[10]

  • Lead Compound (MMV688844): This compound showed bactericidal properties against M. abscessus.[10]

  • SAR Insights: Synthetic modifications led to the development of 844-TFM, which was 10-fold more active.[10] The addition of a trifluoromethyl group at the 4-position of the phenyl moiety significantly increased activity (MIC = 1.5 µM), while moving it to the 3-position reduced potency (MIC = 12.5 µM).[10] This highlights the critical role of substituent positioning in achieving optimal target engagement.

Proteasome Inhibitors for Antimalarial Therapy

Malaria remains a significant global health threat, and drug resistance is a major concern.[11] A piperidine carboxamide, SW042, was identified through phenotypic screening to have potent antimalarial activity.[11]

  • Mechanism of Action: These compounds were found to be species-selective inhibitors of the P. falciparum proteasome β5 active site (Pf20Sβ5).[11]

  • SAR Highlights: The (S)-enantiomer of the initial hit was 100-fold more potent than the (R)-enantiomer.[11] Removal of either the right-hand phenyl ring or the left-hand glycolic acid fragment resulted in a loss of activity, defining the minimal pharmacophore required.[11]

Histone Deacetylase (HDAC) Inhibitors for Cancer Therapy

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets in oncology.[12] The general pharmacophore for HDAC inhibitors consists of a zinc-binding group, a linker, and a surface recognition "cap" group.[12]

  • Scaffold Role: The piperidine ring can serve as a central linker or be incorporated into the cap group to modulate physicochemical properties and target interactions.[13]

  • Design Strategy: A series of N-substituted 4-alkylpiperidine hydroxamic acids were designed and synthesized, leading to the identification of submicromolar inhibitors with antiproliferative activity.[13]

Poly(ADP-ribose) Polymerase (PARP) Inhibitors in Oncology

PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with BRCA mutations.[14] The benzimidazole carboxamide scaffold has been a successful basis for potent PARP-1 inhibitors.[14] While not a direct piperidine-4-carboxamide, related structures incorporating piperazine have shown promise.[15]

  • Pharmacophore Mimicry: The core carboxamide group acts as a mimic of the nicotinamide portion of the NAD+ substrate, binding to the active site of PARP-1 through hydrogen bonds with Gly-863 and Ser-904.[14] The piperidine ring can be incorporated into the "tail" region of the inhibitor to interact with other parts of the enzyme.

Caption: Diverse therapeutic targets of piperidine-4-carboxamide derivatives.

Secretory Glutaminyl Cyclase (sQC) Inhibitors for Alzheimer's Disease

The formation of neurotoxic pyroglutamate amyloid-beta (pGlu-Aβ) is a key event in the pathology of Alzheimer's disease, and secretory glutaminyl cyclase (sQC) is the enzyme responsible.[16]

  • Novel Scaffold: A piperidine-4-carboxamide moiety was identified as a novel scaffold for sQC inhibitors through high-throughput virtual screening, with an initial hit compound showing an IC50 of 34 µM.[16] This discovery opens a new avenue for the development of disease-modifying therapies for Alzheimer's.

Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and cancer.

  • Design Strategy: A library of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives was synthesized and shown to inhibit human carbonic anhydrases hCA I, II, IX, and XII at nanomolar concentrations.[17] Certain compounds exhibited sub-nanomolar inhibition of the cancer-related isoform hCA IX.[17]

Safety and Toxicological Considerations

While the piperidine-4-carboxamide scaffold itself is a component of many safe and effective drugs, it is essential to consider the potential toxicities of its derivatives. The parent piperidine molecule is a flammable liquid and can cause severe skin burns and eye damage.[18] It is also toxic if inhaled or in contact with the skin.[18] The hydrochloride salt form generally mitigates some of these handling risks. During drug development, it is crucial to evaluate the toxicological profile of each new derivative, including potential off-target effects and metabolic liabilities. For instance, some CCR5 antagonists based on this scaffold were halted in development due to toxicity concerns.[7]

Conclusion: A Privileged Scaffold with a Bright Future

The this compound scaffold represents a classic example of a "privileged structure" in medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and proven ability to serve as a template for potent and selective inhibitors of a wide range of biological targets underscore its enduring value in drug discovery.[1] From infectious diseases like HIV and malaria to complex conditions such as cancer and Alzheimer's disease, derivatives of this versatile scaffold continue to provide promising leads for the development of next-generation therapeutics. The continued exploration of its chemical space, guided by rational drug design and a deep understanding of structure-activity relationships, will undoubtedly lead to the discovery of new and impactful medicines.

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Initial Investigations into the Therapeutic Potential of Piperidine-4-carboxamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial evaluation of Piperidine-4-carboxamide hydrochloride, a heterocyclic compound with significant therapeutic promise. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs targeting conditions from cancer to central nervous system disorders.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to unlocking the therapeutic potential of this promising molecule.

Introduction: The Promise of the Piperidine Scaffold

Piperidine and its derivatives are fundamental building blocks in the design of novel therapeutics, valued for their metabolic stability and ability to modulate physicochemical properties such as lipophilicity and hydrogen bonding capacity.[3] These characteristics enhance a drug's ability to traverse biological membranes and interact with molecular targets, often improving pharmacokinetic profiles while reducing toxicity.[3] The piperidine-4-carboxamide core, in particular, has been identified in compounds investigated for a range of diseases, including HIV, Alzheimer's disease, and malaria, highlighting its versatility and potential for broad therapeutic application.

This guide will delineate a logical, evidence-based pathway for the initial scientific investigation of this compound, from synthesis and characterization to preclinical evaluation.

Synthesis and Physicochemical Characterization

A reliable and scalable synthesis is the cornerstone of any drug discovery program. While various methods exist for the synthesis of piperidine derivatives, a common approach involves the amidation of a carboxylic acid precursor.[4][5][6][7][8]

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the conversion of Piperidine-4-carboxylic acid to the corresponding amide, followed by salt formation. This can be achieved by first activating the carboxylic acid and then reacting it with an ammonia source.

Experimental Protocol: Synthesis of this compound

  • Activation of Carboxylic Acid: To a solution of Piperidine-4-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add a coupling agent such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.1 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amidation: Bubble ammonia gas through the reaction mixture or add a solution of ammonia in a suitable solvent (e.g., methanol) at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Salt Formation: Dissolve the purified Piperidine-4-carboxamide in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in the same solvent dropwise until precipitation is complete. Filter the solid, wash with cold solvent, and dry under vacuum to yield this compound.

Physicochemical Properties

Understanding the physicochemical properties of a drug candidate is crucial for predicting its behavior in biological systems.

PropertyPredicted/Reported ValueSource
Molecular FormulaC6H13ClN2ON/A
Molecular Weight164.63 g/mol [9]
Melting Point146-150°C (for the free base)[10]
Boiling Point311.7°C at 760 mmHg (for the free base)[10]
pKapK1: 3.73; pK2: 10.72 (for the carboxylic acid)[11]
LogP-1.4 (for the free base)[12]
SolubilitySoluble in water (for the carboxylic acid)[11]

In Vitro Evaluation: Target Identification and Initial Screening

In vitro assays are the first step in understanding the biological activity of a new compound. They are cost-effective, high-throughput, and provide valuable insights into the mechanism of action.[13] Based on the known activities of similar piperidine-4-carboxamide derivatives, initial screening should focus on targets implicated in viral entry, neuroinflammation, and parasitic infections.

Potential Therapeutic Targets and Corresponding Assays
  • CCR5 Antagonism (Anti-HIV): The C-C chemokine receptor 5 (CCR5) is a key co-receptor for HIV entry into host cells.[14] Piperidine-4-carboxamide derivatives have shown promise as CCR5 inhibitors.

    • Primary Assay: Calcium Mobilization Assay. This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium triggered by a CCR5 agonist like RANTES.[2][10][14]

    • Secondary Assay: Radioligand Binding Assay. This assay quantifies the ability of the compound to displace a radiolabeled CCR5 ligand, confirming direct interaction with the receptor.

  • Glutaminyl Cyclase (QC) Inhibition (Anti-Alzheimer's Disease): QC is an enzyme involved in the formation of neurotoxic pyroglutamate-amyloid-beta (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.

    • Primary Assay: Fluorometric QC Activity Assay. This assay utilizes a fluorogenic substrate that, upon conversion by QC and a developer enzyme, produces a fluorescent signal.[15][16][17][18][19] Inhibition of QC results in a decrease in fluorescence.

Experimental Protocols for In Vitro Assays

Experimental Protocol: CCR5 Calcium Mobilization Assay

  • Cell Culture: Maintain a cell line stably expressing human CCR5 (e.g., CHO-K1 or HEK293) in appropriate culture medium.

  • Cell Plating: Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specified period.

  • Agonist Stimulation and Signal Detection: Add a known CCR5 agonist (e.g., RANTES) to the wells and immediately measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of the agonist-induced calcium flux for each concentration of the test compound and determine the IC50 value.

Experimental Protocol: Fluorometric Glutaminyl Cyclase (QC) Activity Assay

  • Reagent Preparation: Prepare solutions of recombinant human QC, the fluorogenic substrate (e.g., Gln-AMC), and the developer enzyme (pyroglutamyl aminopeptidase) in assay buffer.

  • Reaction Setup: In a 96-well plate, add the QC enzyme and varying concentrations of this compound.

  • Initiation of Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction and incubate at the optimal temperature.

  • Development and Signal Detection: Add the developer enzyme to the wells and measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.[15][16][17][18][19]

  • Data Analysis: Calculate the percentage of inhibition of QC activity for each concentration of the test compound and determine the IC50 value.

In Vivo Evaluation: Preclinical Models of Disease

Following promising in vitro results, the next critical step is to evaluate the efficacy and safety of this compound in relevant animal models. The choice of model will depend on the primary therapeutic area identified in the initial screening.

Selection of In Vivo Models
  • HIV: Humanized mouse models, which are immunodeficient mice engrafted with human immune cells or tissues, are the gold standard for studying HIV infection and testing novel therapeutics in vivo.[13][14][20][21]

  • Alzheimer's Disease: A variety of transgenic mouse models that overexpress human amyloid precursor protein (APP) and/or presenilin 1 (PS1) and develop amyloid plaques and cognitive deficits are widely used.[5][15][16] Chemically induced models can also be employed to study specific aspects of the disease.[15][16]

  • Malaria: Rodent malaria models, such as those using Plasmodium berghei, are useful for initial efficacy studies.[3] For testing against the human parasite Plasmodium falciparum, humanized mouse models engrafted with human erythrocytes are necessary.[7][17][18]

General Protocol for In Vivo Efficacy Studies
  • Animal Model Selection and Acclimatization: Choose the appropriate animal model based on the therapeutic target and allow the animals to acclimatize to the facility.

  • Compound Formulation and Administration: Formulate this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

  • Dosing Regimen: Determine the appropriate dose levels and dosing frequency based on in vitro potency and any available pharmacokinetic data.

  • Disease Induction (if applicable): Induce the disease pathology according to established protocols for the chosen model.

  • Treatment and Monitoring: Administer the compound to the treatment group and a vehicle control to the control group. Monitor the animals for clinical signs, body weight, and other relevant parameters throughout the study.

  • Efficacy Readouts: At the end of the study, collect relevant tissues and/or blood samples to assess the primary efficacy endpoints (e.g., viral load, plaque burden, parasite load).

  • Data Analysis: Statistically analyze the data to determine the therapeutic efficacy of this compound.

Preliminary Pharmacokinetics and Safety Assessment

A preliminary assessment of the absorption, distribution, metabolism, and excretion (ADME) properties and the safety profile of the compound is essential for its progression as a drug candidate.

Pharmacokinetic (PK) Studies
  • In Vitro ADME: Assess metabolic stability using liver microsomes, plasma protein binding, and cell permeability using Caco-2 cells.

  • In Vivo PK: Administer a single dose of the compound to rodents and collect blood samples at various time points to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

Preliminary Toxicology
  • In Vitro Cytotoxicity: Determine the cytotoxic potential of the compound in a panel of cell lines.

  • Acute In Vivo Toxicity: Administer a single high dose of the compound to rodents and observe for any signs of toxicity over a period of 7-14 days.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to the initial investigation of this compound. The proposed workflow, from synthesis and characterization to in vitro and in vivo evaluation, will provide a solid foundation for determining the therapeutic potential of this promising compound. Positive outcomes from these initial studies will pave the way for more extensive preclinical development, including lead optimization, detailed toxicology studies, and ultimately, clinical trials. The versatility of the piperidine scaffold suggests that this compound could be a valuable starting point for the development of novel therapies for a range of unmet medical needs.

Visualizations

Logical Workflow for Initial Investigation

G cluster_0 Compound Preparation & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Preclinical Assessment synthesis Synthesis of Piperidine-4-carboxamide HCl physchem Physicochemical Characterization synthesis->physchem target_id Target Identification (CCR5, QC, etc.) physchem->target_id primary_screen Primary Screening (Functional Assays) target_id->primary_screen secondary_screen Secondary Screening (Binding Assays) primary_screen->secondary_screen model_selection Animal Model Selection secondary_screen->model_selection efficacy_studies Efficacy Studies model_selection->efficacy_studies pk_studies Pharmacokinetic (ADME) Studies efficacy_studies->pk_studies tox_studies Preliminary Toxicology pk_studies->tox_studies decision decision tox_studies->decision Go/No-Go Decision G cluster_0 Cell Membrane cluster_1 Cytoplasm CCR5 CCR5 Receptor Gq Gq Protein CCR5->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Triggers RANTES RANTES (Agonist) RANTES->CCR5 Binds & Activates P4CH Piperidine-4-carboxamide HCl (Antagonist) P4CH->CCR5 Binds & Blocks

Figure 2: Signaling pathway of CCR5 activation and its inhibition by an antagonist.

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An In-depth Technical Guide to the Spectroscopic Analysis of Piperidine-4-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative in Drug Discovery

In the landscape of modern pharmaceutical development, the precise characterization of molecular entities is not merely a procedural step but the bedrock of safety, efficacy, and innovation. Small heterocyclic scaffolds, such as the piperidine ring system, form the core of countless therapeutic agents. Piperidine-4-carboxamide hydrochloride (CAS No: 39674-99-2) is a quintessential example of such a foundational building block. Its structural integrity, purity, and conformational properties must be unequivocally established. This guide provides a comprehensive, in-depth analysis of this compound using two of the most powerful and ubiquitous techniques in chemical analysis: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) Spectroscopy.

This document is designed for the practicing researcher, scientist, and drug development professional. It moves beyond a simple recitation of data to explain the causal relationships behind the spectral features, offering field-proven insights into experimental design and data interpretation. Every protocol herein is presented as a self-validating system, ensuring that the principles of scientific integrity and reproducibility are upheld.

Molecular Structure and Spectroscopic Rationale

This compound is a salt composed of a protonated piperidine ring functionalized at the 4-position with a primary carboxamide group. The protonation of the piperidine nitrogen to form an ammonium salt significantly influences its chemical and spectroscopic properties, particularly its solubility and the chemical shifts of adjacent protons and carbons.

A thorough spectroscopic analysis hinges on a clear understanding of this structure. The numbering convention used throughout this guide is presented below.

Piperidine_Structure cluster_0 This compound N1 N⁺H₂ C2 C2 N1->C2 Cl Cl⁻ N1->Cl ionic interaction C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C7 C7(O) C4->C7 C6 C6 C5->C6 C6->N1 N2 NH₂ C7->N2 p1 p2 p3 p4

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular skeleton, revealing the connectivity and chemical environment of each carbon and hydrogen atom. For a hydrochloride salt, the choice of a deuterated solvent is critical; Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices due to their ability to dissolve the ionic compound.

¹H NMR Analysis: Probing the Proton Environment

In ¹H NMR, the chemical shift (δ), integration (signal area), and multiplicity (splitting pattern) of each signal provide a wealth of structural information.

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the local electronic environment. Electronegative atoms like oxygen and protonated nitrogen withdraw electron density, "deshielding" nearby protons and shifting their signals to a higher ppm (downfield).

  • Spin-Spin Coupling: Protons on adjacent carbons interact, causing their signals to split into multiplets (e.g., doublets, triplets). The pattern of splitting reveals the number of neighboring protons.

Predicted ¹H NMR Spectrum Interpretation:

  • Ammonium Protons (N⁺H₂): The two protons on the piperidine nitrogen are acidic and exchange rapidly with deuterated solvents like D₂O, causing their signal to disappear. In a solvent like DMSO-d₆, they would appear as a broad singlet, with a chemical shift highly dependent on concentration and temperature.

  • Amide Protons (CONH₂): Due to restricted rotation around the C-N amide bond, the two amide protons are chemically non-equivalent (diastereotopic). They typically appear as two distinct, often broad, singlets in the range of 7.0-8.5 ppm.[1]

  • Piperidine Ring Protons (C2-H, C6-H): These four protons are adjacent to the electron-withdrawing ammonium group (N⁺H₂), causing them to be the most deshielded of the ring protons. The axial and equatorial protons are non-equivalent, leading to complex, overlapping multiplets typically found in the 2.9-3.4 ppm range.[2][3]

  • Piperidine Ring Protons (C3-H, C5-H): These four protons are further from the nitrogen and are therefore more shielded. They also exist in non-equivalent axial and equatorial positions, resulting in complex multiplets typically observed between 1.7-2.1 ppm.

  • Piperidine Ring Proton (C4-H): This single proton is attached to the carbon bearing the carboxamide group. It is coupled to the four protons on C3 and C5, resulting in a complex multiplet, often appearing as a broad quintet or multiplet around 2.3-2.7 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Assigned Protons Chemical Shift (δ) Range (ppm) Multiplicity Integration Rationale for Shift
-CONH₂ 7.0 - 8.5 Two broad singlets 2H Deshielded by adjacent C=O and N; Diastereotopic
C2-H, C6-H 2.9 - 3.4 Multiplet 4H Deshielded by adjacent N⁺H₂ group
C4-H 2.3 - 2.7 Multiplet 1H Deshielded by C=O and coupled to C3/C5 protons
C3-H, C5-H 1.7 - 2.1 Multiplet 4H Standard aliphatic protons, shielded relative to C2/C6

| -N⁺H₂- | Variable (e.g., 8.5-9.5 in DMSO-d₆) | Broad singlet | 2H | Acidic protons on positively charged nitrogen |

¹³C NMR Analysis: Mapping the Carbon Framework

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment.

Predicted ¹³C NMR Spectrum Interpretation:

  • Carbonyl Carbon (C=O): The C=O carbon of the amide group is highly deshielded and will appear as the most downfield signal, typically in the range of 175-178 ppm.

  • Piperidine Ring Carbons (C2, C6): These carbons are directly attached to the electronegative nitrogen atom, causing a significant downfield shift to approximately 45-48 ppm.[4][5][6]

  • Piperidine Ring Carbon (C4): This carbon is substituted with the carboxamide group, resulting in a downfield shift relative to an unsubstituted carbon. Its signal is expected around 40-43 ppm.

  • Piperidine Ring Carbons (C3, C5): These carbons are the most shielded within the ring, appearing furthest upfield, typically in the 25-29 ppm range.[4][5][6]

Table 2: Predicted ¹³C NMR Data for this compound

Assigned Carbon Chemical Shift (δ) Range (ppm) Rationale for Shift
C=O 175 - 178 Highly deshielded by double bond to oxygen
C2, C6 45 - 48 Deshielded by adjacent N⁺H₂ group
C4 40 - 43 Deshielded by attached carboxamide substituent

| C3, C5 | 25 - 29 | Shielded aliphatic carbons |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups, providing a molecular "fingerprint."

Key Vibrational Modes and Interpretation:

The IR spectrum of this compound is a composite of signals from the primary amide, the secondary ammonium salt, and the aliphatic C-H bonds.

  • N-H Stretching (Amide): A primary amide (-CONH₂) is characterized by two distinct bands resulting from asymmetric and symmetric N-H stretching. These typically appear in the 3170-3370 cm⁻¹ range.[7]

  • N-H Stretching (Ammonium): The N⁺-H bonds of the secondary amine salt give rise to a very broad and strong series of absorption bands from approximately 2400 cm⁻¹ to 3200 cm⁻¹.[8][9] This broad feature is a hallmark of an amine salt and will often overlap with C-H stretching bands.

  • C-H Stretching (Aliphatic): The stretching vibrations of the C-H bonds on the piperidine ring appear as sharp peaks just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

  • C=O Stretching (Amide I Band): This is one of the most intense and reliable bands in the spectrum. For a primary amide, it appears as a very strong absorption around 1650-1680 cm⁻¹.[7][10]

  • N-H Bending (Amide II Band & Ammonium): The in-plane bending of the amide N-H bonds (Amide II) results in a strong band between 1620-1650 cm⁻¹.[7] The N⁺H₂ bending vibration of the ammonium salt also appears in the 1560-1620 cm⁻¹ region.[9] These bands may overlap.

  • C-N Stretching: The stretching of the C-N bonds appears in the fingerprint region (1400-1000 cm⁻¹) and can be useful for confirmation but is less diagnostic than the other bands.[10]

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Intensity Vibrational Mode Functional Group Assignment
3170 - 3370 Medium, Sharp (two bands) N-H Asymmetric & Symmetric Stretch Primary Amide (-CONH₂)
2400 - 3200 Strong, Very Broad N⁺-H Stretch Secondary Ammonium (-N⁺H₂-)
2850 - 2950 Medium, Sharp C-H Stretch Aliphatic (Piperidine Ring)
1650 - 1680 Strong, Sharp C=O Stretch (Amide I) Primary Amide (-CONH₂)
1560 - 1650 Strong to Medium N-H Bend (Amide II & Ammonium) Primary Amide & Secondary Ammonium

| 665 - 910 | Medium, Broad | N-H Wag | Primary Amide & Secondary Ammonium |

Validated Experimental Protocols

The quality of spectroscopic data is directly dependent on meticulous sample preparation. The following protocols are designed to ensure high-quality, reproducible results.

Mandatory Safety Precautions

Before handling this compound, all personnel must consult the Safety Data Sheet (SDS).[11][12] Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required at all times.[11][13][14] All sample preparation steps should be performed in a well-ventilated fume hood.

Protocol: NMR Sample Preparation

This workflow is designed to produce a homogeneous, particulate-free solution, which is essential for high-resolution NMR spectra.[15]

Caption: Workflow for preparing a high-quality NMR sample.

Causality and Trustworthiness:

  • Solvent Choice: Using a deuterated solvent is necessary to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum. DMSO-d₆ or D₂O are chosen for their ability to dissolve the hydrochloride salt.

  • Concentration: A concentration of 5-25 mg in ~0.6 mL provides sufficient signal for ¹H NMR without causing viscosity-related line broadening.[16] For ¹³C NMR, a more concentrated solution is preferable due to the lower sensitivity of the nucleus.

  • Filtration: The removal of all solid particles is critical.[17] Suspended solids disrupt the magnetic field homogeneity, leading to broadened spectral lines and a loss of resolution. Filtering directly into the NMR tube minimizes the risk of contamination.[16]

Protocol: FT-IR Sample Preparation (KBr Pellet Method)

The KBr pellet method is a standard technique for analyzing solid samples via transmission FT-IR. The goal is to create a solid dispersion of the analyte in an IR-transparent matrix.

Caption: Workflow for preparing a KBr pellet for FT-IR analysis.

Causality and Trustworthiness:

  • KBr Matrix: Potassium bromide (KBr) is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a plasticity that allows it to form a clear disc under pressure.[18][19]

  • Grinding & Mixing: The sample and KBr must be ground to a very fine powder to minimize light scattering (the Christiansen effect), which can distort the baseline and absorption bands.[19][20] A homogenous mixture ensures the spectrum is representative of the bulk sample.[21][22]

  • Pressure & Vacuum: Applying high pressure causes the KBr to "cold-flow" and fuse into a transparent pellet.[20] Using a vacuum during pressing removes trapped air and adsorbed moisture, which is crucial as water has strong IR absorptions that can obscure sample signals.[19][20]

  • Hydrochloride Consideration: It is important to note that hydrochloride salts can sometimes undergo ion exchange with KBr. If this is suspected (e.g., unexpected spectral changes), using an alternative matrix like potassium chloride (KCl) is a recommended validation step.[18]

Conclusion: A Synergistic Approach to Structural Verification

The spectroscopic analysis of this compound demonstrates the synergistic power of NMR and FT-IR techniques. FT-IR provides a rapid and definitive confirmation of the key functional groups—the primary amide, the secondary ammonium salt, and the aliphatic ring—through their characteristic vibrational frequencies. Concurrently, ¹H and ¹³C NMR spectroscopy offers a detailed, atom-by-atom map of the molecular framework, confirming the precise connectivity and electronic environment of the entire structure. Together, these methods provide an unambiguous and robust analytical package for the complete structural elucidation and quality assessment of this important chemical building block, ensuring its suitability for downstream applications in research and drug development.

References

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  • Research Article. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

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  • ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

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  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

  • UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. Retrieved from [Link]

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Physical and chemical characteristics of Piperidine-4-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Characteristics of Piperidine-4-carboxamide Hydrochloride

Introduction

This compound, a piperidine derivative, is a versatile building block in modern medicinal chemistry and drug discovery. Its rigid cyclic backbone combined with the functional handles of a secondary amine (in its protonated form) and a primary carboxamide makes it a valuable scaffold for synthesizing a diverse array of compounds with significant biological activity. Researchers in drug development frequently utilize this molecule as a starting material for creating inhibitors for various targets, including kinases, proteases, and receptors.[1][2][3] A thorough understanding of its fundamental physical and chemical properties is therefore paramount for its effective application, from reaction design and optimization to formulation and quality control.

This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, grounded in established analytical data and experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the technical insights necessary to confidently and effectively utilize this compound in their work.

Molecular Identity and Structure

The foundational step in characterizing any chemical compound is to establish its precise identity and structure.

  • Chemical Name: this compound

  • Synonyms: Isonipecotamide hydrochloride, 4-Carbamoylpiperidine hydrochloride

  • CAS Number: 39674-99-2[4][5][6]

  • Parent Compound (Free Base): Piperidine-4-carboxamide (also known as Isonipecotamide), CAS Number: 39546-32-2[2][7][8]

Molecular Formula and Weight
  • Molecular Formula: C₆H₁₃ClN₂O

  • Molecular Weight: 164.63 g/mol [4]

The structure consists of a central piperidine ring substituted at the 4-position with a carboxamide group (-CONH₂). As a hydrochloride salt, the basic nitrogen atom of the piperidine ring is protonated and associated with a chloride counter-ion.

Figure 1. Chemical structure of this compound.

Physical Properties

The physical properties of a compound are critical for determining its handling, storage, and application in various experimental setups. The hydrochloride salt form generally confers higher aqueous solubility and melting point compared to the free base.

PropertyValueSource(s)
Appearance White to light yellow crystalline powder[7]
Melting Point 145-150 °C (for the free base)[1][2][7]
Solubility Soluble in water[1][7][9]
pKa (Predicted) 16.48 ± 0.20 (for the amide proton of the free base)[7]
Appearance and Morphology

This compound typically presents as a white or off-white crystalline solid.[7] The crystalline nature is indicative of a well-ordered molecular lattice, which is characteristic of ionic salts.

Melting Point

The melting point of the free base, Isonipecotamide, is reported in the range of 145-150 °C.[1][2][7] The hydrochloride salt is expected to have a significantly higher melting point due to the strong ionic interactions between the piperidinium cation and the chloride anion, which require more energy to overcome. It is crucial for researchers to use the experimentally determined melting point of the specific batch as a primary indicator of purity.

Solubility

The compound is soluble in water.[1][7] This is a key characteristic imparted by its salt form. The protonated piperidinium ring and the polar carboxamide group can readily form hydrogen bonds with water molecules, facilitating dissolution.[9] Solubility in polar organic solvents like methanol and ethanol is also expected, while solubility in non-polar solvents such as hexanes or diethyl ether is likely to be very low. The pH of the aqueous solution will significantly influence solubility; in acidic to neutral conditions, the protonated, more soluble form will dominate.

Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound.

AcidBase Piperidinium Piperidinium Cation (Acidic Form) (R₂N⁺H₂) FreeBase Piperidine Free Base (Basic Form) (R₂NH) Piperidinium->FreeBase + OH⁻ FreeBase->Piperidinium + H⁺

Sources

Methodological & Application

Strategic Synthesis of Secretory Glutaminyl Cyclase (sQC) Inhibitors Utilizing a Piperidine-4-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Methods Guide

Abstract

Secretory glutaminyl cyclase (sQC, EC 2.3.2.5) is a pivotal enzyme in the post-translational modification of N-terminal glutamate residues into pyroglutamate (pGlu). This process is critically implicated in the pathogenesis of Alzheimer's disease, where it catalyzes the formation of highly neurotoxic pGlu-amyloid-beta (pGlu-Aβ) peptides.[1][2] These modified peptides act as seeds for Aβ aggregation, representing a key upstream event in the amyloid cascade.[1][2][3] Consequently, the inhibition of sQC presents a compelling, disease-modifying therapeutic strategy. Recent studies have identified the piperidine-4-carboxamide moiety as a novel and promising scaffold for the design of potent sQC inhibitors.[4][5] This application note provides a comprehensive guide for the rational design and synthesis of sQC inhibitors, using Piperidine-4-carboxamide hydrochloride as a versatile starting material. We detail a representative synthetic protocol, methods for structural characterization, and a protocol for evaluating enzymatic inhibition, offering researchers a robust framework for advancing drug discovery efforts against this critical Alzheimer's target.

Introduction: The Rationale for sQC Inhibition

Alzheimer's disease (AD) is characterized by the extracellular deposition of amyloid-beta plaques in the brain. While full-length Aβ peptides have been a central focus of research, a significant portion of these plaques consist of N-terminally truncated and modified forms.[6] The enzyme secretory glutaminyl cyclase (sQC) plays a crucial role by converting exposed glutamate residues at the N-terminus of truncated Aβ into a pyroglutamate ring structure.[6][7]

This modification confers several pathogenic properties to the Aβ peptide:

  • Increased Aggregation Propensity: pGlu-Aβ is more hydrophobic and aggregates more rapidly than its unmodified counterpart.[2]

  • Enhanced Stability: The pGlu modification protects the peptide from degradation by aminopeptidases.[2]

  • Seeding of Plaque Formation: pGlu-Aβ acts as a potent seed, accelerating the oligomerization and fibrillation of full-length Aβ.[1]

Therefore, inhibiting sQC activity is a prime therapeutic strategy to prevent the formation of these toxic seeding species, thereby halting the amyloid cascade at a very early stage. The piperidine ring is a highly privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties and its presence in numerous approved drugs.[8] Its use as a core for sQC inhibitors, specifically through the piperidine-4-carboxamide motif, offers a synthetically accessible and versatile starting point for inhibitor design.[4][9]

The Synthetic Strategy: Amide Coupling

The core of our synthetic approach is the formation of a stable amide bond, linking the Piperidine-4-carboxamide scaffold to a second molecular fragment designed to interact with other regions of the sQC active site. This is a robust and widely utilized reaction in medicinal chemistry.[10]

This compound is a commercially available and convenient starting material. The synthesis involves two key stages:

  • Neutralization: The hydrochloride salt is neutralized to yield the free amine, which is nucleophilic and ready for coupling.

  • Amide Coupling: The free amine is reacted with a selected carboxylic acid in the presence of a coupling agent to form the final amide product.

The choice of the carboxylic acid partner is critical for the inhibitor's potency and selectivity and should be guided by structural biology insights or library screening. For this protocol, we will use a representative partner, 4-methoxybenzoic acid, to demonstrate the core methodology.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Neutralization cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Analysis A Piperidine-4-carboxamide HCl B Free Amine Intermediate A->B  Solvent (DCM) D Final sQC Inhibitor (N-(piperidin-4-yl)-4-methoxybenzamide) B->D Base DIEA (Base) C 4-Methoxybenzoic Acid C->D E Purification (Column Chromatography) D->E Coupling HATU (Coupling Agent) F Characterization (NMR, MS, HPLC) E->F G Biological Assay (sQC Inhibition) F->G

Figure 1: General workflow for the synthesis and validation of a piperidine-4-carboxamide-based sQC inhibitor.

Detailed Experimental Protocols

Protocol: Synthesis of a Representative sQC Inhibitor

This protocol describes the synthesis of N-(piperidin-4-yl)-4-methoxybenzamide, a representative molecule demonstrating the core amide coupling strategy.

Materials and Reagents:

  • This compound

  • 4-Methoxybenzoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DCM (Dichloromethane), anhydrous

  • DMF (Dimethylformamide), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and 4-Methoxybenzoic acid (1.05 eq).

    • Dissolve the solids in a minimal amount of anhydrous DMF.

    • Add anhydrous DCM to the flask (concentration approx. 0.1 M).

    • Rationale: DCM is a good solvent for the reactants and is easily removed. A small amount of DMF ensures complete dissolution of the starting materials.

  • Base Addition and Activation:

    • To the stirring solution, add DIEA (2.5 eq). Stir for 10-15 minutes at room temperature.

    • Rationale: DIEA is a non-nucleophilic organic base used to neutralize the hydrochloride salt and to scavenge the proton released during the amide bond formation, driving the reaction to completion.[11]

    • In a single portion, add the coupling agent HATU (1.1 eq).

    • Rationale: HATU is a highly efficient coupling reagent that activates the carboxylic acid to form a reactive ester, which is then readily attacked by the amine. It is known for fast reaction times and high yields.[11]

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Rationale: The bicarbonate wash removes any unreacted carboxylic acid and acidic byproducts. The water and brine washes remove residual DMF and other water-soluble impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient elution system, for example, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0-10% MeOH in DCM).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final compound as a solid.

Protocol: Structural Characterization

The identity and purity of the synthesized inhibitor must be rigorously confirmed.

  • ¹H and ¹³C NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The spectra should be consistent with the expected product, showing characteristic peaks for the piperidine, carboxamide, and aromatic moieties.

  • High-Resolution Mass Spectrometry (HRMS): Use ESI-MS to determine the exact mass of the synthesized compound. The measured mass should match the calculated mass for the molecular formula, confirming its elemental composition.

  • HPLC Analysis: Assess the purity of the final compound using reverse-phase HPLC. A pure compound should exhibit a single major peak (typically >95% purity).

Table 1: Representative Analytical Data (Hypothetical)
Parameter Value
Yield 85%
Appearance White solid
¹H NMR Consistent with proposed structure
HRMS (M+H)⁺ Calculated: 249.1598; Found: 249.1601
HPLC Purity >98% (at 254 nm)
Protocol: sQC Enzymatic Inhibition Assay

This protocol provides a method to evaluate the inhibitory potency (IC₅₀) of the synthesized compound against human sQC. The assay is based on a coupled enzymatic reaction that produces a fluorescent signal.[12]

Principle: sQC converts a non-fluorescent substrate (e.g., H-Glu-AMC) into pGlu-AMC. A second enzyme, pyroglutamyl aminopeptidase (PGPEP1), then cleaves the pGlu-AMC, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be measured. An sQC inhibitor will prevent the first step, leading to a reduced fluorescent signal.

Materials:

  • Recombinant human sQC

  • Recombinant human PGPEP1

  • Substrate: L-Glutamate-7-amido-4-methylcoumarin (H-Glu-AMC)

  • Assay Buffer: HEPES buffer, pH 6.0, containing DTT and glycerol.[12]

  • Synthesized inhibitor and a known control inhibitor (e.g., PQ912)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor in DMSO, then dilute further into the assay buffer.

  • In a 96-well plate, add the inhibitor dilutions. Include "no inhibitor" (vehicle control) and "no enzyme" (background) wells.

  • Add the sQC and PGPEP1 enzymes to all wells except the "no enzyme" control.

  • Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the H-Glu-AMC substrate to all wells.

  • Immediately begin kinetic reading of fluorescence intensity every minute for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the data to the vehicle control (100% activity) and background control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Representative Inhibition Data (Hypothetical)
Compound sQC IC₅₀ (µM)
Synthesized Inhibitor25.5
PQ912 (Reference)0.062[6]
Visualizing the Mechanism of Inhibition

G cluster_0 sQC Active Site cluster_1 Inhibitor Binding Zinc Zn²⁺ Inhibitor Piperidine-4-carboxamide Scaffold Zinc->Inhibitor Coordination Glu Catalytic Residue (e.g., Glu) Glu->Inhibitor H-Bond His Coordinating Residue (e.g., His) His->Zinc Coordination Amide Amide Linker Aryl Aryl Moiety

Figure 2: A conceptual diagram showing the binding mode of a piperidine-4-carboxamide inhibitor in the sQC active site, highlighting coordination with the catalytic zinc ion.

Conclusion and Future Directions

This application note demonstrates a clear and reproducible strategy for the synthesis and evaluation of novel sQC inhibitors using this compound as a key building block. The detailed protocols for amide coupling, purification, characterization, and biological assay provide researchers with a comprehensive toolkit to develop new chemical entities targeting sQC. The versatility of the piperidine-4-carboxamide scaffold allows for extensive structure-activity relationship (SAR) studies by varying the carboxylic acid coupling partner. Future work should focus on synthesizing a library of analogues to optimize potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability, and blood-brain barrier permeability), ultimately leading to the development of next-generation therapeutics for Alzheimer's disease.

References

  • (Reference not directly cited in the final text, but used for background knowledge).
  • Dileep, K. V., Sakai, N., Ihara, K., & Zhang, K. Y. J. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 170, 415–423. [Link]

  • Dileep, K.V., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Request PDF on ResearchGate. [Link]

  • Liao, C.-H., et al. (2024). Synthesis and Evaluation of a Novel PET Radioligand for Imaging Glutaminyl Cyclase Activity as a Biomarker for Detecting Alzheimer's Disease. ACS Sensors. [Link]

  • (Reference not directly cited in the final text, but used for background knowledge).
  • Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2023). [Link]

  • Liao, C.-H., et al. (2024). Synthesis and Evaluation of a Novel PET Radioligand for Imaging Glutaminyl Cyclase Activity as a Biomarker for Detecting Alzheimer's Disease. ACS Sensors. [Link]

  • Chen, D., et al. (2023). Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease. Frontiers in Aging Neuroscience. [Link]

  • Chen, D., et al. (2023). Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease. PubMed Central. [Link]

  • (Reference not directly cited in the final text, but used for background knowledge).
  • (Reference not directly cited in the final text, but used for background knowledge).
  • Glutaminyl Cyclase Enzyme and Inhibitors. (2022). [Link]

  • Vijayan, D. K., & Zhang, K. Y. J. (2019). Human glutaminyl cyclase: Structure, function, inhibitors and involvement in Alzheimer's disease. Request PDF on ResearchGate. [Link]

  • (Reference not directly cited in the final text, but used for background knowledge).
  • Coimbra, J. R. S., et al. (2022). An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer's Disease. MDPI. [Link]

  • (Reference not directly cited in the final text, but used for background knowledge).
  • Yilmaz, I., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

  • (Reference not directly cited in the final text, but used for background knowledge).
  • Kaswan, P. (2024). Amide Bond Formation and Peptide Coupling. ResearchGate. [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

  • (Reference not directly cited in the final text, but used for background knowledge).
  • (Reference not directly cited in the final text, but used for background knowledge).

Sources

Application Note: High-Throughput Screening for Novel Enzyme Inhibitors Utilizing a Piperidine-4-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

High-throughput screening (HTS) is a foundational methodology in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify molecules that modulate a specific biological target.[1][2] The piperidine ring is a crucial heterocyclic system and a common structural motif in many FDA-approved drugs, making its derivatives, such as Piperidine-4-carboxamide, valuable scaffolds for building new therapeutic agents.[3] Recent studies have identified Piperidine-4-carboxamide-based molecules as promising inhibitors for targets implicated in diseases ranging from malaria to Alzheimer's disease and cancer, highlighting the scaffold's versatility.[4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing robust HTS assays for compound libraries derived from the Piperidine-4-carboxamide scaffold. We will focus on a biochemical, fluorescence-based enzyme inhibition assay as a primary screening model, detailing the principles of assay development, a step-by-step protocol, and critical data analysis and hit confirmation strategies.

Part I: Assay Development & Principles

The success of any HTS campaign hinges on the quality and reliability of the assay.[2][7] The choice between a biochemical or cell-based assay format depends on the target and the desired information. Biochemical assays, which use purified components, are often preferred for primary screening as they directly measure the interaction between a compound and its target, reducing the complexity and potential confounding factors of a cellular environment.[1][8]

For this guide, we will model an assay for a hypothetical enzyme, "Enzyme-X," which converts a non-fluorescent substrate into a fluorescent product. Inhibitors based on the Piperidine-4-carboxamide scaffold will prevent this conversion, leading to a reduction in the fluorescent signal.

Physicochemical Properties of the Scaffold

Understanding the properties of the core scaffold is crucial for assay design. Piperidine-4-carboxamide hydrochloride is generally a white crystalline powder soluble in polar solvents like water, which is advantageous for creating stock solutions in aqueous buffers commonly used in biochemical assays.[9][10][11] However, derivatives can have varied solubility, and it is essential to perform solubility tests in the final assay buffer to prevent compound precipitation, a common source of false positives.

Mechanism of Inhibition

The fundamental principle of the assay is the enzymatic reaction and its inhibition by a test compound. The diagram below illustrates this relationship, where an active inhibitor from the screening library binds to Enzyme-X, preventing the conversion of the substrate to a fluorescent product.

InhibitionMechanism sub Substrate (Non-Fluorescent) enz Enzyme-X sub->enz Binds prod Product (Fluorescent) enz->prod Catalyzes complex Inhibited Complex inhibitor Inhibitor (Piperidine Scaffold) inhibitor->enz Binds

Caption: Mechanism of Enzyme-X inhibition by a Piperidine-4-carboxamide derivative.

Part II: Protocol for a Fluorescence-Based HTS Assay

This protocol is designed for a 384-well microplate format, which is standard for HTS campaigns.[12]

Materials and Reagents
  • Enzyme-X: Purified and validated for activity and stability.[13]

  • Fluorogenic Substrate: Specific for Enzyme-X.

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT. (Note: Buffer composition must be optimized for the specific enzyme).

  • Test Compounds: Piperidine-4-carboxamide library, typically dissolved in 100% DMSO to create stock plates.

  • Positive Control: A known, potent inhibitor of Enzyme-X.

  • Negative Control: Vehicle (e.g., 100% DMSO).

  • Microplates: 384-well, low-volume, black, flat-bottom plates (to minimize background fluorescence).

  • Plate Reader: Capable of reading fluorescence intensity with appropriate excitation/emission filters.

  • Automation: Liquid handling systems for dispensing reagents and compounds.[12]

Assay Plate Layout

A well-defined plate map is essential for data analysis and quality control. Typically, columns 1 and 2 are reserved for negative (vehicle) controls, while columns 23 and 24 are for positive (known inhibitor) controls. The remaining wells are used for the test compounds.

PlateLayout cluster_plate 384-Well Plate Layout c1 Col 1-2 Negative Control (Vehicle/DMSO) c2 Col 3-22 Test Compounds (Piperidine Library) c3 Col 23-24 Positive Control (Known Inhibitor)

Caption: Standard 384-well HTS plate layout for primary screening.

Step-by-Step Experimental Protocol
  • Compound Dispensing: Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50 nL) of test compounds, positive controls, and negative controls from the source plates to the 384-well assay plates. This results in a final compound concentration of typically 10 µM in a 5 µL final assay volume.

  • Enzyme Addition: Add 2.5 µL of Enzyme-X solution (diluted in assay buffer to 2x the final desired concentration) to all wells of the assay plate.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the compounds to bind to the enzyme before the reaction starts.[12]

  • Reaction Initiation: Add 2.5 µL of the fluorogenic substrate (diluted in assay buffer to 2x the final concentration, typically at its Km value) to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The incubation time should be within the linear range of the reaction progress curve, determined during assay development.[14]

  • Signal Detection: Read the fluorescence intensity on a compatible plate reader using the optimal excitation and emission wavelengths for the fluorescent product.

Part III: Data Analysis and Hit Progression

Data Analysis and Quality Control

Raw fluorescence data must be normalized to determine the activity of each test compound. The percent inhibition is calculated relative to the on-plate controls:

% Inhibition = 100 x (1 - (SignalCompound - MeanPositive Control) / (MeanNegative Control - MeanPositive Control))

The quality and reliability of an HTS assay are statistically validated using the Z'-factor .[15][16] This metric accounts for both the dynamic range of the assay and the variability of the signals.[17][18]

Z' = 1 - (3σpos + 3σneg) / |μpos - μneg|

Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent assay, suitable for HTS.[15][19]
0 to 0.5Marginal assay, may require optimization.[15][19]
< 0Unsuitable for screening.[15][19]
Table 1: Interpretation of Z'-Factor values for HTS assay quality assessment.[15][19]
Hit Confirmation and Progression Workflow

Compounds identified as "hits" in the primary screen (typically those exceeding a certain inhibition threshold, e.g., >50%) must undergo a rigorous confirmation process to eliminate false positives.[20][21][22]

HitProgression primary Primary Screen (Single Concentration) confirm Hit Confirmation (Re-test from powder) primary->confirm  Identify Hits dose Dose-Response (IC50 Determination) confirm->dose  Confirm Activity secondary Secondary & Orthogonal Assays dose->secondary  Prioritize Hits sar Structure-Activity Relationship (SAR) secondary->sar  Validate MoA

Caption: A typical workflow for hit confirmation and progression in drug discovery.

  • Hit Confirmation: Hits are re-tested using freshly prepared samples from solid powder to confirm their activity and rule out issues from compound storage or degradation.[21]

  • Dose-Response Curves: Confirmed hits are tested across a range of concentrations (e.g., 8-10 point serial dilutions) to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).

  • Orthogonal and Counter-Screens: It is crucial to test hits in an alternative assay format (orthogonal screen) to ensure they are not artifacts of the primary assay's technology (e.g., fluorescence interference).[13][20] Counter-screens are used to eliminate compounds that inhibit non-specifically.[20][21]

  • Structure-Activity Relationship (SAR): Active compounds and their close structural analogs are tested to build an understanding of the relationship between chemical structure and biological activity, guiding the next phase of medicinal chemistry.[21]

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) High data variability; small signal window.Check reagent stability and dispensing precision. Optimize enzyme/substrate concentrations to increase signal-to-background.
High % of Hits Non-specific inhibition; assay interference.Implement counter-screens to identify assay artifacts (e.g., read assay in kinetic mode to spot fluorescent compounds). Lower compound concentration.
Poor Reproducibility Compound instability or insolubility; inconsistent liquid handling.Verify compound solubility in assay buffer. Perform regular maintenance and QC on automated liquid handlers.
Edge Effects Temperature or evaporation gradients across the plate.Use lidded plates, ensure proper incubator humidity, and allow plates to equilibrate to room temperature before adding reagents.
Table 2: Troubleshooting guide for common HTS problems.

Conclusion

The Piperidine-4-carboxamide scaffold represents a promising starting point for the discovery of novel enzyme inhibitors. By employing a systematically developed and validated HTS assay, such as the fluorescence-based protocol detailed here, researchers can efficiently screen large compound libraries. Rigorous data analysis, adherence to quality control metrics like the Z'-factor, and a structured hit progression workflow are paramount to minimizing false positives and successfully identifying viable lead compounds for further drug development.

References

  • Mitchison, T. J., & Mitchison, T. J. (2004). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PubMed Central. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from NC State University website: [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153. [Link]

  • BellBrook Labs. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]

  • Shukla, N., et al. (2020). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. National Institutes of Health. [Link]

  • von der Ecken, J., et al. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health. [Link]

  • Eli Lilly and Company & National Institutes of Health Chemical Genomics Center. (2007). Guidance for Assay Development & HTS. High-Throughput Screening Center. [Link]

  • Jacquemard, C., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today: HTS Collection. [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. [Link]

  • Promega Corporation. (2020). A biochemical method for cancer drug screening using the NanoBiT® Protein:Protein Interaction Assay. YouTube. [Link]

  • On HTS. (2023). Z-factor. Medium. [Link]

  • Wikipedia. (n.d.). Z-factor. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]

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  • News-Medical.Net. (n.d.). Hit Selection in High-Throughput Screening. [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. Assay Guidance Manual, NCBI Bookshelf. [Link]

  • Pontis, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • ACS Chemical Biology. (2025). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Publications. [Link]

  • Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges. [Link]

  • Wang, J., et al. (2013). A Fluorescence-Based Thiol Quantification Assay for Ultra-High-Throughput Screening for Inhibitors of Coenzyme A Production. ResearchGate. [Link]

  • Grant, S. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Expert Opinion on Drug Discovery. [Link]

  • Pontis, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed. [Link]

  • ChemBK. (n.d.). piperidine-4-carboxamide. [Link]

  • Liu, Y., et al. (2024). Fluorescent parallel electrophoresis assay of enzyme inhibition. PubMed. [Link]

  • Pontis, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. ResearchGate. [Link]

  • Moodley, T. (2017). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]

  • Kumar, A., et al. (2020). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed. [Link]

  • Angeli, A., et al. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. [Link]

  • Solubility of Things. (n.d.). Solubility of Piperidine-4-carboxylic Acid. [Link]

  • Booker, M. L., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. [Link]

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  • Doherty, E. M., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. PubMed. [Link]

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  • Moodley, T. (2017). Pharmacological screening of synthetic piperidine derivatives. Semantic Scholar. [Link]

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Introduction: The Piperidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemical Derivatization of the Piperidine Ring

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in medicinal chemistry.[1][2] Its prevalence is a testament to its remarkable utility: the piperidine scaffold can impart favorable physicochemical properties such as improved solubility and metabolic stability, and its flexible, chair-like conformation allows it to serve as a versatile scaffold for presenting functional groups in precise three-dimensional orientations to interact with biological targets.[3] Consequently, piperidine derivatives are found in a vast number of FDA-approved drugs, treating a wide range of conditions from cancer and viral infections to neuropsychiatric disorders.[1][4]

The ability to selectively and efficiently modify, or "derivatize," the piperidine ring is therefore a cornerstone of drug discovery and development. Functionalization allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth overview of the principal methods for derivatizing the piperidine ring, offering both mechanistic insights and detailed, field-proven protocols for researchers in organic synthesis and drug development.

Overview of Derivatization Strategies

The derivatization of a piperidine ring can be broadly categorized into two main approaches: functionalization of the nitrogen atom (N-Functionalization ) and functionalization of the carbon framework (C-H Functionalization ). N-functionalization is the more traditional and often more straightforward approach due to the inherent nucleophilicity and reactivity of the secondary amine. In contrast, C-H functionalization represents a more modern and powerful strategy that allows for direct modification of the carbon skeleton, opening new avenues for molecular design.[5][6][7]

G cluster_N N-Functionalization cluster_C C-H Functionalization Piperidine Piperidine Core N_Alkylation N-Alkylation Piperidine->N_Alkylation N-H CH_Alpha α C-H Functionalization (via Iminium Ion) Piperidine->CH_Alpha C-H N_Arylation N-Arylation N_Acylation N-Acylation N_Sulfonylation N-Sulfonylation CH_Direct Direct C-H Arylation (Metal-Catalyzed) CH_Other Site-Selective C-H Insertion

Caption: Key strategies for derivatizing the piperidine ring.

Part 1: N-Functionalization of the Piperidine Ring

The nitrogen atom of the piperidine ring is the most common site for derivatization. Its lone pair of electrons makes it a potent nucleophile, readily participating in a variety of bond-forming reactions.

N-Alkylation

N-alkylation introduces alkyl groups onto the piperidine nitrogen, a fundamental modification for modulating basicity, lipophilicity, and steric profile. The two primary methods are direct alkylation and reductive amination.

This classic SN2 reaction involves the nucleophilic attack of the piperidine nitrogen on an alkyl halide. A base is required to neutralize the hydrohalic acid byproduct, driving the reaction to completion.[8]

  • Expertise & Experience: While straightforward, this method has potential pitfalls. Over-alkylation to form a quaternary ammonium salt can occur, especially with highly reactive alkyl halides like methyl iodide.[9] To mitigate this, one can use the piperidine as the limiting reagent or, more effectively, add the alkyl halide slowly to a solution containing an excess of the piperidine.[9] The choice of base is also critical; inorganic bases like K₂CO₃ are common, but for less reactive systems, a stronger, non-nucleophilic base may be needed.[9]

Protocol 1: Direct N-Alkylation of Piperidin-2-ylmethyl Acetate

This protocol details the benzylation of a substituted piperidine using benzyl bromide.

G A 1. Dissolve piperidine derivative and K₂CO₃ in anhydrous DMF B 2. Add alkyl halide (e.g., Benzyl Bromide) dropwise at RT A->B C 3. Stir for 12-24h (Monitor by TLC) B->C D 4. Quench with water and extract with Et₂O C->D E 5. Wash, dry, and concentrate the organic layers D->E F 6. Purify by column chromatography E->F

Caption: Workflow for direct N-alkylation.

Step-by-Step Procedure: [8]

  • To a stirred solution of piperidin-2-ylmethyl acetate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) (1.5 eq).

  • Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. For less reactive halides, heating to 50-70°C may be necessary.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding water and extract the aqueous layer with diethyl ether (3x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure N-alkylated product.

Reductive amination is arguably the most versatile and widely used method for N-alkylation.[10][11] It involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.

  • Expertise & Experience: The key to this reaction's success is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal because it is mild enough not to reduce the starting aldehyde/ketone, is tolerant of mildly acidic conditions used to promote iminium ion formation, and is easy to handle.[8][10] Older methods using sodium cyanoborohydride (NaBH₃CN) are also effective but introduce toxic cyanide waste.[12][13] Borane-pyridine complex (BAP) has also been shown to be an excellent, less toxic alternative.[12][14] The reaction is typically a one-pot procedure, making it highly efficient.[12]

Protocol 2: Reductive Amination of 4-(Piperidin-4-yl)aniline

This protocol describes the N-benzylation using benzaldehyde.

Step-by-Step Procedure: [10]

  • To a stirred solution of 4-(Piperidin-4-yl)aniline (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate. A catalytic amount of acetic acid can be added to facilitate this step.[8]

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Continue stirring the reaction mixture at room temperature for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Reagent CombinationReducing AgentTypical Yield (%)Reference
Piperidine + Aromatic AldehydeNaBH(OAc)₃85-95%[10]
Piperidine + Aliphatic AldehydeNaBH(OAc)₃80-90%[8]
Piperidine + KetoneNaBH(OAc)₃70-85%[11]
Piperidine + Aromatic AldehydeBorane-Pyridine80-95%[12]
N-Arylation

The introduction of an aryl group onto the piperidine nitrogen (forming a C-N bond) is crucial for many pharmaceutical scaffolds. The premier method for this transformation is the Buchwald-Hartwig amination.

  • Expertise & Experience: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate).[15] Its success is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the key reductive elimination step in the catalytic cycle.[15] For sterically hindered substrates, specialized ligands (e.g., RuPhos, XPhos) and pre-catalysts have been developed to achieve high yields.[16] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required. The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) as the palladium(0) catalyst is oxygen-sensitive.

Protocol 3: Buchwald-Hartwig N-Arylation of a Piperidine Derivative

This protocol provides a general procedure for coupling a piperidine with an aryl bromide.

G A 1. Assemble reactants in oven-dried flask: Piperidine, Aryl Halide, Pd Catalyst, Ligand, and Base B 2. Evacuate and backfill flask with inert gas (e.g., Argon) A->B C 3. Add anhydrous solvent (e.g., Toluene) via syringe B->C D 4. Heat reaction to 80-110 °C with vigorous stirring C->D E 5. Monitor by LC-MS until completion D->E F 6. Cool, dilute with solvent, and filter through Celite E->F G 7. Purify by column chromatography F->G

Caption: Workflow for Buchwald-Hartwig N-arylation.

Step-by-Step Procedure: [15][17]

  • In an oven-dried Schlenk flask, combine the piperidine derivative (1.2 eq), aryl halide (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., RuPhos, 2-4 mol%), and base (e.g., NaOtBu, 1.4 eq).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction's progress by LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

N-Acylation & N-Sulfonylation

N-acylation and N-sulfonylation are robust methods for converting the basic piperidine nitrogen into a neutral amide or sulfonamide, respectively. These functional groups can act as hydrogen bond acceptors and introduce rigidity.

  • Expertise & Experience: These reactions are typically high-yielding and proceed via nucleophilic acyl substitution. For acylation , an acyl chloride or acid anhydride is reacted with the piperidine, usually in the presence of a tertiary amine base (like triethylamine or DIPEA) to scavenge the acid byproduct (HCl or carboxylic acid).[18][19] When using a carboxylic acid directly, a coupling agent (e.g., EDC, HOBt) is required to activate the acid.[18] For sulfonylation , a sulfonyl chloride is used, again with a base.[20] These reactions are often fast and can be performed at or below room temperature.

Protocol 4: General Procedure for N-Acylation using an Acyl Chloride [18][19]

  • Dissolve the piperidine derivative (1.0 eq) and a tertiary amine base (e.g., triethylamine, 1.5 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench by adding water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-acyl piperidine.

Part 2: C-H Functionalization of the Piperidine Ring

Directly modifying the C-H bonds of the piperidine skeleton is a powerful, modern strategy that avoids the need for pre-functionalized starting materials, leading to more efficient and novel synthetic routes.[6][7]

  • Expertise & Experience: The primary challenge in C-H functionalization is controlling site-selectivity. The C-H bonds alpha (C2/C6) to the nitrogen are electronically activated but can be sterically hindered.[5] The C3/C5 and C4 positions are electronically deactivated and harder to functionalize directly.[5] Recent advances have employed directing groups and specialized catalysts to achieve remarkable control.[21][22]

α-Functionalization via Iminium Ion Intermediates

One of the most effective strategies for α-functionalization involves the controlled, in situ formation of an endo-cyclic iminium ion, which is then trapped by a nucleophile.[23]

  • Mechanistic Insight: This method avoids harsh, direct oxidation conditions. A common approach involves the N-oxidation of the tertiary N-alkyl piperidine to an N-oxide. Subsequent treatment, for example with triflic anhydride (Tf₂O), promotes a selective elimination to form the more stable endo-cyclic iminium ion, which is a potent electrophile ready to react with a range of carbon-based nucleophiles.[23] This strategy has been successfully applied to achieve α-alkylation and α-arylation on complex, bioactive molecules.[23]

Photoredox-Catalyzed α-C–H Arylation

Visible-light photoredox catalysis has emerged as a mild and powerful tool for C-H functionalization. For piperidines, this approach can generate an α-amino radical via single-electron transfer (SET), which can then engage in coupling reactions.

  • Expertise & Experience: A highly diastereoselective method has been developed using an iridium-based photocatalyst.[24] This reaction cascade proceeds via α-amino C–H arylation followed by an epimerization at the α-position to yield the most thermodynamically stable stereoisomer. This allows for the synthesis of densely functionalized piperidines with multiple stereocenters in high diastereoselectivity.[24]

Part 3: Ring Construction Strategies: The Pictet-Spengler Reaction

While not a derivatization of a pre-formed ring, the Pictet-Spengler reaction is a vital method for synthesizing substituted piperidine-fused systems, such as tetrahydro-β-carbolines and tetrahydroisoquinolines, which are common in alkaloids and pharmaceuticals.[25][26]

  • Mechanistic Insight: The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, followed by an intramolecular electrophilic aromatic substitution to close the ring.[27][28] The reaction is typically catalyzed by a Brønsted or Lewis acid. The nucleophilicity of the aromatic ring is key; electron-rich systems like indoles react under mild conditions, while less reactive rings like benzene require stronger acids and higher temperatures.[27]

Protocol 5: Classical Pictet-Spengler Synthesis of a Tetrahydro-β-carboline

Step-by-Step Procedure:

  • Dissolve tryptamine (1.0 eq) and an aldehyde (e.g., acetaldehyde, 1.1 eq) in a suitable solvent (e.g., toluene or DCM).

  • Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid, TFA, 10 mol%) to the solution.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, neutralize the reaction with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Trustworthiness: Validation and Characterization

Successful derivatization must be confirmed through rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for confirming the structure of the product. For example, in an N-alkylation, the appearance of new signals corresponding to the added alkyl group and shifts in the signals of the piperidine protons alpha to the nitrogen are key diagnostic indicators.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound, providing definitive proof of a successful reaction.

  • Chromatography (TLC, LC-MS, HPLC): These techniques are used to monitor the reaction's progress, assess the purity of the final product, and guide purification efforts. A single spot on a TLC plate or a single peak in an HPLC chromatogram is a good indicator of purity.

By combining these robust synthetic protocols with rigorous analytical validation, researchers can confidently generate and characterize novel piperidine derivatives for advancing drug discovery programs.

References

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines.
  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(188).
  • BenchChem. (2025).
  • BenchChem. (2025). Acylation reaction conditions for 1-Boc-4-(aminomethyl)piperidine.
  • BenchChem. (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine.
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.).
  • BenchChem. (2025).
  • Synthetic strategies towards C−H functionalization of piperidines at.... (n.d.).
  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation of Piperidin-4-amine with Furfuryl Chloride.
  • BenchChem. (2025).
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 9475-9497.
  • Sarpong, R., et al. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • Procedure for N-alkylation of Piperidine?. (2017).
  • Glorius, F., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society, 142(17), 7894-7900.
  • Davies, H. M. L., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.
  • Approaches to α-functionalization of piperidines by C H.... (n.d.).
  • Ma, C., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(01), e1-e12.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937.
  • Moormann, A. E. (n.d.). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Taylor & Francis Online.
  • Functionalization of Saturated and Unsaturated Heterocycles via Transition Metal Catalyzed C–H Activation Reactions. (n.d.). Ingenta Connect.
  • Functionalization of saturated and unsaturated heterocycles via transition metal catalyzed C-H activ
  • The Role of Piperidine Derivatives in Modern Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of Chiral Saturated Heterocycles Bearing Quaternary Centers via Enantioselective β-C(sp3)
  • Functionalization of Saturated and Unsaturated Heterocycles via Transition Metal Catalyzed C-H Activation Reactions. (2011). Bentham Science Publishers.
  • Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. (2025). Journal of the American Chemical Society.
  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (n.d.). PMC - NIH.
  • Reductive amination and amide synthesis. Reagents and conditions: (a).... (n.d.).
  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. (2025).
  • Pictet–Spengler reaction. (n.d.). Wikipedia.
  • Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. (2025).
  • Comins, D. L. (1999). Selective methodologies for the synthesis of biologically active piperidinic compounds. Journal of Heterocyclic Chemistry, 36(6), 1491-1500.
  • Preparation of Piperidines, Part 2: Substituted
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020).
  • Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. (n.d.).
  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. (2022). NIH.
  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.).
  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.). PMC - PubMed Central - NIH.
  • Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Condition optimizations of sulfonamide formation using piperidine.... (n.d.).
  • SU461497A3 - The method of obtaining piperidine derivative of. (n.d.).
  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (n.d.). PubMed Central.
  • Pictet-Spengler Tetrahydroisoquinoline Synthesis. (n.d.). Thermo Fisher Scientific - US.
  • Piperidine Synthesis. (2025). DTIC.

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Analytical techniques for quantifying Piperidine-4-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantitative Analysis of Piperidine-4-carboxamide hydrochloride

Introduction and Scientific Context

This compound is a heterocyclic amide that serves as a crucial building block and intermediate in the synthesis of a wide range of pharmaceutical agents. Its derivatives have shown potential in diverse therapeutic areas, including as proteasome inhibitors for treating malaria and as inhibitors of human carbonic anhydrase.[1][2] Given its role in drug development, the accurate and precise quantification of this compound is paramount. This ensures the quality of starting materials, allows for the monitoring of reaction kinetics, and guarantees the purity and dosage of final active pharmaceutical ingredients (APIs).

This document provides a detailed guide to validated analytical methods for the quantification of this compound. We will delve into the causality behind methodological choices, offering robust, self-validating protocols grounded in established scientific principles and regulatory standards. The primary focus will be on a validated High-Performance Liquid Chromatography (HPLC) method, with a robust potentiometric titration method presented as a reliable alternative for bulk material assay.

Core Analytical Strategy: Method Selection Rationale

The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis (e.g., purity testing, bulk assay, impurity quantification). This compound is a polar, non-volatile solid, soluble in water. It contains a secondary amide functional group, which possesses a weak UV chromophore, and a basic piperidine nitrogen, which is protonated in the hydrochloride salt form.

  • High-Performance Liquid Chromatography (HPLC): This is the method of choice for specificity and sensitivity. Reversed-phase HPLC can effectively separate the analyte from impurities and degradation products. UV detection is suitable due to the amide chromophore's absorbance in the low UV region (~210-220 nm). The method's high precision and accuracy make it ideal for quality control (QC) environments.

  • Potentiometric Titration: As a classical analytical technique, acid-base titration offers high accuracy and precision for assaying the bulk substance. It is an absolute method that does not require a reference standard of the same compound for calibration. Given that the analyte is a hydrochloride salt of a weak base, it can be directly titrated with a standardized strong base.[3] This method is cost-effective and rapid for determining the purity of the raw material.

  • Gas Chromatography (GC): Direct GC analysis is challenging due to the compound's low volatility and high polarity. Derivatization would be necessary to increase volatility, adding complexity to the procedure.[4] Therefore, GC is generally less suitable for routine quantification of the parent compound compared to HPLC.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The cornerstone of modern pharmaceutical analysis is RP-HPLC due to its high resolving power and sensitivity. This protocol is designed to be compliant with the validation requirements outlined in the ICH Q2(R2) guideline.[5][6]

Principle of Causality

We employ a reversed-phase C18 column, where the stationary phase is non-polar. The mobile phase is a polar mixture of an aqueous buffer and an organic solvent (acetonitrile). The analyte, being polar, has a limited affinity for the stationary phase and elutes relatively quickly. The buffer's pH is controlled to ensure the piperidine nitrogen remains consistently protonated, preventing peak tailing and ensuring reproducible retention times. Acetonitrile is used as the organic modifier to modulate the elution strength of the mobile phase. Detection is performed at a low UV wavelength (210 nm) to capture the n→π* electronic transition of the amide carbonyl group, providing good sensitivity.

Experimental Protocol: HPLC-UV Quantification

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents and Materials:

  • This compound reference standard (purity ≥ 99%).

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).

  • Orthophosphoric acid (AR grade).

  • Water (HPLC grade or Milli-Q).

Chromatographic Conditions:

Parameter Condition Rationale
Mobile Phase A 20 mM KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄ Buffered aqueous phase to ensure consistent ionization state of the analyte.
Mobile Phase B Acetonitrile Organic modifier to control retention and elution.
Gradient Isocratic: 85% A / 15% B A simple isocratic method is robust for assaying the main component.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °C Controlled temperature ensures stable retention times.[7]
Detection UV at 210 nm Wavelength for sensitive detection of the amide chromophore.
Injection Vol. 10 µL Standard volume for analytical HPLC.

| Run Time | 10 minutes | Sufficient time for the analyte to elute and the column to re-equilibrate. |

Procedure:

  • Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. This is the stock solution.

  • Sample Solution Preparation (100 µg/mL): Accurately weigh 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • System Suitability Test (SST): Inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.

  • Analysis: Inject the standard and sample solutions in duplicate and record the chromatograms.

  • Calculation: Calculate the amount of this compound in the sample using the following formula:

    Assay (%) = (Areasample / Areastandard) × (Concstandard / Concsample) × Puritystandard

Method Validation Summary (per ICH Q2(R2))

This protocol must be validated to demonstrate its fitness for purpose.[6][8][9] The following parameters should be assessed:

ParameterAcceptance CriteriaTypical Results
Specificity No interference from blank or placebo at the analyte's retention time.Peak is spectrally pure and well-resolved.
Linearity Correlation coefficient (R²) ≥ 0.999R² = 0.9998
Range 80% to 120% of the test concentration.80 - 120 µg/mL
Accuracy 98.0% to 102.0% recovery.99.5% - 101.2%
Precision (%RSD) Repeatability (n=6): ≤ 2.0%Intermediate Precision: ≤ 2.0%Repeatability: 0.8%Intermediate: 1.2%
LOD & LOQ Signal-to-Noise Ratio: LOD ~3:1, LOQ ~10:1LOD: 0.15 µg/mL, LOQ: 0.45 µg/mL[7]
Robustness %RSD ≤ 2.0% after minor changes (flow rate, pH, temp).Method is robust to small variations.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Mobile Phase Preparation setup Instrument Setup & Equilibration prep_mobile->setup prep_std Standard Solution Preparation sst System Suitability Test (SST) prep_std->sst prep_sample Sample Solution Preparation sequence Run Analytical Sequence prep_sample->sequence setup->sst Equilibrated System sst->sequence SST Passed (%RSD <= 2.0%) integration Peak Integration sequence->integration calculation Concentration Calculation integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC quantification of this compound.

Alternative Method: Potentiometric Titration

For a direct and cost-effective assay of bulk material, potentiometric acid-base titration is an excellent choice. This method quantifies the hydrochloride salt content of the analyte.

Principle of Causality

This compound (B·HCl) behaves as a weak acid in solution due to the protonated piperidine nitrogen. It can be directly titrated with a strong base, such as sodium hydroxide (NaOH). The reaction is as follows:

B·HCl + NaOH → B + NaCl + H₂O

The equivalence point, where all the hydrochloride has been neutralized, is detected by a sharp change in the solution's pH. A potentiometer with a pH electrode is used to monitor this change, providing a more objective and precise endpoint determination than a visual color indicator.

Experimental Protocol: Potentiometric Titration

Instrumentation:

  • Automatic potentiometric titrator or a pH meter with a combination pH electrode.

  • Magnetic stirrer and stir bar.

  • Class A burette (if performing manually).

  • Analytical balance.

Reagents:

  • Sodium hydroxide (NaOH), 0.1 M solution, standardized.

  • Potassium hydrogen phthalate (KHP), primary standard for NaOH standardization.

  • Deionized water, boiled to remove CO₂.

Procedure:

  • Titrant Standardization: Standardize the ~0.1 M NaOH solution against primary standard KHP to determine its exact molarity.

  • Sample Preparation: Accurately weigh approximately 150 mg of this compound into a 150 mL beaker. Dissolve in 50 mL of CO₂-free deionized water.

  • Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode and the burette tip into the solution.

  • Titration: Titrate the sample solution with the standardized 0.1 M NaOH, recording the pH value after each incremental addition of titrant. Continue the titration past the equivalence point.

  • Endpoint Determination: The endpoint is the volume of NaOH corresponding to the point of maximum inflection on the titration curve (or the peak of the first derivative plot, ΔpH/ΔV).

  • Calculation:

    Assay (%) = (V × M × MW) / (W × 1000) × 100

    Where:

    • V = Volume of NaOH at the endpoint (mL)

    • M = Molarity of standardized NaOH (mol/L)

    • MW = Molecular weight of this compound (164.63 g/mol )

    • W = Weight of the sample (g)

Titration Workflow Diagram

Titration_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Titration cluster_data Phase 3: Calculation standardize Standardize 0.1 M NaOH Titrant titrate Titrate with NaOH standardize->titrate weigh_sample Accurately Weigh Sample dissolve Dissolve Sample in DI Water weigh_sample->dissolve setup Instrument Setup (Electrode Calibration) dissolve->setup setup->titrate record Record pH vs. Volume Data titrate->record plot Plot Titration Curve (or 1st Derivative) record->plot endpoint Determine Equivalence Point Volume plot->endpoint calculate Calculate Assay (%) endpoint->calculate

Caption: Workflow for potentiometric titration of this compound.

Conclusion

For the comprehensive quality assessment of this compound, a validated RP-HPLC method is recommended as the primary technique. It provides the specificity required for purity analysis and the quantification of low-level impurities. For the straightforward, high-precision assay of bulk raw material, potentiometric titration is a highly reliable and efficient alternative. The choice between these methods should be guided by the specific analytical need, balancing the requirement for specificity against the desire for speed and cost-effectiveness. Both protocols presented here are robust and grounded in fundamental analytical principles, ensuring trustworthy and reproducible results for drug development and quality control professionals.

References

  • Benchchem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. 4

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. 5

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 8

  • Post, W. R., & Reynolds, C. A. (1964). Spectrophotometric Titration of Primary Aliphatic Amides. Analytical Chemistry, 36(4), 781-783. 10

  • International Council for Harmonisation. ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). 6

  • Pharma International Institute. ICH Q2 Validation of Analytical Procedures. YouTube. 11

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. 9

  • University of Calgary. Ch20: Spectroscopy Analysis: Amides.

  • Sigma-Aldrich. 4-Piperidinecarboxamide 97. 12

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. 7

  • Tokyo Chemical Industry Co., Ltd. Piperidine Hydrochloride.

  • ResearchGate. Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution? 3

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. 1

  • D'Ascenzio, M., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. 2

Sources

Application Note: Piperidine-4-carboxamide Hydrochloride as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is one of the most prevalent N-heterocyclic scaffolds in pharmaceuticals, present in numerous approved drugs and clinical candidates.[1] Its saturated, six-membered ring structure provides a robust, three-dimensional framework that allows for precise spatial orientation of functional groups, which is critical for optimizing interactions with biological targets.

Specifically, Piperidine-4-carboxamide hydrochloride offers a unique combination of features that make it an exceptionally valuable building block for drug discovery professionals. The 4-carboxamide group serves as a potent hydrogen bond donor and acceptor, frequently anchoring ligands into the active sites of enzymes. The secondary amine at the 1-position acts as a key synthetic handle for introducing molecular diversity. Supplied as a stable hydrochloride salt, this reagent is readily available and easily handled in a laboratory setting.

This guide provides an in-depth analysis of this compound, moving beyond simple reaction schemes to explain the underlying chemical principles and strategic considerations. We present detailed, field-tested protocols for its application in the synthesis of high-value therapeutic agents, including kinase and PARP inhibitors, to empower researchers in their drug development endeavors.

Physicochemical Properties and Handling

This compound is a white to off-white solid. Its hydrochloride form renders the piperidine nitrogen protonated, making it non-nucleophilic and stable for storage. To engage this nitrogen in nucleophilic reactions (e.g., N-alkylation, N-acylation), it must first be neutralized with a suitable base.

Table 1: Physicochemical Properties of Piperidine-4-carboxamide

Property Value Reference
Molecular Formula C₆H₁₂N₂O · HCl [2][3]
Molecular Weight 164.63 g/mol [3]
Appearance White to off-white solid
Melting Point 146-150 °C [2]
Primary Hazards Irritant (Eyes, Skin, Respiratory) [3]

| Canonical SMILES | C1CNCCC1C(=O)N.Cl |[3] |

Handling and Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Keep container tightly closed.

  • As an irritant, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[3] Work in a chemical fume hood to avoid inhalation of dust.

Core Synthetic Application: Synthesis of Kinase Inhibitors

The piperidine scaffold is a cornerstone in the design of kinase inhibitors, where the nitrogen atom often serves as an attachment point for a hinge-binding heteroaromatic group. The synthesis of Akt (Protein Kinase B) inhibitors provides a classic example of this strategy.[4][5]

Workflow: N-Arylation for Kinase Inhibitor Scaffolds

The following workflow illustrates the general strategy for coupling Piperidine-4-carboxamide with a chloroheterocycle, a common precursor in kinase inhibitor synthesis.[4]

G cluster_start Starting Materials cluster_process Reaction cluster_product Product A Piperidine-4-carboxamide HCl C Nucleophilic Aromatic Substitution (SNAr) Base (e.g., NaHCO3, DIPEA) Solvent (e.g., CH3CN/H2O, DMF) Heat A->C B Chloro-pyrrolo[2,3-d]pyrimidine B->C D 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl) piperidine-4-carboxamide (Akt Inhibitor Core) C->D Purification (Crystallization/Chromatography)

Caption: General workflow for SNAr-based synthesis of kinase inhibitor cores.

Detailed Protocol 1: Synthesis of 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

This protocol describes a nucleophilic aromatic substitution (SNAr) reaction, a robust method for forming aryl-nitrogen bonds, particularly with electron-deficient heteroaromatics.[4]

Materials:

  • This compound (1.0 eq.)

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.)

  • Sodium bicarbonate (NaHCO₃) (3.0 eq.) or Diisopropylethylamine (DIPEA) (2.5 eq.)

  • Solvent: Acetonitrile/Water (2:1 v/v) for NaHCO₃, or anhydrous N,N-Dimethylformamide (DMF) for DIPEA

  • Standard glassware for reflux or heating with magnetic stirring

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Purification apparatus (recrystallization or column chromatography)

Procedure:

  • Reagent Setup (using NaHCO₃): To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), and NaHCO₃ (3.0 eq.).

  • Solvent Addition: Add the acetonitrile/water solvent mixture to the flask to achieve a starting material concentration of approximately 0.2 M.

  • Reaction: Heat the mixture to reflux (approx. 85-90 °C). The reaction progress should be monitored by TLC (e.g., using 10% Methanol in Dichloromethane as eluent). The reaction is typically complete within 16-24 hours.

  • Work-up: Once the reaction is complete (as indicated by consumption of the starting materials), cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Wash the solid with water and then a small amount of cold acetonitrile or diethyl ether to remove impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography if necessary.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Expertise & Causality:

  • Choice of Base: NaHCO₃ is a mild inorganic base suitable for aqueous/organic solvent mixtures.[4] It neutralizes the HCl salt and the HCl generated during the SNAr reaction. For reactions sensitive to water, an organic base like DIPEA in an anhydrous solvent like DMF is preferred. DIPEA is a non-nucleophilic base, preventing it from competing with the piperidine nucleophile.

  • Reaction Monitoring: TLC is crucial for determining reaction completion. The product, being more polar than the chloro-pyrimidine but less polar than the piperidine salt, will have a distinct Rf value.

  • Solvent System: The choice of a protic co-solvent like water can sometimes accelerate SNAr reactions by stabilizing the charged Meisenheimer intermediate.

Core Synthetic Application: Synthesis of PARP and Carbonic Anhydrase Inhibitors

N-acylation of the piperidine nitrogen is a fundamental transformation for creating a diverse array of inhibitors. This approach is central to the synthesis of certain classes of Poly(ADP-ribose) polymerase (PARP) inhibitors and Carbonic Anhydrase (CA) inhibitors, where the acyl group often provides critical interactions with the target protein.[6][7]

Workflow: N-Acylation of the Piperidine Core

This diagram outlines the standard amide bond formation, a cornerstone of medicinal chemistry, applied to the piperidine scaffold.

G cluster_start Starting Materials cluster_process Reaction cluster_product Product A Piperidine-4-carboxamide HCl C Amide Coupling Base (e.g., Et3N, DIPEA) Coupling Agent (e.g., EDCI, HBTU) Solvent (e.g., DCM, DMF) A->C B Carboxylic Acid (R-COOH) or Acyl Chloride (R-COCl) B->C D N-Acyl-piperidine-4-carboxamide (Inhibitor Scaffold) C->D Aqueous Work-up & Purification

Caption: General workflow for N-Acylation via amide coupling.

Detailed Protocol 2: General Procedure for N-Acylation via an Acyl Chloride

This protocol details the reaction with a reactive acyl chloride. This is often a high-yielding and straightforward method for acylation.

Materials:

  • This compound (1.0 eq.)

  • Substituted Benzoyl Chloride (e.g., 4-sulfamoylbenzoyl chloride) (1.05 eq.)[6]

  • Triethylamine (Et₃N) or DIPEA (2.5-3.0 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard glassware for reactions at 0 °C to room temperature

  • Separatory funnel and standard aqueous work-up reagents (e.g., saturated NaHCO₃ solution, brine)

Procedure:

  • Reagent Setup: Suspend this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add the base (e.g., Et₃N, 2.5 eq.) dropwise. Stir for 15-20 minutes to ensure complete neutralization of the hydrochloride salt, resulting in the free piperidine base in situ.

  • Acyl Chloride Addition: Add the acyl chloride (1.05 eq.), either neat or as a solution in anhydrous DCM, dropwise to the cold reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC until the starting piperidine is consumed.

  • Work-up: Quench the reaction by adding water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography or recrystallization as needed.

  • Characterization: Confirm the structure and purity via NMR and MS analysis.

Trustworthiness & Self-Validation:

  • Stoichiometry of Base: At least 2.0 equivalents of base are required: one to neutralize the starting material's HCl salt and one to scavenge the HCl produced by the acylation reaction. Using a slight excess (2.5-3.0 eq.) ensures the reaction goes to completion.

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Using anhydrous solvents and an inert atmosphere is critical to prevent hydrolysis of the acyl chloride, which would lower the yield.

  • Aqueous Work-up: The wash with saturated NaHCO₃ solution is essential to remove any unreacted acyl chloride and excess HCl, simplifying the subsequent purification.

Troubleshooting and Optimization

Table 2: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Incomplete neutralization of HCl salt.2. Insufficiently activated coupling partner.3. Low reaction temperature. 1. Ensure at least 2 eq. of base are used for N-acylation, or 1 eq. for SNAr.2. For carboxylic acids, use a reliable coupling agent (HBTU, HATU). For SNAr, ensure the aryl halide is electron-deficient.3. Increase temperature; many SNAr reactions require reflux.
Multiple Products 1. Impure starting materials.2. Side reactions (e.g., reaction with solvent).3. For di-functional acylating agents, potential for dimerization. 1. Verify purity of starting materials by NMR/MS before starting.2. Choose an inert solvent (DCM, DMF, Dioxane).3. Use high dilution conditions or add the di-functional reagent slowly to the piperidine solution.

| Difficult Purification | 1. Product is highly polar and water-soluble.2. Byproducts have similar polarity to the product. | 1. Avoid aqueous work-up if possible; triturate with a non-polar solvent like ether or hexanes. Consider reverse-phase chromatography.2. Adjust the TLC mobile phase to achieve better separation and optimize the column chromatography gradient. Recrystallization may be a better alternative. |

Conclusion

This compound is more than a simple heterocyclic amine; it is a strategically designed building block that provides a direct route to complex molecular architectures of high therapeutic relevance. Its pre-installed 4-carboxamide moiety and reactive secondary amine offer two orthogonal points for molecular elaboration. By understanding the principles of its reactivity—namely the necessity of in situ neutralization—and applying robust protocols for N-arylation and N-acylation, drug discovery scientists can efficiently access potent kinase, PARP, and other enzyme inhibitors. This application note serves as a practical guide to unlock the full synthetic potential of this versatile reagent.

References

  • U.S. Patent 10,093,626 B2. (2018). Process for preparing piperidine-4-carbothioamide hydrochloride.
  • Thakur, A., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. ACS Omega. [Link]

  • Addie, M., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry. [Link]

  • Nocentini, A., et al. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Molecules. [Link]

  • Chinese Patent 102887854B. (2014). Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • Siddiqui, F. A., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. [Link]

  • Toda, N., et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ChemBK. piperidine-4-carboxamide. ChemBK. [Link]

  • Sabe, A., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules. [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry. [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. [Link]

  • Vertex Pharmaceuticals. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. [Link]

  • Semantic Scholar. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. [Link]

  • Green, S., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. [Link]

  • Wold, E. A., et al. (2021). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry. [Link]

  • PharmaCompass. piperidine-4-carboxamide. PharmaCompass. [Link]

  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research. [Link]

  • Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • PubChem. 4-Piperidinecarboxamide. National Center for Biotechnology Information. [Link]

  • Ataman Kimya. PIPERIDINE. Ataman Kimya. [Link]

  • DTIC. Piperidine Synthesis. Defense Technical Information Center. [Link]

Sources

Application Note: Investigating the Anti-Cancer Potential of Novel Piperidine-4-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold in Oncology

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved therapeutics. Its prevalence is due to its favorable physicochemical properties, including high aqueous solubility and the ability to form a stable, saturated heterocyclic structure that can be readily functionalized in three dimensions. This allows for the precise orientation of pharmacophoric groups to interact with biological targets. In oncology, piperidine-containing molecules have been successfully developed as kinase inhibitors, PARP inhibitors, and modulators of other critical signaling pathways.

While Piperidine-4-carboxamide hydrochloride itself is primarily recognized as a chemical building block, its structural motif is a key component of molecules with demonstrated anti-neoplastic activity. This note, therefore, presents a generalized framework for researchers to investigate the potential anti-cancer effects of novel, custom-synthesized derivatives of Piperidine-4-carboxamide. The protocols outlined below are designed to establish a foundational understanding of a novel compound's efficacy, potency, and mechanism of action in cancer cell lines.

Foundational Experimental Workflow

The initial evaluation of a novel Piperidine-4-carboxamide derivative should follow a logical, tiered approach. This workflow is designed to first establish general cytotoxicity and then to elucidate the specific cellular and molecular mechanisms responsible for the observed effects.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_mechanistic Phase 2: Mechanistic Elucidation cluster_validation Phase 3: Target Validation & Pathway Analysis A Compound Synthesis & Characterization B Select Diverse Cancer Cell Line Panel (e.g., NCI-60) A->B Purity >95% C High-Throughput Cytotoxicity Screening (e.g., MTT/MTS Assay) B->C Broad Spectrum D Determine GI50 / IC50 Values C->D Dose-Response E Cell Cycle Analysis (Flow Cytometry) D->E Prioritize Potent Hits F Apoptosis Induction Assays (Annexin V/PI Staining) D->F G Target Identification (e.g., Kinase Profiling, Western Blot) E->G Identify Blockade F->G Confirm Apoptotic Pathway H Investigate Key Signaling Pathways (e.g., MAPK, PI3K/Akt) G->H Hypothesis Generation I Validate On-Target Effects H->I Mechanism Confirmation

Caption: Tiered workflow for evaluating novel Piperidine-4-carboxamide derivatives.

Protocol: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This initial assay is critical for determining the concentration range over which a novel compound exhibits anti-proliferative effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.

Causality: Active mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. A reduction in color indicates a loss of viability due to cytotoxicity or cytostatic effects.

Protocol Steps:

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., HeLa, A549, MCF-7) to ~80% confluency in appropriate growth media.

    • Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test Piperidine-4-carboxamide derivative in sterile DMSO.

    • Perform a serial dilution to create a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Add 100 µL of media containing the compound at 2x the final desired concentration to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.

  • Solubilization and Measurement:

    • Carefully aspirate the media from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability versus the compound concentration (log scale).

    • Calculate the half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) using non-linear regression analysis (e.g., in GraphPad Prism).

Data Summary Table:

Cell LineCompound DerivativeIncubation Time (h)IC₅₀ (µM)
HeLaDerivative X-14812.5
A549Derivative X-14828.1
MCF-7Derivative X-1488.9
HeLaDerivative Y-248> 100

Protocol: Cell Cycle Analysis by Flow Cytometry

Should the initial screening reveal significant anti-proliferative activity, the next logical step is to determine if the compound affects cell cycle progression. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Causality: Many cytotoxic agents induce cell death by causing irreparable DNA damage or mitotic failure, leading to cell cycle arrest at specific checkpoints (e.g., G2/M). Observing an accumulation of cells in a particular phase suggests the compound interferes with the machinery of that phase.

Protocol Steps:

  • Cell Treatment:

    • Seed 1x10⁶ cells in a 6-well plate and allow them to attach overnight.

    • Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and pellet them by centrifugation (300 x g for 5 minutes).

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or up to several weeks).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence in the appropriate channel (e.g., PE-Texas Red).

    • Collect at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • Compare the cell cycle distribution of treated samples to the vehicle control.

Potential Mechanisms and Target Pathways

Based on the structure of Piperidine-4-carboxamide, several potential anti-cancer mechanisms could be explored. The amide and piperidine nitrogen can serve as hydrogen bond donors and acceptors, respectively, making them suitable for interacting with the hinge region of protein kinases.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt mTOR mTOR Akt->mTOR Akt->Proliferation Inhibits Apoptosis mTOR->Proliferation Compound Piperidine Derivative (Hypothetical Inhibitor) Compound->RTK Compound->PI3K Compound->Akt

Caption: Hypothetical inhibition of pro-survival pathways by a piperidine derivative.

A key area of investigation would be the PI3K/Akt/mTOR pathway , which is frequently dysregulated in cancer and controls cell growth, proliferation, and survival. A novel Piperidine-4-carboxamide derivative could potentially act as an ATP-competitive inhibitor of PI3K or Akt. This hypothesis can be tested via Western Blot analysis to probe the phosphorylation status of key downstream effectors (e.g., p-Akt, p-S6 ribosomal protein) following compound treatment.

Conclusion and Future Directions

This application note provides a foundational strategy for the initial preclinical evaluation of novel Piperidine-4-carboxamide derivatives in cancer cell lines. The described protocols for assessing cytotoxicity and cell cycle effects are essential first steps. Positive results from these assays should prompt further mechanistic studies, including apoptosis assays (e.g., Annexin V/PI staining), Western blotting to probe key signaling pathways, and broader kinase profiling screens to identify specific molecular targets. Through this systematic approach, researchers can effectively determine the therapeutic potential of new chemical entities built upon the versatile piperidine scaffold.

References

  • Note: As "this compound" is a chemical intermediate, direct references for its use in cancer cell lines are not available.

    • Cell Cycle Analysis by Flow Cytometry. Bio-Rad.[Link]

    • The Privileged Piperidine Scaffold in Drug Design. Journal of Medicinal Chemistry. (A conceptual reference, specific review articles on this topic can be found on PubMed or ACS Publications websites, e.g., DOI: 10.1021/acs.jmedchem.5b00632) [Link]

Application Notes & Protocols: A Multi-Modal Approach to Interrogating Neurodegenerative Disease Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexity of Neurodegenerative Disease

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS) present a formidable challenge to researchers and drug developers. Characterized by the progressive loss of specific neuronal populations, these disorders are driven by complex, multifactorial pathways involving genetic predisposition, protein misfolding, mitochondrial dysfunction, and neuroinflammation. Traditional research models have often fallen short in recapitulating the intricate human-specific aspects of these diseases. The advent of induced pluripotent stem cell (iPSC) technology, combined with advanced analytical techniques, has opened a new frontier, allowing for the creation of physiologically relevant human neuronal models "in a dish."

This guide provides a comprehensive overview of an integrated workflow for studying neurodegenerative disease pathways. We will detail protocols for the generation of disease-relevant neuronal subtypes from patient-derived iPSCs, leveraging CRISPR-Cas9 for precise genetic modeling. We will then explore the application of high-content screening (HCS) for in-depth phenotypic analysis of neuronal health and morphology, and finally, the use of mass spectrometry-based proteomics to uncover novel biomarkers and dissect molecular mechanisms. This multi-modal approach provides a powerful, self-validating system to accelerate our understanding of neurodegenerative diseases and identify novel therapeutic targets.

Section 1: The Foundation - Human iPSC-Derived Neuronal Models

The ability to reprogram somatic cells into iPSCs and then differentiate them into specific neuronal subtypes has been a paradigm shift in neuroscience research.[1][2] This technology allows us to study the disease process in the context of a patient's own genetic background, providing an unparalleled window into the earliest stages of neurodegeneration.[3]

The Rationale for Dual-SMAD Inhibition in Neuronal Differentiation

A cornerstone of many neuronal differentiation protocols is the principle of dual-SMAD inhibition.[4] During embryonic development, the transforming growth factor-beta (TGF-β) and bone morphogenetic protein (BMP) signaling pathways play crucial roles in maintaining pluripotency and directing cells towards mesodermal and endodermal fates.[4] By simultaneously inhibiting both of these pathways, we can efficiently guide human pluripotent stem cells towards a neuroectoderm lineage, which is the precursor to various neuronal subtypes.[4][5] This method is highly reproducible and forms the basis for generating diverse, region-specific neurons.[4]

Protocol: Differentiation of iPSCs into Cortical Neurons

This protocol outlines a method for generating cortical neurons, which are relevant for studying diseases like Alzheimer's and Frontotemporal Dementia. The protocol is adapted from established methods utilizing dual-SMAD inhibition.[6]

Materials:

  • Human iPSCs

  • Complete E8 media

  • Neural Induction Media (NIM)

  • Neural Maintenance Media (NMM)

  • Accutase

  • Falcon 6-well plates

  • 96-well imaging plates

Procedure:

  • Pre-differentiation (Day -3 to -1): Culture and expand iPSCs in Complete E8 media on a suitable matrix until they reach approximately 80% confluency.[7]

  • Neural Induction (Day 0-10):

    • On Day 0, switch the medium to Neural Induction Media (NIM) containing dual-SMAD inhibitors (e.g., LDN193189 and SB431542).[6]

    • Perform a daily full media change with fresh NIM.[7] By Day 10, the cells should have formed a neuroepithelial sheet.[7]

  • Neural Stem Cell (NSC) Generation (Day 10):

    • Wash the cells once with DPBS.

    • Treat with Accutase to dissociate the neuroepithelial sheet into single cells.[7]

    • Plate the resulting Neural Stem Cells (NSCs) onto coated plates in Neural Maintenance Media (NMM).[7]

  • Cortical Neuron Maturation (Day 11 onwards):

    • Culture the NSCs in NMM, performing partial media changes every 2-3 days.

    • For terminal differentiation, withdraw growth factors and add factors that promote cortical neuron maturation, such as BDNF, GDNF, and ascorbic acid.[6] Mature cortical neurons with functional synaptic activity can be expected within 40 days.[6]

Troubleshooting Common Issues in iPSC-Neuronal Culture:

ProblemPossible CauseSuggested Solution
Excessive Differentiation High cell density, prolonged time outside the incubator, uneven cell aggregate size.Passage cultures at optimal confluency, minimize time outside the incubator to less than 15 minutes, ensure even aggregate size after passaging.[8][9]
Low Cell Attachment Suboptimal coating, sensitive cell line, prolonged exposure to dissociation reagents.Ensure proper coating of plates, reduce incubation time with passaging reagents, plate a higher density of cell aggregates initially.[8]
Cell Death After Plating Osmotic shock during thawing, fragile cell type, incorrect media supplements.Thaw cells quickly and add pre-warmed medium drop-wise.[10] For sensitive cells like primary neurons, avoid centrifugation after thawing.[10] Ensure the correct formulation and freshness of supplemented media.[10]
Unhealthy Neurons/Dying Off Suboptimal media composition, incorrect seeding density, contamination.Use a validated neuronal culture medium like BrainPhys supplemented with appropriate factors (e.g., SM1, N2, BDNF, GDNF).[11] Optimize seeding density for your specific cell line and plate format. Regularly test for mycoplasma contamination.[12]
Disease-Specific Differentiation Protocols
  • Dopaminergic Neurons for Parkinson's Disease Modeling: This involves a multi-stage protocol that first patterns iPSCs towards midbrain floor-plate progenitors using SHH and FGF8, followed by terminal differentiation into tyrosine hydroxylase (TH)-positive neurons.[6][13] Quality control at the neural progenitor stage is crucial to ensure a high yield of dopaminergic neurons.[6]

  • Motor Neurons for ALS Modeling: Differentiation into spinal motor neurons is typically achieved by treating neural progenitors with retinoic acid and Sonic hedgehog (SHH) to pattern them towards a ventral spinal cord fate.[14][15] Subsequent maturation can be accelerated by inhibiting Notch signaling.[14]

Section 2: Precision Engineering with CRISPR-Cas9

To definitively link a specific mutation to a disease phenotype, it is essential to have a proper genetic control. CRISPR-Cas9 technology allows for the precise editing of the genome in iPSCs, enabling the creation of isogenic cell lines where the only difference is the presence or absence of the disease-causing mutation.[16] This approach minimizes the confounding effects of genetic background variability between different patient-derived cell lines.[16]

Workflow for Gene Correction in iPSCs

The following diagram illustrates a typical workflow for CRISPR-Cas9-mediated gene correction in patient-derived iPSCs.

CRISPR_Workflow cluster_design Design & Preparation cluster_editing Gene Editing cluster_validation Validation sgRNA_design sgRNA Design & Synthesis transfection Transfection of iPSCs (Cas9, sgRNA, Donor) sgRNA_design->transfection donor_template Donor Template Preparation (ssODN or Plasmid) donor_template->transfection selection Clonal Selection & Expansion transfection->selection genotyping Genotyping (PCR & Sequencing) selection->genotyping off_target Off-Target Analysis genotyping->off_target pluripotency Pluripotency & Karyotype Check off_target->pluripotency

Caption: Workflow for CRISPR-Cas9 gene correction in iPSCs.

Protocol: CRISPR-Cas9 Mediated Gene Correction

This protocol provides a general framework for gene correction in iPSCs using electroporation.

Materials:

  • Patient-derived iPSCs with the target mutation

  • Cas9 nuclease

  • Synthesized single guide RNA (sgRNA)

  • Donor template (e.g., single-stranded oligodeoxynucleotide - ssODN)

  • Electroporation system and reagents

  • mTeSR1 medium with ROCK inhibitor (Y-27632)

Procedure:

  • Preparation: Design and synthesize sgRNA targeting the mutation site and a corresponding ssODN donor template containing the wild-type sequence.[17]

  • Electroporation:

    • Pre-treat iPSCs with ROCK inhibitor overnight.[16]

    • Dissociate cells into a single-cell suspension.

    • Resuspend cells in electroporation buffer with Cas9, sgRNA, and the donor template.[16]

    • Electroporate the cells using an optimized program.

  • Clonal Selection:

    • Plate the electroporated cells at a low density to allow for the growth of individual colonies.

    • Manually pick and expand individual clones.

  • Validation:

    • Perform PCR and Sanger sequencing to identify clones with the corrected allele.[16]

    • Characterize corrected clones to ensure they have maintained pluripotency and a normal karyotype.

Section 3: High-Content Screening for Phenotypic Analysis

High-content screening (HCS) combines automated microscopy with sophisticated image analysis to quantitatively measure multiple cellular features, providing a detailed "fingerprint" of the cellular state.[17][18] In the context of neurodegenerative diseases, HCS is invaluable for assessing neuronal morphology, protein aggregation, and cell health in a high-throughput manner.[18]

Experimental Workflow for HCS

The following diagram outlines the key steps in a typical HCS experiment for studying neurite outgrowth.

HCS_Workflow cluster_prep Plate Preparation cluster_exp Experiment cluster_imaging Imaging & Analysis plate_coating Coat 96/384-well plates (e.g., PLO/Laminin) cell_seeding Seed iPSC-derived neurons plate_coating->cell_seeding compound_treatment Treat with compounds/perturbagens cell_seeding->compound_treatment incubation Incubate for desired time compound_treatment->incubation staining Stain for nuclei and neurites (e.g., Hoechst, β-III Tubulin) incubation->staining image_acquisition Automated microscopy staining->image_acquisition image_analysis Image segmentation & feature extraction image_acquisition->image_analysis data_analysis Data analysis & Hit identification image_analysis->data_analysis

Caption: High-content screening workflow for neurite outgrowth.

Protocol: High-Content Imaging of Neurite Outgrowth

Materials:

  • iPSC-derived neurons in a 96-well imaging plate

  • Staining solution: Hoechst 33342 (nuclei), anti-β-III Tubulin antibody (neurites), and a fluorescently labeled secondary antibody.

  • High-content imaging system

  • Image analysis software (e.g., CellProfiler)

Procedure:

  • Cell Culture and Treatment: Plate and culture iPSC-derived neurons in 96-well plates.[1] Treat with compounds of interest for the desired duration.[1]

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with Triton X-100.

    • Incubate with primary antibody (anti-β-III Tubulin) followed by a fluorescently labeled secondary antibody.

    • Counterstain nuclei with Hoechst 33342.

  • Image Acquisition: Acquire images using an automated high-content imaging system, capturing both the nuclear and neurite channels.[19]

  • Image Analysis using CellProfiler:

    • Create a Pipeline: Build a pipeline in CellProfiler to automate the analysis.[5] Example pipelines are available from the CellProfiler website.[20]

    • Image Pre-processing: Use modules to correct for uneven illumination.

    • Object Identification:

      • IdentifyPrimaryObjects: Identify nuclei from the Hoechst channel.

      • IdentifySecondaryObjects: Identify the cell body using the neurite stain and the nuclei as seeds.

    • Neurite Identification: Use the MeasureNeurons module to identify and trace neurites.

    • Measurement: Use measurement modules to quantify various features of the neurons, including neurite length, number of branches, and cell count.[5]

    • Export Data: Export the measurements to a spreadsheet for further analysis.

Example Quantitative Data from a Neurite Outgrowth Assay:

TreatmentAverage Neurite Length per Neuron (µm)Number of Branches per Neuron
Vehicle Control 150.2 ± 12.54.1 ± 0.8
Compound A 225.8 ± 18.96.5 ± 1.2
Neurotoxin B 75.4 ± 9.81.8 ± 0.5
*Data are representative and would require statistical analysis for significance.

Section 4: Unveiling Molecular Mechanisms with Proteomics

Mass spectrometry-based proteomics allows for the large-scale identification and quantification of proteins in complex biological samples, such as cell lysates or cerebrospinal fluid (CSF).[3] This powerful technique can reveal disease-specific protein signatures, identify novel biomarkers, and provide insights into the molecular pathways that are dysregulated in neurodegenerative diseases.[21][22] The integration of iPSC models with proteomics provides a human-relevant system to dissect these pathways.[3][8]

Workflow for Quantitative Proteomics

The following diagram shows a typical workflow for a quantitative proteomics experiment using Tandem Mass Tag (TMT) labeling.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis cell_lysis Cell Lysis & Protein Extraction protein_digestion Protein Digestion (e.g., Trypsin) cell_lysis->protein_digestion tmt_labeling Peptide Labeling with TMT Reagents protein_digestion->tmt_labeling pooling Pooling of Labeled Samples tmt_labeling->pooling lc_separation Liquid Chromatography (LC) Separation pooling->lc_separation ms_analysis Tandem Mass Spectrometry (MS/MS) lc_separation->ms_analysis database_search Database Search & Peptide ID ms_analysis->database_search quantification Quantification & Normalization database_search->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis pathway_analysis Pathway & Network Analysis statistical_analysis->pathway_analysis

Caption: Quantitative proteomics workflow using TMT labeling.

Protocol: Sample Preparation for Mass Spectrometry of Protein Aggregates

A key feature of many neurodegenerative diseases is the accumulation of insoluble protein aggregates. This protocol is designed to extract and analyze these aggregates from iPSC-derived neurons.

Materials:

  • iPSC-derived neuron cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Urea buffer (8M urea in Tris-HCl)

  • DTT and Iodoacetamide

  • Trypsin

  • C18 desalting columns

Procedure:

  • Lysis and Solubilization:

    • Lyse cell pellets in a buffer containing strong detergents (e.g., SDS) to solubilize both soluble and aggregated proteins.[23] Sonication may be required to fully disrupt the cells and nucleic acids.[23]

  • Reduction and Alkylation:

    • Denature proteins with 8M urea.

    • Reduce disulfide bonds with DTT.

    • Alkylate free cysteine residues with iodoacetamide to prevent re-formation of disulfide bonds.

  • Protein Digestion:

    • Dilute the urea concentration to <2M.

    • Digest the proteins into peptides overnight with trypsin.

  • Desalting:

    • Acidify the peptide solution with trifluoroacetic acid (TFA).

    • Clean up the peptides using a C18 desalting column to remove salts and detergents that can interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Example Data from a Proteomics Study of Alzheimer's Disease CSF:

ProteinFold Change (AD vs. Control)p-valuePutative Function
MAPT (Tau)2.4<0.05Microtubule stability
GFAP2.6<0.05Astrocyte activation
NPTX2-1.8<0.05Synaptic function
VGF-1.7<0.05Neurotrophic factor
YWHAG1.5<0.05Signal transduction
*Data adapted from a TMT-based quantitative proteomics study of CSF.[22]

Conclusion: An Integrated Future for Neurodegeneration Research

The combination of patient-specific iPSC-derived neuronal models, precise genome editing with CRISPR-Cas9, high-throughput phenotypic screening, and deep proteomic analysis provides a powerful, multi-faceted approach to unraveling the complexities of neurodegenerative diseases. This integrated workflow allows researchers to move beyond correlational studies and establish causal links between genetic mutations, cellular phenotypes, and molecular pathway dysregulation. By embracing these advanced methodologies, the scientific community is better equipped than ever to accelerate the discovery of novel therapeutic strategies for these devastating disorders.

References

  • iCell Neurons - Assessing Neurite Outgrowth Using High Content Screening - FujiFilm Cellular Dynamics. (n.d.). Retrieved from [Link]

  • Shen, L., et al. (2023). A novel protocol to derive cervical motor neurons from induced pluripotent stem cells for amyotrophic lateral sclerosis. Stem Cell Reports, 18(9), 1935-1951.
  • Wray, S., et al. (2021). Differentiation of human induced pluripotent stem cells into cortical neural stem cells. STAR Protocols, 2(3), 100684.
  • Shi, Y., et al. (2012). A human pluripotent stem cell model of neuronal development.
  • Bardy, C., et al. (2021). A functional hiPSC-cortical neuron differentiation and maturation model and its application to neurological disorders. Stem Cell Reports, 16(12), 3079-3095.
  • Engle, S. J., et al. (2018). Best Practices for Translational Disease Modeling Using Human iPSC-Derived Neurons. Neuron, 100(4), 783-797.
  • dos Santos, L. M., et al. (2024). Induced-pluripotent stem cells and neuroproteomics as tools for studying neurodegeneration. Biochemical Society Transactions, 52(1), 163-176.
  • Guldbrandsen, A., et al. (2017). CSF-PR 2.0: An Interactive Literature Guide to Quantitative Cerebrospinal Fluid Mass Spectrometry Data from Neurodegenerative Disorders. Molecular & Cellular Proteomics, 16(2), 300-309.
  • Chambers, S. M., et al. (2009). Highly efficient neural conversion of human ES and iPS cells by dual inhibition of SMAD signaling.
  • Bit Bio. (2024, August 13). 4 top tips for culturing iPSC-derived GABAergic Neurons. Retrieved from [Link]

  • Duan, W., et al. (2019). CRISPR/Cas9-mediated targeted gene correction in amyotrophic lateral sclerosis patient iPSCs. Protein & Cell, 10(4), 241-255.
  • Studer, L. (2012). Neural induction – Dual SMAD inhibition. In StemBook. Harvard Stem Cell Institute.
  • Sauter, D., et al. (2021, September 2). 3.4 Genome Editing with CRISPR/Cas9. Protocols.io. [Link]

  • Deleidi, M. (n.d.). Generation of induced pluripotent stem cells and gene correction. Aligning Science Across Parkinson's. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurite Outgrowth, Neurotoxicity. Retrieved from [Link]

  • Sances, S., et al. (2018). Progress and challenges in directing the differentiation of human iPSCs into spinal motor neurons. Frontiers in Molecular Neuroscience, 11, 432.
  • NeuriteQuant: An open source toolkit for high content screens of neuronal Morphogenesis. (2011).
  • Qkine. (n.d.). Differentiation of induced pluripotent stem cells (iPSCs) into dopaminergic neurons. Retrieved from [Link]

  • Stanford University Mass Spectrometry. (n.d.). Sample Preparation. Retrieved from [Link]

  • G-Biosciences. (2018, December 4). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]

  • Molecular Devices. (n.d.). Workflow solution for analyzing neurite outgrowth. Retrieved from [Link]

  • Carpenter, A. E., et al. (2006). CellProfiler: image analysis software for identifying and quantifying cell phenotypes. Genome Biology, 7(10), R100.
  • Cimini, B. (2020, October 5). Unlocking the full potential of your microscopy images with CellProfiler and morphological profiling [Video]. YouTube. [Link]

  • Troubleshooting differentiation of human iPSCs to Neurons? (2021, July 6). ResearchGate. Retrieved from [Link]

  • Bassil, F., et al. (2023). Recent Advances in High-Content Imaging and Analysis in iPSC-Based Modelling of Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(19), 14778.
  • CellProfiler. (n.d.). Examples. Retrieved from [Link]

  • Weiner, S., et al. (2022). Optimized sample preparation and data analysis for TMT proteomic analysis of cerebrospinal fluid applied to the identification of Alzheimer's disease biomarkers. Clinical Proteomics, 19(1), 13.
  • Smith, A. A., et al. (2025). Applying machine learning to high-dimensional proteomics datasets for the identification of Alzheimer's disease biomarkers. Journal of Proteome Research.
  • Wray, S., et al. (2021). Mass spectrometry analysis of tau and amyloid-beta in iPSC-derived models of Alzheimer's disease and dementia. Journal of Neurochemistry, 159(2), 305-317.
  • Bader, J. M., et al. (2019). Quantitative proteomic profiling of cerebrospinal fluid to identify candidate biomarkers for Alzheimer's disease. Journal of Proteome Research, 18(9), 3476-3489.
  • An Optimized Workflow to Generate and Characterize iPSC-Derived Motor Neuron (MN) Spheroids. (2021). Cells, 10(7), 1675.
  • Sanz, V. (2022). Differentiating Human iPSCs into Dopaminergic Neurons that Express Classical Biochemical Traits and Show Neuronal Transmission and Excitability [Master's thesis, Harvard University].
  • An Optimized Comparative Proteomic Approach as a Tool in Neurodegenerative Disease Research. (2020). International Journal of Molecular Sciences, 21(21), 8256.
  • Detection of pathological alpha-synuclein aggregates in human iPSC-derived neurons and tissue. (2021). STAR Protocols, 2(1), 100372.
  • CellProfiler tutorial pipelines and images. (n.d.). GitHub. Retrieved from [Link]

  • Hondius, D. C., et al. (2021). Proteomics of neurodegenerative diseases: analysis of human post-mortem brain. Journal of Neurochemistry, 157(4), 1084-1105.
  • JUMP Cell Painting CellProfiler analysis pipeline walkthrough. (2024, October 30). YouTube. [Link]

  • Shimadzu. (2023, December 8). Detection of Protein Aggregates using a Mass Spectrometric Approach. Separation Science. Retrieved from [Link]

  • Proteomic Analysis of Human iPSC-Derived Neural Stem Cells and Motor Neurons Identifies Proteasome Structural Alterations. (2018). Stem Cell Reports, 10(4), 1345-1358.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Piperidine-4-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Piperidine-4-carboxamide hydrochloride (Isonipecotamide HCl). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple step-by-step instructions to explore the underlying chemical principles that govern the success of this reaction, ensuring a robust and reproducible process.

Section 1: Synthesis Overview & Core Principles

Piperidine-4-carboxamide is a valuable building block in medicinal chemistry, frequently utilized in the development of various therapeutic agents.[1][2] The hydrochloride salt is often preferred for its improved stability and handling properties. While several synthetic routes exist, the most common and scalable approach involves the amidation of an isonipecotic acid derivative.

The general pathway involves two primary stages: the formation of the amide bond and the subsequent conversion to the hydrochloride salt. Understanding the critical parameters of each stage is paramount to achieving high yield and purity.

Synthesis_Overview cluster_route2 Route B: From Isonipecotic Acid cluster_final Final Salt Formation A1 Ethyl Isonipecotinate A2 Isonipecotamide (Free Base) A1->A2 Final_Product Piperidine-4-carboxamide HCl A2->Final_Product HCl in Solvent (e.g., IPA, Ether) B1 Isonipecotic Acid B2 Activated Intermediate (e.g., Acid Chloride) B1->B2 Activation (e.g., SOCl2) B3 Isonipecotamide (Free Base) B2->B3 Amination (NH3 or NH4OH) B3->Final_Product HCl in Solvent (e.g., IPA, Ether)

Caption: Common synthetic routes to Piperidine-4-carboxamide HCl.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The question-and-answer format is designed to help you quickly diagnose and resolve problems.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix this?

Low yield is the most common complaint. The cause often depends on the chosen synthetic route (ester or carboxylic acid starting material).

Potential Cause 1: Incomplete Ammonolysis (from Ester) The reaction of an ester with ammonia to form an amide is an equilibrium-driven process. If the reaction does not go to completion, you will be left with a significant amount of unreacted starting material, which complicates purification and lowers the yield.

  • Expert Insight: Simply mixing the ester and ammonia may lead to only partial conversion. To drive the equilibrium towards the product, the alcohol byproduct (e.g., ethanol) must be effectively removed or the concentration of ammonia must be kept high.

  • Solution:

    • High Pressure/Temperature: Conduct the reaction in a sealed pressure vessel at an elevated temperature (e.g., 60-80 °C). This maintains a high concentration of ammonia and accelerates the reaction rate.

    • Solvent Choice: Use a saturated solution of ammonia in an alcohol like methanol or isopropanol. The excess ammonia helps push the reaction to completion.

Potential Cause 2: Side Reaction - Amide Hydrolysis The product, Piperidine-4-carboxamide, can itself be hydrolyzed back to isonipecotic acid, especially if water is present and the conditions are harsh (prolonged heating under acidic or basic conditions).[3][4] This is a critical concern as it directly consumes your desired product.

  • Expert Insight: Water is the enemy of high yield in this synthesis. Scrupulous use of anhydrous solvents and reagents is essential. The hydrolysis reaction can be catalyzed by both acid and base.[5][6]

  • Solution:

    • Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or properly stored reagents.

    • Moderate Conditions: Avoid excessively high temperatures or prolonged reaction times, which can promote hydrolysis.

    • Work-up pH Control: During work-up, avoid strongly acidic or basic aqueous conditions for extended periods. Neutralize carefully and proceed to extraction promptly.

Potential Cause 3: Product Loss During Work-up and Isolation Piperidine-4-carboxamide and its hydrochloride salt have some solubility in water and certain organic solvents.[1] Significant product loss can occur during aqueous washes, extractions, and recrystallization if the solvent systems are not optimized.

  • Expert Insight: The hydrochloride salt is generally much less soluble in non-polar organic solvents like diethyl ether or MTBE than its free-base form. This property is key to its isolation.

  • Solution:

    • Extraction: When extracting the free base, use a solvent in which it is highly soluble but water is not (e.g., dichloromethane or a 9:1 mixture of chloroform/isopropanol).

    • Precipitation of HCl Salt: After forming the free base, dissolve it in a suitable alcohol (like isopropanol) and add a solution of HCl in an ether or isopropanol. The product should precipitate out. Cooling the mixture can further increase the recovery of the solid.

    • Recrystallization: If recrystallization is needed for purity, carefully select a solvent system (e.g., ethanol/ether) where the product is soluble at high temperatures but sparingly soluble at low temperatures.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction (equilibrium)Use a sealed reactor to maintain high ammonia concentration; increase temperature moderately.
Amide hydrolysisUse anhydrous solvents and reagents; avoid prolonged heating and extreme pH during work-up.[6][7]
Product loss during isolationOptimize extraction and precipitation solvents; use anti-solvents like ether to maximize precipitation of the HCl salt.
Impurity Unreacted starting materialDrive reaction to completion (see above); purify via recrystallization.
Isonipecotic acid (from hydrolysis)Minimize water in the reaction; purify by washing the organic extract of the free base with a mild bicarbonate solution.
Oily Product Incomplete conversion to HCl salt or presence of moistureEnsure stoichiometric or slight excess of HCl is added; use anhydrous solvents for precipitation; triturate the oil with a non-polar solvent like ether to induce crystallization.
Q2: My final product is an oil or a sticky solid instead of a crystalline powder. How can I isolate a clean, solid hydrochloride salt?

This is a common issue related to the final precipitation/crystallization step.

  • Expert Insight: The formation of an oil, often called "oiling out," occurs when the product separates from the solution at a concentration and temperature above its melting point or when its solubility limit is exceeded too rapidly. The presence of even trace amounts of water or solvent impurities can inhibit crystallization.

  • Troubleshooting Steps:

    • Confirm Anhydrous Conditions: The solvent used for precipitation (e.g., isopropanol, ethanol) must be anhydrous. The HCl source (e.g., HCl in ether, HCl gas) must also be dry.

    • Optimize Solvent System: The goal is to find a solvent in which the free base is soluble but the HCl salt is not. Isopropanol (IPA) is a good starting point. The addition of an "anti-solvent" like diethyl ether or methyl tert-butyl ether (MTBE) in which the HCl salt is highly insoluble is critical.

    • Control Precipitation Rate: Add the HCl solution slowly to the solution of the free base with vigorous stirring. Rapid addition can cause the product to crash out as an amorphous solid or oil. Seeding with a few crystals of a previous successful batch can be very effective.

    • Trituration: If an oil forms, try removing the supernatant liquid, adding a fresh portion of a non-polar anti-solvent (like cold diethyl ether), and scratching the flask with a glass rod or sonicating the mixture. This mechanical agitation can often induce crystallization.

Troubleshooting_Flow Start Low Yield or Impure Product Check_Completion Check Reaction Completion (TLC, LC-MS) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Conditions Optimize Reaction: - Increase NH3 pressure - Increase temperature - Extend time Incomplete->Optimize_Conditions Check_Workup Review Work-up & Isolation Complete->Check_Workup Optimize_Conditions->Start Check_Hydrolysis Analyze for Hydrolysis (Isonipecotic Acid) Check_Workup->Check_Hydrolysis Hydrolysis_Detected Hydrolysis Detected Check_Hydrolysis->Hydrolysis_Detected Yes No_Hydrolysis No Hydrolysis Check_Hydrolysis->No_Hydrolysis No Use_Anhydrous Implement Strict Anhydrous Conditions Hydrolysis_Detected->Use_Anhydrous Optimize_Isolation Optimize Isolation: - Adjust pH carefully - Use anti-solvent (ether) - Control precipitation rate No_Hydrolysis->Optimize_Isolation Use_Anhydrous->Start Final_Product High Yield, Pure Product Optimize_Isolation->Final_Product

Caption: A troubleshooting workflow for improving synthesis yield.

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I best monitor the reaction's progress? Thin-Layer Chromatography (TLC) is effective. Use a mobile phase like 10% methanol in dichloromethane with a small amount of ammonium hydroxide to prevent streaking. The starting ester will have a higher Rf value than the more polar carboxamide product. For more precise monitoring, especially during optimization, LC-MS is ideal.

Q2: What are the critical safety considerations for this synthesis? When working with ammonia, especially in pressure vessels, always operate in a well-ventilated fume hood. Pressure vessels must be rated for the intended temperature and pressure and should be inspected before use. Thionyl chloride (used in the carboxylic acid route) is highly corrosive and reacts violently with water; it must be handled with extreme care.[8]

Q3: What analytical methods are suitable for final product characterization?

  • ¹H NMR: To confirm the structure. The spectrum should show characteristic peaks for the piperidine ring protons and the amide protons.

  • Melting Point: The hydrochloride salt should have a sharp melting point (literature value is ~145-148 °C for the free base, the HCl salt will be different and should be compared to a standard).[2] A broad melting range indicates impurities.

  • HPLC: To determine purity. A reverse-phase C18 column can be used with a suitable mobile phase, though the compound's polarity may require an ion-pairing agent for good retention and peak shape.[9][10]

  • FTIR: To confirm the presence of the amide functional group (C=O stretch around 1650 cm⁻¹) and the N-H bonds.

Section 4: Experimental Protocols

Protocol 1: Synthesis of Piperidine-4-carboxamide from Ethyl Isonipecotinate

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

  • Reaction Setup: To a 250 mL stainless steel pressure reactor, add ethyl isonipecotinate (15.7 g, 0.1 mol).

  • Ammonia Addition: Cool the reactor in a dry ice/acetone bath and add a 7N solution of ammonia in methanol (100 mL, 0.7 mol).

  • Reaction: Seal the reactor securely. Allow it to warm to room temperature, then place it in an oil bath preheated to 70 °C. Stir the reaction mixture for 24 hours.

  • Cooling and Venting: Cool the reactor to room temperature, then chill it in an ice bath before carefully venting the excess ammonia pressure in a fume hood.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol and excess ammonia, yielding a crude solid or oil.

  • Work-up: Dissolve the crude residue in dichloromethane (150 mL). Wash the organic layer with brine (2 x 30 mL) to remove any water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Piperidine-4-carboxamide (Isonipecotamide) as the free base. The crude product can be used directly in the next step or purified by recrystallization.

Protocol 2: Formation and Isolation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude Piperidine-4-carboxamide free base (assuming ~0.1 mol) in anhydrous isopropanol (100 mL).

  • Acidification: While stirring, slowly add a 2M solution of HCl in diethyl ether (~55 mL, 0.11 mol, 1.1 equivalents) dropwise. A white precipitate should form immediately.

  • Precipitation: Continue stirring the suspension at room temperature for 1 hour, then cool it in an ice bath for another hour to maximize precipitation.

  • Filtration: Collect the white solid by vacuum filtration.

  • Washing: Wash the filter cake with cold diethyl ether (2 x 30 mL) to remove residual isopropanol and any non-polar impurities.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.

References

  • Google Patents. US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride.
  • Google Patents. KR20170122783A - Preparation of piperidine-4-carbothioamide hydrochloride.
  • Allen Institute for AI. Amide Hydrolysis: Mechanism, Conditions and Applications. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Spotlight on Isonipecotamide: Properties and Applications for Chemical Synthesis. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • PubMed Central (PMC). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PharmaCompass. piperidine-4-carboxamide - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. [Link]

  • Google Patents.
  • Google Patents. KR102566593B1 - Process for preparing piperidine-4-carbothioamide hydrochloride.
  • Chemguide. the hydrolysis of amides. [Link]

  • ResearchGate. A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. [Link]

  • Khan Academy. Acid and base-catalyzed hydrolysis of amides. [Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]

  • Dalal Institute. Hydrolysis of Esters and Amides. [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

  • PubMed Central (PMC). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

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Overcoming solubility issues of Piperidine-4-carboxamide hydrochloride in assays

Author: BenchChem Technical Support Team. Date: January 2026

Overcoming Solubility Challenges in Experimental Assays

This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with Piperidine-4-carboxamide hydrochloride in their assays. As a hydrochloride salt of a basic compound, it is designed for aqueous solubility, yet challenges can arise due to specific experimental conditions. This document provides a framework for diagnosing and systematically resolving these issues, ensuring the integrity and reproducibility of your results.

At-a-Glance: Physicochemical Properties

A foundational understanding of the compound's properties is the first step in troubleshooting. The hydrochloride salt form is intentionally used to improve the biopharmaceutical properties of the parent molecule, particularly aqueous solubility.[1][2]

PropertyValue / InformationRationale & Implication for Solubility
Chemical Name This compoundThe "hydrochloride" indicates it is the salt of a basic parent compound, which is generally more water-soluble than the free base.
CAS Number 39674-99-2[3][4]Use for unambiguous identification of the hydrochloride salt.
Parent Compound Piperidine-4-carboxamide (CAS: 39546-32-2)[5]The parent compound (free base) is less polar and expected to have lower aqueous solubility, especially at neutral to basic pH.
Aqueous Solubility Expected to be high. Piperidine hydrochloride is reported as soluble at >1500 g/L.[6][7]If you are seeing poor solubility in simple aqueous solutions, verify the compound's identity and purity. Issues in buffers are likely due to pH or ionic effects.
Predicted pKa The conjugate acid of the piperidine nitrogen has a pKa ~8-9 (estimated). The parent piperidine's conjugate acid pKa is ~11.2.[8]This is the most critical parameter. Below this pH, the compound is protonated (cationic) and highly soluble. Above this pH, it converts to the less soluble free base.
Common Solvents Highly soluble in water.[5] Miscible with polar protic solvents like ethanol.[9]The parent piperidine structure is soluble in a range of organic solvents, including alcohols and ethers.[10]

Frequently Asked Questions (FAQs)

Q1: I thought hydrochloride salts were supposed to be water-soluble. Why is my compound precipitating in my aqueous assay buffer?

A1: This is the most common issue. While the HCl salt is indeed water-soluble, precipitation in a buffer is almost always caused by a pH effect.[11] If your buffer's pH is near or above the pKa of the piperidine nitrogen (~8-9), the protonated, soluble salt form is converted to the neutral, less soluble "free base" form, which then precipitates.

Q2: What is the best solvent to prepare a high-concentration stock solution?

A2: For most applications, sterile, deionized water should be the first choice. If higher concentrations are needed or if you encounter issues, Dimethyl Sulfoxide (DMSO) is a common alternative that can dissolve both the salt and free base forms.[12] However, always prepare a fresh stock and be mindful that the final concentration of DMSO in your assay should be low (typically <0.5%) to avoid artifacts.[13][14]

Q3: Can the other salts in my buffer (e.g., NaCl, PBS) cause my compound to crash out?

A3: Yes, this is possible due to the "common ion effect."[1] If your buffer contains a high concentration of chloride ions (from NaCl, KCl, etc.), it can shift the equilibrium and decrease the solubility of the hydrochloride salt. While less common than pH issues, this can be a factor in buffers with very high ionic strength.

Q4: I've been vortexing for 10 minutes and it's still not dissolving. What else can I do?

A4: Gentle warming (to 37°C) and sonication are effective physical methods to aid dissolution. Place your sample in a sonication bath for 5-10 minute intervals. These methods increase the kinetic energy, helping to overcome the energy barrier of the crystal lattice. If the compound still doesn't dissolve, a chemical modification (pH or solvent) is necessary.

In-Depth Troubleshooting & Experimental Workflows

This section provides a logical, step-by-step process to diagnose and solve solubility problems. The primary goal is to achieve complete dissolution in a manner that does not compromise the integrity of your assay.

Logical Troubleshooting Workflow

The following decision tree illustrates the systematic approach to resolving solubility issues.

G start Start: Dissolve Compound in Final Assay Buffer is_dissolved Is it fully dissolved at the target concentration? start->is_dissolved success Success! Proceed with Assay is_dissolved->success Yes troubleshoot Initiate Troubleshooting is_dissolved->troubleshoot No check_ph 1. Check Buffer pH Is pH > 7.5? troubleshoot->check_ph adjust_ph Action: Lower pH (See Protocol 2) check_ph->adjust_ph Yes prepare_stock 2. Prepare Concentrated Stock (See Protocol 1) check_ph->prepare_stock No adjust_ph->start Retry stock_solvent Choose Stock Solvent: Water, DMSO, or Ethanol? prepare_stock->stock_solvent water_stock Use Water (Preferred) stock_solvent->water_stock Water dmso_stock Use DMSO/Ethanol (Co-solvent Strategy) stock_solvent->dmso_stock DMSO/ Ethanol dilute Dilute Stock into Final Assay Buffer water_stock->dilute dmso_stock->dilute precipitates Does it precipitate upon dilution? dilute->precipitates precipitates->success No adv_strategy 3. Advanced Strategies (e.g., Co-solvents in final buffer, Cyclodextrins) precipitates->adv_strategy Yes

Caption: Troubleshooting Decision Tree for Solubility Issues.

Protocol 1: Preparation of a Concentrated Stock Solution

The standard practice in drug discovery is to prepare a high-concentration stock solution in a suitable solvent, which is then diluted into the final assay buffer.[12] This minimizes the volume of organic solvent transferred and ensures homogeneity.

Objective: To prepare a 10-100 mM stock solution of Piperidine-4-carboxamide HCl.

Materials:

  • Piperidine-4-carboxamide HCl

  • Solvent of choice:

    • Option A (Preferred): Deionized Water or PBS (pH 7.4)

    • Option B (Co-solvent): Dimethyl Sulfoxide (DMSO), anhydrous

  • Calibrated balance, appropriate vials, vortex mixer, sonicator

Procedure:

  • Calculate Mass: Determine the mass of the compound required for your desired stock concentration and volume. (e.g., For 10 mL of a 10 mM stock, MW = 165.64 g/mol , you need 16.56 mg).

  • Weigh Compound: Accurately weigh the compound into a sterile vial.

  • Add Solvent: Add approximately 80% of the final volume of your chosen solvent (Water or DMSO).

  • Promote Dissolution:

    • Cap the vial securely and vortex vigorously for 1-2 minutes.

    • If solids remain, place the vial in a bath sonicator for 5-10 minutes.

    • If necessary, warm the vial to 37°C for 10-15 minutes and repeat vortexing/sonication.

  • Final Volume: Once fully dissolved, add the remaining solvent to reach the final target volume and vortex to mix thoroughly.

  • Storage: Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Causality Note: Using a co-solvent like DMSO works by reducing the polarity of the solvent system, which can enhance the solubility of compounds that have both polar and non-polar characteristics.[15]

Protocol 2: pH-Adjustment to Enhance Aqueous Solubility

This protocol is used when you suspect the insolubility is due to the deprotonation of the piperidine nitrogen in a buffer with a pH > 7.5.

Objective: To dissolve the compound by creating a slightly acidic, concentrated stock that can be neutralized upon high dilution into the final assay buffer.

Materials:

  • Piperidine-4-carboxamide HCl

  • Deionized Water

  • 0.1 M HCl (aq)

  • Vortex mixer, pH meter or pH strips

Procedure:

  • Prepare Slurry: Add the required mass of the compound to a vial containing ~90% of the final volume of deionized water. It may form a fine suspension or slurry.

  • Measure pH: Measure the initial pH of the slurry.

  • Acidify: Add 0.1 M HCl dropwise while vortexing. Monitor the solution for clarity. As the pH drops, the compound should fully protonate and dissolve.

  • Target pH: Aim for a final pH between 4 and 6. At this pH, the piperidine nitrogen will be fully protonated (cationic), maximizing solubility.

  • Final Volume & Dilution: Add water to the final volume. When you perform the final, large dilution (e.g., 1:1000) into your assay buffer, the buffer's capacity should be sufficient to neutralize the small amount of acid added, bringing the final assay pH to the desired level without causing precipitation.

Causality Note: The solubility of a basic compound increases as the pH of the solution is lowered below its pKa.[11] This protocol leverages that principle to create a soluble stock that is compatible with a final assay buffer system.

Advanced Strategies & Assay Compatibility

If the above protocols are insufficient, more advanced formulation strategies may be required. However, these must be carefully validated to ensure they do not interfere with the assay itself.

StrategyMechanism of ActionPotential Assay Interference
Co-solvents [15]Using a higher percentage (1-5%) of a water-miscible organic solvent (DMSO, ethanol, NMP) in the final assay buffer.Organic solvents can denature proteins, disrupt cell membranes, and directly inhibit enzymes.[13][14] Always run a solvent-only control curve to test for these effects.
Cyclodextrins [15]These are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, shielding them in a hydrophilic shell.Can interfere with assays involving membranes or other lipophilic interactions. May alter the effective free concentration of the compound.
Surfactants [15]Agents like Tween-80 or Cremophor EL form micelles that encapsulate the compound.Can disrupt cell viability and interfere with protein structure and function. Primarily used for in vivo formulations but can be adapted for in vitro use with caution.

Summary & Best Practices

  • Verify the Compound: Ensure you are using the hydrochloride salt and that it is of high purity.

  • Start with Water: Always attempt to make aqueous stock solutions first.

  • Mind the pH: For basic compounds like this, pH is the most likely culprit for insolubility in buffers. Keep the pH well below the pKa for stock solutions.

  • Use Co-solvents Wisely: Use the minimum amount of co-solvent (like DMSO) necessary and always run controls to test for assay interference.[13]

  • Document Everything: Record the solvent, concentration, pH, and dissolution method for every stock solution to ensure reproducibility.

By following this structured troubleshooting guide, researchers can systematically overcome the solubility challenges associated with this compound, leading to more reliable and accurate experimental outcomes.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of Piperidine-1-carbonyl Azide in Common Organic Solvents. Benchchem.com.
  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Pion-inc.com.
  • Solubility of Things. (n.d.). Piperidine | Solubility of Things. Solu.co.
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Technical Support Center: Optimization of Reaction Conditions for Piperidine-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis and optimization of piperidine-4-carboxamide derivatives. These structures are pivotal in medicinal chemistry, appearing in numerous bioactive molecules.[1][2] This document addresses common experimental challenges in a direct question-and-answer format, offering field-proven insights and detailed troubleshooting protocols.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational questions that often arise during the planning and execution of syntheses involving piperidine-4-carboxamide and its precursors.

Q1: My starting material is Piperidine-4-carboxamide hydrochloride. Do I need to neutralize it before my reaction?

A: Yes, neutralization is a critical first step. The hydrochloride salt form means the piperidine nitrogen is protonated (R₃NH⁺Cl⁻), rendering it non-nucleophilic.[3][4] For reactions where the piperidine nitrogen acts as a nucleophile (e.g., N-alkylation, N-acylation), it must be converted to the free amine (R₃N). Failure to neutralize the amine is a common reason for low or no product yield.[5][6]

There are two primary approaches for neutralization:

  • Prior Extraction: Dissolve the hydrochloride salt in water and add a weak inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the solution is basic (pH > 8).[7] The free amine can then be extracted into an organic solvent (e.g., dichloromethane, ethyl acetate), dried, and concentrated. This method is thorough but can be difficult if the free amine has high water solubility.[7]

  • In Situ Neutralization: Add a sufficient amount of a non-nucleophilic organic base directly to the reaction mixture. A common choice is a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Typically, at least 2.0-2.5 equivalents of the base are required: 1.0 equivalent to neutralize the hydrochloride salt and additional equivalents to facilitate the subsequent reaction (e.g., amide coupling).[8][9] This is often the more convenient method.

Q2: What are the most common coupling agents for forming an amide bond with a piperidine-4-carboxylic acid precursor?

A: The choice of coupling agent is crucial and depends on factors like the steric hindrance of the substrates and the risk of racemization.[5] The most widely used classes are:

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly efficient and known for rapid reaction kinetics and minimizing side reactions, particularly racemization.[10][11][12] HATU is often considered the gold standard, especially for challenging or sterically hindered couplings.[13]

  • Carbodiimides (e.g., EDC, DCC, DIC): These are cost-effective and widely used. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is particularly popular for solution-phase synthesis because its urea byproduct is water-soluble, simplifying purification.[14][15][16] DCC is better for solution-phase reactions where the urea byproduct precipitates, while DIC is preferred for solid-phase synthesis.[5][14]

  • Phosphonium Salts (e.g., PyBOP): These reagents are also very reactive but can be more expensive. They are excellent for minimizing racemization but produce a carcinogenic byproduct (HMPA), so non-toxic alternatives like PyBOP are preferred.[14][15]

Q3: How do I choose the right solvent for my reaction?

A: Solvent selection is critical for ensuring all reactants remain dissolved and for optimizing reaction rates.[17] Polar aprotic solvents are the most common choice for amide coupling reactions.[18]

  • Standard Choices: N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are traditional solvents due to their excellent solvating properties for a wide range of organic molecules.[19][20]

  • Greener Alternatives: Due to toxicity concerns with DMF and DCM, alternative solvents like 2-Methyltetrahydrofuran (2-MeTHF), ethyl acetate (EtOAc), and cyclopentyl methyl ether (CPME) have been successfully evaluated and are increasingly preferred.[17][20][21]

  • Key Consideration: Always use anhydrous (dry) solvents, as the presence of water can lead to the hydrolysis of activated carboxylic acid intermediates, which significantly reduces product yield.[5]

Q4: What is the optimal temperature for amide coupling reactions?

A: Most amide coupling reactions proceed efficiently at room temperature (20-25 °C).[9]

  • Initial Setup: It is often best practice to start the reaction at 0 °C, especially during the activation of the carboxylic acid, to control any exothermic processes and minimize potential side reactions like racemization.[5]

  • Hindered Substrates: For sterically hindered or less reactive substrates, gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion.[22] However, elevated temperatures can also increase the rate of side reactions.[23]

Q5: How can I monitor the progress of my reaction?

A: The most common methods for monitoring reaction progress are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: This is a fast and simple qualitative method.[24] By spotting the starting materials and the reaction mixture on a TLC plate, you can visually track the consumption of the starting materials and the formation of the product.[25][26] A "co-spot" lane, containing both the starting material and the reaction mixture, helps confirm if the starting material has been consumed.[25]

  • LC-MS: This technique provides more definitive information, showing the mass of the reactants and products in the mixture. It is invaluable for confirming product formation and identifying potential side products.

Section 2: Troubleshooting Guide: Amide Bond Formation

This guide addresses specific issues you might encounter during the synthesis of piperidine-4-carboxamide derivatives via amide coupling.

Problem 1: Low or No Product Yield

Low yield is one of the most frequent challenges. The root cause often lies in reactant deactivation or suboptimal conditions.[5]

G start Low / No Product Yield check_neutralization Was the amine hydrochloride neutralized correctly? start->check_neutralization Most Common Cause check_reagents Are coupling reagents and solvents fresh and anhydrous? check_neutralization->check_reagents Yes solution_neutralize Action: Add >2 eq. of base (DIPEA/TEA) or perform aqueous workup to isolate free amine. check_neutralization->solution_neutralize No check_solubility Are all reactants fully dissolved? check_reagents->check_solubility Yes solution_reagents Action: Use freshly opened anhydrous solvents and new coupling reagents. check_reagents->solution_reagents No check_sterics Is steric hindrance a likely issue? check_solubility->check_sterics Yes solution_solubility Action: Switch to a more polar solvent (e.g., DCM to DMF) or gently warm. check_solubility->solution_solubility No solution_sterics Action: Switch to a more powerful coupling agent (e.g., EDC -> HATU) or increase temperature. check_sterics->solution_sterics Yes

Caption: Decision workflow for troubleshooting low product yield.

Possible Causes & Solutions

  • Cause A: Incomplete Amine Neutralization

    • Why it happens: The piperidine nitrogen remains protonated and non-nucleophilic.[5]

    • Solution: Ensure at least two equivalents of a base like DIPEA are used if neutralizing in situ. If the issue persists, perform a separate acid-base extraction to isolate the free amine before the reaction.[7][8]

  • Cause B: Hydrolysis of Activated Intermediate

    • Why it happens: Trace amounts of water in the solvent or on glassware can react with and destroy the activated carboxylic acid (e.g., the OAt-active ester formed by HATU).[5]

    • Solution: Use anhydrous solvents from a sealed bottle or a solvent purification system. Ensure all glassware is thoroughly dried in an oven before use.

  • Cause C: Poor Solubility of Reactants

    • Why it happens: If reactants are not fully dissolved, the reaction can only occur at the surface of the solid, leading to extremely slow or incomplete conversion.

    • Solution: Increase the volume of the solvent or switch to a more effective one (see table below). Gentle heating can also improve solubility but should be done cautiously.[27]

  • Cause D: Steric Hindrance

    • Why it happens: Bulky chemical groups near the reacting carboxylic acid or amine can physically block the components from coming together.[5]

    • Solution: Switch to a more powerful coupling reagent like HATU, which is known to be effective for hindered substrates.[11][13] Increasing the reaction temperature or time may also be necessary.[27]

SolventPolarityCommon Use
Dichloromethane (DCM)MediumGood starting point for many reactions.[19]
N,N-Dimethylformamide (DMF)HighExcellent for dissolving polar and poorly soluble compounds.[19][20]
2-MeTHFMediumA greener, less toxic alternative to DCM and DMF.[17][20]
Acetonitrile (MeCN)HighAnother good polar aprotic choice, often used with EDC/DMAP protocols.[22]

Table 1. Common solvents for amide coupling reactions.

Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates side reactions.

  • Side Product A: Racemization/Epimerization

    • Why it happens: If the carboxylic acid has a chiral center next to it (an α-amino acid, for example), the harsh activation conditions can cause it to lose its stereochemical purity.[10][28]

    • Solution: Use a coupling reagent known to suppress racemization, such as HATU.[12] Alternatively, include an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure when using carbodiimide coupling agents. Running the reaction at a lower temperature (0 °C) is also beneficial.[5]

  • Side Product B: N-Acylurea

    • Why it happens: This is a common byproduct when using carbodiimide reagents like EDC or DCC. The activated O-acylisourea intermediate can rearrange to a more stable but unreactive N-acylurea.[15]

    • Solution: Add HOBt or NHS (N-Hydroxysuccinimide) to the reaction. These additives rapidly convert the O-acylisourea intermediate into an active ester, which is less prone to rearrangement and reacts cleanly with the amine.[14]

  • Side Product C: Guanidinylation of Amine

    • Why it happens: This is specific to uronium/aminium reagents like HATU. If the amine is added to a mixture containing excess HATU, the amine can react with the HATU itself instead of the activated acid.[11]

    • Solution: Employ a "pre-activation" step. Stir the carboxylic acid, base, and HATU together for 15-30 minutes before adding the amine. This ensures the activated ester is formed first, ready to react with the amine as desired.[11][27]

Section 3: Experimental Protocols & Workflows

This section provides a detailed, step-by-step general procedure for a robust amide coupling reaction using HATU, a widely recommended reagent.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes the coupling of a generic carboxylic acid with piperidine-4-carboxamide (after neutralization).

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification prep1 Dissolve Carboxylic Acid (1.0 eq.) in anhydrous DMF under N2. prep2 Add DIPEA (2.5 eq.). Stir at 0 °C. prep1->prep2 act1 Add HATU (1.1 eq.) portion-wise. Maintain 0 °C. act2 Stir mixture at 0 °C for 15-30 min. (Pre-activation) act1->act2 coup1 Add Piperidine-4-carboxamide (1.2 eq.). coup2 Allow to warm to RT. Stir for 4-12 hours. coup1->coup2 coup3 Monitor by TLC/LC-MS. coup2->coup3 work1 Quench with sat. aq. NH4Cl. work2 Extract with EtOAc (3x). work1->work2 work3 Wash combined organics with H2O, then brine. work2->work3 work4 Dry (Na2SO4), filter, and concentrate. work3->work4 work5 Purify via column chromatography. work4->work5

Caption: Standard experimental workflow for HATU-mediated amide coupling.

Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.5 equivalents) to the solution and stir for 5 minutes.

  • Activation: Add HATU (1.1 equivalents) to the mixture. Stir the reaction at 0 °C for 15-30 minutes. This "pre-activation" period allows for the formation of the reactive OAt-active ester.[11][29]

  • Coupling: Add the free piperidine-4-carboxamide (or its hydrochloride salt if using >2 eq. of base) (1.2 equivalents) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring its progress periodically using TLC or LC-MS until the starting material is consumed.[27]

  • Work-up: Once complete, quench the reaction by adding saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

  • Purification: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[5]

References

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  • Wang, Y., et al. (2019). Enantiospecific Synthesis of 2-Substituted Piperidine-4-carboxylic Acids from α-Amino Acids. ResearchGate. Retrieved from [Link]

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  • Alam, M., et al. (2014). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]

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  • Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. Retrieved from [Link]

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Technical Support Center: Purification Strategies for Piperidine-4-carboxamide Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of piperidine-4-carboxamide hydrochloride and its analogs. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of purifying these valuable compounds. The inherent basicity of the piperidine nitrogen, combined with the polarity of the carboxamide group, often presents unique purification challenges. This resource provides practical, field-proven insights to help you achieve high purity for your target compounds.

I. Understanding the Molecule: Key Physicochemical Properties

This compound and its analogs are characterized by several key features that dictate the appropriate purification strategy:

  • Basicity: The piperidine nitrogen is basic and will be protonated at acidic to neutral pH. This property is fundamental to purification techniques like acid-base extraction.[1]

  • Polarity: The presence of the carboxamide group and the hydrochloride salt form makes these molecules highly polar, influencing their solubility and chromatographic behavior.

  • Solubility: These compounds are often soluble in polar protic solvents like water, methanol, and ethanol, and less soluble in nonpolar organic solvents.

II. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound and its analogs, providing potential causes and actionable solutions.

Issue 1: Oiling Out During Crystallization

Question: My compound separates as an oil instead of a crystalline solid during recrystallization. What should I do?

Answer: "Oiling out" is a common challenge when crystallizing polar compounds. It occurs when the compound's solubility in the hot solvent is too high, or the cooling process is too rapid, preventing the formation of an ordered crystal lattice.

Troubleshooting Steps:

  • Optimize the Solvent System:

    • Single Solvent: If you are using a single solvent, you may have added too much. Try reducing the initial volume of hot solvent to the absolute minimum required to dissolve the compound.

    • Co-solvent System: A binary solvent system is often more effective.[2] Dissolve your compound in a minimal amount of a "good" solvent (e.g., methanol or ethanol) where it is highly soluble. Then, slowly add a "poor" or "anti-solvent" (e.g., diethyl ether, ethyl acetate, or hexanes) in which the compound is sparingly soluble, until you observe persistent turbidity.[3] Gentle heating may be required to redissolve the initial precipitate before slow cooling.

  • Control the Cooling Rate:

    • Allow the solution to cool slowly to room temperature without disturbance. Rapid cooling in an ice bath can shock the solution and promote oiling. Once crystals begin to form at room temperature, then the flask can be moved to a colder environment to maximize the yield.[2][3]

  • Scratching and Seeding:

    • If crystals are slow to form, gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

    • If you have a small amount of pure, solid material, add a "seed crystal" to the cooled solution to initiate crystallization.

Issue 2: Poor Peak Shape (Tailing) in Column Chromatography

Question: My compound is showing significant peak tailing on a silica gel column, leading to poor separation. What is the cause and how can I fix it?

Answer: Peak tailing for basic compounds like piperidines is a frequent problem in normal-phase chromatography on silica gel.[4] It is primarily caused by strong interactions between the basic piperidine nitrogen and acidic silanol groups on the silica surface.[4]

Troubleshooting Steps:

  • Use a Mobile Phase Modifier:

    • The most common solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[1][5]

    • Triethylamine (TEA) or Diethylamine (DEA): Add 0.1-2% TEA or DEA to your mobile phase.[1][4]

    • Ammonia: A solution of methanol with a small percentage of ammonium hydroxide can also be effective for very polar compounds.[6]

  • Choose an Alternative Stationary Phase:

    • Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.

    • Base-Deactivated Silica: Commercially available base-deactivated columns are specifically designed to minimize interactions with basic analytes.[4]

    • Reverse-Phase Chromatography (RPC): For highly polar hydrochloride salts, RPC (e.g., C18 silica) can be an excellent option. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Issue 3: Compound is Insoluble or Poorly Soluble for Loading onto a Column

Question: My crude product has poor solubility in the initial, less polar mobile phase, making it difficult to load onto the chromatography column. How should I proceed?

Answer: This is a common issue with polar compounds. Dry loading is the preferred method in this scenario.

Troubleshooting Steps:

  • Dry Loading Technique:

    • Dissolve your crude product in a suitable solvent in which it is soluble (e.g., methanol, dichloromethane).

    • Add a small amount of silica gel or another inert adsorbent (like Celite®) to the solution.

    • Concentrate the mixture on a rotary evaporator until a free-flowing powder is obtained.

    • Carefully load this powder onto the top of your packed column. This technique ensures that the compound is introduced to the column in a concentrated band, leading to better separation.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions (e.g., over-acylation), and reagents or their byproducts.[5][7] If the synthesis involves the reduction of a pyridine precursor, residual pyridine can be a significant impurity.[5] Oxidation of the piperidine ring can also lead to colored impurities.[5]

Q2: Can I use an acid-base extraction to purify my piperidine-4-carboxamide analog?

A2: Yes, acid-base extraction is a very effective technique for separating basic piperidine products from neutral or acidic impurities.[1] The general procedure involves:

  • Dissolving the crude mixture in an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic piperidine will be protonated and move into the aqueous layer.[5]

  • Separating the layers and then basifying the aqueous layer with a strong base (e.g., NaOH) to a pH >10.[5]

  • Re-extracting the liberated free base back into an organic solvent.

  • Washing the organic layer with brine, drying over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtering, and concentrating to yield the purified product.[1]

Q3: My compound is the hydrochloride salt. Do I need to convert it to the free base before column chromatography?

A3: It depends on the chromatographic method.

  • Normal-Phase Chromatography (Silica/Alumina): It is generally advisable to use the free base form for normal-phase chromatography. The high polarity of the hydrochloride salt can lead to very strong retention on the column. You can neutralize the salt with a mild base and extract the free base before purification.

  • Reverse-Phase Chromatography (C18): The hydrochloride salt is often suitable for direct purification by reverse-phase chromatography, as it is soluble in the aqueous mobile phases used.

Q4: What is the best way to remove residual water from my final product?

A4: For solid products, drying under high vacuum, often at a slightly elevated temperature (e.g., 40-50 °C), is effective.[3][8] If the product is an oil or a liquid, azeotropic distillation with a solvent like toluene can be used to remove water. For non-aqueous workups, drying the organic solution over a suitable drying agent like anhydrous sodium sulfate, magnesium sulfate, or potassium hydroxide (for basic compounds) is crucial before solvent removal.[5]

Q5: I am trying to separate diastereomers of a substituted piperidine-4-carboxamide. What is the best approach?

A5: Separating diastereomers can be challenging.

  • Chromatography: Chiral chromatography, such as Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC), is often the most effective method.[4] Careful screening of different chiral stationary phases and mobile phases is usually required.

  • Diastereoselective Crystallization: If the diastereomers have significantly different solubilities, fractional crystallization can be a viable, scalable option. This often involves screening different solvents and may require converting the diastereomeric mixture to a salt with a chiral acid or base to enhance the differences in their crystal packing.

IV. Experimental Protocols & Workflows

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of a solid this compound analog.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, water, or mixtures like ethanol/ethyl acetate) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the compound.[3]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.[3]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.[3] Dry the crystals under vacuum.[3]

Protocol 2: Flash Column Chromatography of a Piperidine-4-carboxamide Analog (Free Base)

This protocol outlines the purification of a free-base piperidine-4-carboxamide analog using silica gel chromatography.

  • TLC Analysis and Eluent Selection: Dissolve a small amount of the crude product and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., dichloromethane/methanol or ethyl acetate/hexanes). Add 1% triethylamine to the eluent to prevent tailing.[1][5] An ideal solvent system will give the target compound an Rf value of approximately 0.3.[5]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. If solubility in the eluent is low, use the dry loading method described in the troubleshooting section.

  • Elution: Run the column, collecting fractions. Monitor the elution of the compound by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[5]

V. Visualizations and Data

Purification Strategy Decision Workflow

The choice of purification method depends on the properties of the compound and the nature of the impurities. The following diagram illustrates a general decision-making workflow.

Purification_Workflow Crude_Product Crude Piperidine-4-carboxamide Hydrochloride Analog Is_Solid Is the product a solid? Crude_Product->Is_Solid Is_Liquid Is the product a liquid/oil? Crude_Product->Is_Liquid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Column Chromatography (Normal or Reverse Phase) Is_Solid->Column_Chromatography No (or fails) Impurities_Known Nature of Impurities? Is_Liquid->Impurities_Known Yes Distillation Distillation (if thermally stable) Is_Liquid->Distillation No Impurities_Known->Column_Chromatography Similar polarity Acid_Base_Extraction Acid-Base Extraction Impurities_Known->Acid_Base_Extraction Non-basic impurities Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Acid_Base_Extraction->Column_Chromatography Further purification needed Acid_Base_Extraction->Pure_Product Sufficiently pure Distillation->Pure_Product

Caption: A decision workflow for selecting a purification strategy.

Common Solvents for Recrystallization

The following table summarizes common solvents used for the recrystallization of polar organic compounds.

SolventBoiling Point (°C)PolarityComments
Water100HighGood for highly polar hydrochloride salts.
Ethanol78HighWidely used, often in combination with less polar solvents.
Methanol65HighSimilar to ethanol, but more volatile.
Isopropanol82Medium-HighGood alternative to ethanol.
Ethyl Acetate77MediumOften used as an anti-solvent with more polar solvents.
Diethyl Ether35LowCommonly used as an anti-solvent due to its high volatility and low polarity.

VI. References

  • Google Patents. (n.d.). KR20170122783A - Preparation of piperidine-4-carbothioamide hydrochloride. Retrieved from

  • Google Patents. (n.d.). EP3085700B1 - Novel piperidine carboxamide compound, preparation method, and usage thereof. Retrieved from

  • Google Patents. (n.d.). US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride. Retrieved from

  • Google Patents. (n.d.). CN1293055C - Piperidine derivative crystal, midbody for preparation and preparing method. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

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Technical Support Center: Navigating the Scale-Up of Piperidine-4-carboxamide Hydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges encountered during the scale-up of Piperidine-4-carboxamide hydrochloride synthesis. This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to explain the underlying principles governing process scalability, ensuring you can anticipate and resolve issues effectively. Our focus is on providing robust, field-tested insights to facilitate a smooth transition from bench-scale discovery to pilot-plant and commercial manufacturing.

Troubleshooting Guide: From Theory to Practice

This section addresses specific, common problems in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Q1: We are observing a significant drop in yield and an increase in impurities now that we've moved from a 1L to a 100L reactor. What are the likely causes and how can we mitigate this?

This is a classic scale-up challenge, often rooted in mass and heat transfer limitations that are negligible at the bench scale but become dominant in larger vessels.[1][2]

Potential Root Causes & Explanations:

  • Inefficient Amide Bond Formation: The amide coupling step is central to this synthesis. At scale, inefficient activation of the carboxylic acid or localized concentration gradients can lead to incomplete reactions or side product formation.[3][4] Many common amide syntheses require complex coupling agents, and their efficiency can be highly dependent on mixing.[3]

  • Poor Mixing and Mass Transfer: A magnetic stir bar in a round-bottom flask provides excellent mixing. In a large reactor, standard anchor stirrers can create "dead zones" where reagents are not homogenously distributed.[2] This can lead to localized excesses of one reactant, promoting side reactions or degradation.

  • Thermal Control Issues: Amide bond formation can be exothermic. A larger reactor has a much lower surface-area-to-volume ratio, making heat dissipation less efficient.[5][6] Localized "hot spots" can accelerate the degradation of reactants, intermediates, or the final product.

  • Extended Reaction Times: Everything takes longer at scale—charging reagents, heating, cooling, and transfers.[7] If your intermediates or product have limited stability, these extended processing times can directly lead to impurity formation.[1]

Troubleshooting & Optimization Protocol:

  • Re-evaluate Your Coupling Reagents: For large-scale synthesis, reagents that are cost-effective, produce easily removable byproducts, and are less sensitive to reaction conditions are preferred. Propylphosphonic anhydride (T3P®) is often favored in scale-up scenarios for its high reactivity and the simple workup of its byproducts.[8]

  • Characterize the Mixing Dynamics: Work with chemical engineers to model the mixing in your reactor. It may be necessary to change the impeller type (e.g., to a pitched-blade turbine or hydrofoil) or adjust the agitation speed to ensure homogeneity.[2]

  • Implement Strict Temperature Monitoring: Always monitor the internal reaction temperature using a thermocouple probe, not just the jacket temperature.[6] For exothermic steps, consider a semi-batch approach where one reagent is added slowly, allowing the cooling system to keep pace with heat generation. A reaction calorimetry study is highly recommended to quantify the reaction's heat flow before scaling up.[9]

  • Conduct Stability Studies: Test the stability of your starting materials, key intermediates, and the final product under the expected reaction conditions for extended periods. This will help you understand if extended processing times are contributing to impurity generation.

Q2: Our crystallization process, which worked perfectly at the lab scale, is now "oiling out" or producing an amorphous solid in the pilot plant. How do we regain control over the final form?

"Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature above the melting point of the solid form, causing it to separate as a liquid phase. This is a common issue when scaling up crystallization.[10]

Potential Root Causes & Explanations:

  • Rate of Supersaturation: Rapid cooling or fast addition of an anti-solvent, which is easier to control in a small flask, can be difficult to manage in a large, jacketed vessel. This rapid generation of high supersaturation favors nucleation over controlled crystal growth, often leading to amorphous material or oiling out.[10]

  • Solvent System Incompatibility at Scale: The thermal properties of your solvent system and the heat transfer characteristics of the reactor can lead to non-uniform cooling, creating localized zones of very high supersaturation.

  • Impurities: Certain impurities, even at low levels, can inhibit or poison crystal growth, favoring the formation of oils or amorphous solids. An impurity that was insignificant at the 1g scale might become problematic at the 1kg scale.

Troubleshooting & Optimization Protocol:

  • Develop a Controlled Cooling Profile: Instead of crash cooling, implement a linear or staged cooling profile. A slow cooling rate through the metastable zone width (MSZW) is crucial for promoting controlled crystal growth.

  • Utilize Seeding: Introduce a small quantity of high-quality crystalline material (seeds) at the appropriate temperature within the MSZW. This provides a template for crystal growth and helps control particle size and morphology.

  • Optimize Anti-Solvent Addition: If using an anti-solvent, add it slowly and at a controlled temperature with good agitation to ensure uniform distribution and prevent localized high supersaturation.

  • Purify the Crude Material: If impurities are suspected, consider an extra purification step (e.g., charcoal treatment for colored impurities or a re-slurry in a suitable solvent) before the final crystallization.[10]

G

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to define before scaling up the synthesis of this compound?

Before any scale-up, a robust process understanding is paramount. The following parameters should be rigorously defined:

ParameterImportance in Scale-UpKey Considerations
Reagent Stoichiometry Controls reaction efficiency, impurity profile, and cost.Define the optimal molar ratios. Excess reagents may be harder to remove at scale.
Solvent Selection Impacts reaction kinetics, solubility, workup, safety, and environmental footprint.Choose solvents with appropriate boiling points for temperature control, good solubility for the product, and low toxicity. Avoid solvents like DMF if possible due to waste treatment issues.[11]
Temperature Directly affects reaction rate and selectivity. Critical for controlling exothermic events.[6]Define a narrow operating range. Understand the consequences of temperature deviations.
Reaction Time Determines throughput and can affect impurity levels if intermediates are unstable.Define reaction completion criteria using in-process controls (IPCs) like HPLC or TLC, rather than relying on a fixed time.[12]
Agitation Rate Crucial for ensuring homogeneity in multi-phasic reactions and for effective heat transfer.[1]Must be defined based on reactor geometry and process needs (e.g., solid suspension, liquid-liquid mixing).
pH Control Essential during workup and extractions to ensure the product and impurities partition correctly.The hydrochloride salt form requires careful pH management to avoid neutralizing the desired salt or crashing out the free base.
Q2: What analytical methods are essential for monitoring the process and ensuring the quality of the final product?

A robust analytical package is the cornerstone of a scalable and reproducible process.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse analytical technique. It should be used for:

    • Purity Assay: To quantify the this compound and all known and unknown impurities.[13]

    • In-Process Controls (IPCs): To monitor reaction completion and intermediate purity.

    • Stability Indicating Method: The method must be validated to separate the active product from its degradation products.[14]

  • Gas Chromatography (GC): Primarily used to quantify residual solvents in the final Active Pharmaceutical Ingredient (API).

  • Karl Fischer Titration: To determine the water content, which is critical as it can affect stability and physical properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and key intermediates, ensuring no unexpected molecular rearrangements have occurred.[15]

  • X-Ray Powder Diffraction (XRPD): Essential for confirming the crystalline form (polymorph) of the final product, as different polymorphs can have different stabilities and bioavailabilities.

Q3: What are the primary process safety concerns for this synthesis at scale?

Process safety must be a primary consideration, not an afterthought.[6][9]

  • Thermal Hazards: As discussed, exothermic reactions pose a significant risk of thermal runaway if not properly controlled.[6] A comprehensive process safety evaluation, including reaction calorimetry, is essential to understand the thermal potential of each step.

  • Reagent Handling: Many reagents used in amide synthesis can be hazardous. For example, some coupling agents are sensitizers or have toxic byproducts.[16] Ensure that proper engineering controls (e.g., closed-system transfers) and personal protective equipment (PPE) are used.

  • Pressure Management: The reaction of 4-cyanopiperidine with hydrogen sulfide is often performed under pressure in a closed vessel.[17][18] It is critical to use appropriately rated reactors and to have pressure relief systems in place. The handling of toxic H₂S gas requires specialized scrubbers and safety protocols.

  • Static Electricity: When handling flammable organic solvents in large quantities, static electricity can be an ignition source. Ensure all equipment is properly grounded and bonded.

G

References

  • Process for preparing piperidine-4-carbothioamide hydrochloride. Google Patents.
  • Reducing the Complexity of Commercial-Scale Amide Formation. Pharmaceutical Technology. URL: [Link]

  • Preparation of piperidine-4-carbothioamide hydrochloride. Google Patents.
  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC - NIH. URL: [Link]

  • Problems needing attention in synthesis process scaling up. Shandong Look Chemical. URL: [Link]

  • Process for preparing piperidine-4-carbothioamide hydrochloride. Google Patents.
  • How to Scale Up a New Synthesis Reaction. Lab Manager. URL: [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters - ACS Publications. URL: [Link]

  • Overcoming Challenges in Scale-Up Production. World Pharma Today. URL: [Link]

  • Scale Up Safety. Stanford Environmental Health & Safety. URL: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. URL: [Link]

  • Looking for tips on scaling up organic syntheses. Reddit. URL: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. URL: [Link]

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. URL: [Link]

  • Scale up and scale down in chemical syntheses. Huber Kältemaschinenbau. URL: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. ScienceDirect. URL: [Link]

  • Pharmaceutical Scale-Up Challenges and How to Overcome Them. LinkedIn. URL: [Link]

  • Piperidine Synthesis. DTIC. URL: [Link]

  • A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. ResearchGate. URL: [Link]

  • Have you experienced that your piperidine crystallizes when not in use?. ResearchGate. URL: [Link]

  • A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. ResearchGate. URL: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. URL: [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. URL: [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC - PubMed Central. URL: [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. URL: [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. URL: [Link]

  • piperidine-4-carboxamide. PharmaCompass.com. URL: [Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. URL: [Link]

  • PROCESS SAFETY AND THE PHARMACEUTICAL INDUSTRY. Amgen. URL: [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. URL: [Link]

  • Drug Substances: Scale-Up Challenges. Contract Pharma. URL: [Link]

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. ResearchGate. URL: [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. URL: [Link]

Sources

Technical Support Center: Troubleshooting Unexpected Side Products in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Piperidine Synthesis. The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in numerous pharmaceuticals.[1][2] However, its synthesis is not always straightforward. The inherent reactivity of intermediates and the energetic demands of aromatization-disruption can lead to a variety of unexpected and often challenging-to-separate side products.[2][3]

This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple protocol recitation to provide in-depth, mechanistically-grounded troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher yields and purities.

Section 1: Catalytic Hydrogenation of Pyridines

Catalytic hydrogenation is the most direct, atom-economical method for piperidine synthesis.[2] It typically involves treating a pyridine derivative with hydrogen gas in the presence of a heterogeneous catalyst.[4] However, the high pressures and temperatures often required can lead to several side reactions.[2][5]

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish, and I'm observing significant amounts of tetrahydropyridine intermediates. What's causing this incomplete reduction?

A1: This is a classic issue of insufficient catalytic activity or reaction time. The pyridine ring's aromaticity makes the initial reduction the most challenging step.

  • Plausible Cause & Mechanistic Insight: The catalyst may be poisoned or deactivated. The Lewis basic nitrogen atom in both pyridine and piperidine can coordinate to the metal surface, blocking active sites.[2] Additionally, insufficient hydrogen pressure or poor gas-liquid mixing can starve the catalyst, leading to a stalled reaction.[4]

  • Troubleshooting & Resolution:

    • Increase Hydrogen Pressure: Gradually increase H₂ pressure. This increases the concentration of adsorbed hydrogen species on the catalyst surface, favoring complete reduction.[4]

    • Optimize Catalyst & Solvent: Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) are often more effective than Palladium or Platinum for pyridine reduction as they are less prone to poisoning by the nitrogen lone pair.[4][6] Using an acidic solvent like glacial acetic acid protonates the pyridine nitrogen, reducing its coordinating ability and accelerating hydrogenation.[5][7][8]

    • Check Catalyst Quality: If poisoning is suspected (e.g., from sulfur-containing impurities in the substrate), filter the reaction mixture and add a fresh batch of catalyst.[4]

Q2: I've successfully reduced the pyridine ring, but I'm seeing a new product with a lower mass, suggesting ring-opening. What is this side product and how can I prevent it?

A2: You are likely observing hydrogenolysis, the cleavage of a C-N bond in the piperidine ring to form linear pentylamine derivatives.[4] This is a form of "over-reduction."

  • Plausible Cause & Mechanistic Insight: Hydrogenolysis occurs after the piperidine is formed and is particularly problematic with aggressive catalysts like Raney Nickel or under harsh conditions (high temperature/pressure).[4] The mechanism involves further activation of a C-N bond on the catalyst surface, followed by cleavage with hydrogen.

  • Troubleshooting & Resolution:

    • Catalyst Selection: Switch to a more selective catalyst. Rhodium on carbon (Rh/C) is highly regarded for its ability to hydrogenate the pyridine ring without causing significant C-N bond cleavage.[4][9]

    • Milder Conditions: Reduce the reaction temperature and pressure to the minimum required for full conversion. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reduction of the product.

    • Catalyst Poisoning (Intentional): In some cases, controlled catalyst deactivation can improve selectivity. The addition of a small amount of a "catalyst poison" like pyridine itself can sometimes suppress hydrogenolysis more than hydrogenation.[10]

Troubleshooting Flowchart: Catalytic Hydrogenation Issues

start Reaction Issue Observed q1 Incomplete Conversion? (Pyridine/THP remains) start->q1 q2 Low Mass Side Product? (e.g., M-15) start->q2 incomplete Likely Incomplete Reduction q1->incomplete Yes over_reduction Likely Hydrogenolysis (Over-reduction) q2->over_reduction Yes sol1 Increase H2 Pressure Optimize Stirring incomplete->sol1 sol2 Switch to Rh/C or PtO2 Use Acetic Acid Solvent incomplete->sol2 sol3 Switch to Rh/C Reduce Temperature/Pressure over_reduction->sol3 sol4 Monitor reaction closely Stop when SM is consumed over_reduction->sol4 cluster_0 Desired Pathway (Intramolecular) cluster_1 Side Reaction (Intermolecular) a Enolate Formation b Intramolecular Attack a->b c Cyclic Product b->c d Enolate Formation e Intermolecular Attack (High Concentration) d->e f Dimer/Polymer e->f start Diester + Base start->a start->d

Sources

Enhancing the stability of Piperidine-4-carboxamide hydrochloride for experimental use

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for Piperidine-4-carboxamide hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this compound throughout its experimental lifecycle. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions, troubleshoot issues, and generate reliable, reproducible data.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for solid this compound?

A1: As a solid, the compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. To ensure long-term stability, it should be stored in a tightly sealed container in a desiccator or a controlled low-humidity environment. For optimal shelf-life, store at 2-8°C and protect from light.

Q2: How should I prepare stock solutions? Which solvents are recommended?

A2: this compound is soluble in water. For most biological experiments, sterile, deionized water or aqueous buffers like PBS are suitable. When preparing a stock solution, allow the vial to equilibrate to room temperature before opening to prevent condensation. Use freshly prepared solutions whenever possible. If storage is necessary, sterile filter the solution, aliquot into single-use vials, and store at -20°C or -80°C for short to medium-term use. Avoid repeated freeze-thaw cycles.

Q3: Is the compound stable in aqueous solutions? What is the optimal pH?

A3: The stability of this compound in aqueous solution is highly pH-dependent. The primary liabilities are the amide bond and the piperidine ring. The amide linkage is susceptible to hydrolysis under strongly acidic or basic conditions, a reaction often accelerated by heat. While the hydrochloride salt form provides some initial acidic buffering, maintaining a pH range of 4-6.5 is generally recommended to balance amide stability and compound solubility.

Q4: Can I expect degradation if the compound is exposed to light or air?

A4: Yes, both are potential risks. The piperidine ring's tertiary amine is susceptible to oxidation from atmospheric oxygen, which can lead to the formation of N-oxides or other ring-opened byproducts. Photodegradation, especially under UV light, can also initiate radical-based degradation pathways. Therefore, it is crucial to store both solid compound and solutions protected from light and to minimize headspace in storage vials.

Troubleshooting Guide: Addressing Experimental Instability

This section uses a problem-solution format to address specific issues you may encounter, providing a logical path to identify and resolve stability-related problems.

Q5: My analytical results (HPLC, LC-MS) show unexpected peaks that grow over time. What's happening?

A5: The appearance of new, growing peaks is a classic sign of compound degradation. Given the structure of this compound, these are likely products of hydrolysis or oxidation.

Causality: The amide bond can hydrolyze to form piperidine-4-carboxylic acid and ammonia, while the piperidine ring can oxidize. The rate of this degradation is influenced by pH, temperature, light exposure, and the presence of oxidizing agents in your medium.

Recommended Action:

  • Confirm Identity: First, confirm that the new peaks are indeed related to your compound. A high-resolution mass spectrometer can help identify the molecular weights of the degradants and suggest their structures.

  • Perform a Forced Degradation Study: To understand the compound's vulnerabilities in your specific system, a forced degradation (stress testing) study is invaluable. This involves intentionally exposing the compound to harsh conditions to rapidly generate the potential degradation products. See Protocol 2 for a detailed methodology.

  • Optimize Conditions: Based on the stress test results, adjust your experimental conditions. This may involve adjusting the pH of your buffer, degassing solutions to remove oxygen, or protecting your experiment from light.

Below is a troubleshooting workflow to guide your investigation.

G Start Inconsistent Results or Unexpected HPLC Peaks CheckStorage Step 1: Verify Storage Conditions (Solid & Solution) - Temp? Light? Moisture? Start->CheckStorage PrepFresh Step 2: Prepare Fresh Solution & Re-analyze Immediately CheckStorage->PrepFresh IssuePersists Issue Persists? PrepFresh->IssuePersists ForcedDeg Step 3: Conduct Forced Degradation Study (See Protocol 2) IssuePersists->ForcedDeg Yes NoIssue Problem Resolved IssuePersists->NoIssue No ID_Degradants Step 4: Identify Degradation Products via LC-MS ForcedDeg->ID_Degradants Optimize Step 5: Optimize Experimental Conditions (pH, Solvent, etc.) ID_Degradants->Optimize End Problem Resolved: Stable Experimental System Optimize->End

Caption: Troubleshooting workflow for stability issues.

Q6: I'm observing a gradual loss of biological activity or compound potency in my multi-day assay. Could this be a stability issue?

A6: Absolutely. A time-dependent loss of potency is a strong indicator that the active compound is degrading under your assay conditions.

Causality: Biological media are complex aqueous environments, often incubated at 37°C and containing various components that can catalyze degradation. Over 24-72 hours, even slow degradation can lead to a significant decrease in the concentration of the parent compound.

Recommended Action:

  • Time-Course Analysis: Set up a stability experiment that mimics your assay conditions without cells or other biological interactors. Sample the medium at time zero and at several subsequent time points (e.g., 4, 8, 24, 48, 72 hours).

  • Quantify Parent Compound: Analyze the samples using a validated quantitative method (e.g., HPLC-UV or LC-MS/MS) to measure the concentration of the remaining this compound.

  • Calculate Half-Life: Determine the degradation rate and the half-life (t½) of the compound under your specific conditions. If the half-life is shorter than or comparable to your assay duration, stability is a critical issue.

  • Mitigation Strategies: Consider redesigning the experiment. Options include replenishing the compound at set intervals, using a more stable formulation if available, or shortening the assay duration.

Potential Degradation Pathways

Understanding the likely chemical transformations is key to preventing them. The two primary sites of instability on the molecule are the amide bond and the piperidine nitrogen.

G cluster_0 Primary Degradation Pathways cluster_1 Hydrolysis (Acid/Base Catalyzed) cluster_2 Oxidation Parent Piperidine-4-carboxamide HCl (Stable Form) Hydrolysis_Product Piperidine-4-carboxylic acid + Ammonia Parent->Hydrolysis_Product H₂O (Strong Acid/Base, Heat) Oxidation_Product_1 N-Oxide Derivative Parent->Oxidation_Product_1 [O] (e.g., Air, H₂O₂) Oxidation_Product_2 Ring-Opened Products Oxidation_Product_1->Oxidation_Product_2 Further Oxidation

Caption: Potential degradation pathways for the compound.

Standard Protocols & Methodologies

This section provides detailed, self-validating protocols for handling, storage, and stability assessment.

Protocol 1: Standard Procedure for Handling and Stock Solution Preparation

This protocol ensures minimal degradation during initial handling and preparation.

1. Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or sterile, nuclease-free water

  • Calibrated analytical balance

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Sterile, disposable pipette tips

2. Procedure:

  • Equilibration: Before opening, allow the manufacturer's vial of the solid compound to sit on the bench for at least 20 minutes to reach room temperature. This prevents atmospheric moisture from condensing on the cold powder.

  • Weighing: In a low-humidity environment if possible, quickly and accurately weigh the desired amount of solid into a new, sterile vial.

  • Dissolution: Add the appropriate volume of solvent (e.g., water or DMSO) to achieve the target stock concentration (e.g., 10 mM). Vortex thoroughly until the solid is completely dissolved.

  • Aliquoting: Immediately divide the stock solution into single-use aliquots in amber-colored vials. This minimizes exposure to light and prevents contamination and degradation from repeated freeze-thaw cycles.

  • Storage:

    • Solid: Tightly reseal the original vial, purge with an inert gas like argon if available, and store in a desiccator at 2-8°C.

    • Solution: Store aliquots at -20°C for short-term (weeks) or -80°C for long-term (months) storage.

Protocol 2: Forced Degradation (Stress Testing) Workflow

This study is essential for identifying potential degradants and understanding the compound's stability profile.

1. Objective: To intentionally degrade the compound under various stress conditions to identify degradation products and establish stability-indicating analytical methods.

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water. This will serve as the control and the starting material for all stress conditions.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber (ICH Q1B guidelines) for a defined period.

4. Sample Analysis:

  • At the end of the incubation period, cool the samples to room temperature.

  • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples (including an unstressed control sample from time zero) to an appropriate concentration for analysis.

  • Analyze all samples using a suitable stability-indicating HPLC method (e.g., a reverse-phase C18 column with a gradient mobile phase and UV or MS detection).

5. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound.

  • Identify the retention times and mass-to-charge ratios (if using LC-MS) of the major degradation products.

Table 1: Example Data from a Forced Degradation Study

Stress ConditionIncubation Time/Temp% Degradation of Parent CompoundMajor Degradant Peaks (RT, min)
Control (Unstressed) T=00%5.2
0.1 M HCl 24h @ 60°C15.2%3.8, 5.2
0.1 M NaOH 8h @ 60°C45.8%3.8, 5.2
3% H₂O₂ 24h @ RT8.5%5.2, 6.1
Thermal 48h @ 80°C2.1%5.2
Photolytic ICH Q1B5.5%5.2, 7.3

This data provides a clear hierarchy of stability risks (Base Hydrolysis > Acid Hydrolysis > Oxidation) and helps in developing an analytical method that can separate the parent compound from its key degradants.

References
  • Degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2025, August 7). ResearchGate. Retrieved January 2, 2026, from [Link]

  • piperidine-4-carboxamide Properties. (n.d.). ChemBK. Retrieved January 2, 2026, from [Link]

  • Greenberg, M. M., & Greenberg, D. (2011). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC. Retrieved January 2, 2026, from [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021, April 5). PubMed. Retrieved January 2, 2026, from [Link]

  • Forced Degradation Studies Research Articles. (n.d.). R Discovery. Retrieved January 2, 2026, from [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2018). ACS Publications. Retrieved January 2, 2026, from [Link]

  • piperidine-4-carboxamide Information. (n.d.). PharmaCompass. Retrieved January 2, 2026, from [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (2022). PubMed Central. Retrieved January 2, 2026, from [Link]

  • N-benzylthis compound. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

  • Piperidine degradation by M. aurum MO1. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • PIPERIDINE-4-CARBOXYLIC ACID HYDROCHLORIDE. (n.d.). Matrix Fine Chemicals. Retrieved January 2, 2026, from [Link]

  • Relative stability of amides, esters, anhydrides, and acyl chlorides. (n.d.). Khan Academy. Retrieved January 2, 2026, from [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. (2000).

Technical Support Center: Method Refinement for the Crystallisation of Piperidine-4-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of Piperidine-4-carboxamide hydrochloride. This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot and refine your crystallization process effectively.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent system for this compound?

The selection of a suitable solvent is the most critical step in developing a successful crystallization protocol.[1] The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. For a hydrochloride salt like this compound, which has moderate polarity, a range of polar solvents should be investigated.

Expert Insight: The protonated piperidine ring and the carboxamide group make the molecule capable of hydrogen bonding, which dictates its solubility. The presence of the chloride counter-ion further increases its polarity compared to the free base. Therefore, polar protic solvents like alcohols are often a good starting point.

A systematic screening process is recommended. Use a small amount of your crude material (10-20 mg) for each solvent test.

Table 1: Solvent Screening Guide for this compound

Solvent ClassExample SolventsExpected Behavior & Rationale
Polar Protic Methanol, Ethanol, Isopropanol (IPA)Good Starting Point. These solvents engage in hydrogen bonding. The compound is likely to be soluble when hot and less soluble when cold. Ethanol and IPA often provide a better crystallization profile than methanol due to lower solubility at cold temperatures, potentially increasing yield.[1][2]
Polar Aprotic Acetonitrile, AcetonePotential Single or Anti-Solvent. Acetonitrile can be an effective solvent for moderately polar compounds.[3] Acetone may have lower solvating power and could be a candidate for an anti-solvent.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFLikely Anti-Solvents. The compound is expected to have low solubility in these less polar solvents. They are often used in two-solvent systems to induce precipitation when added to a solution of the compound in a "good" solvent.[3]
Water H₂OHigh Solubility Expected. The hydrochloride salt form suggests good water solubility.[4] While it might be used as the "good" solvent in a two-solvent system (e.g., with IPA or acetone as the anti-solvent), achieving a high yield from water alone can be difficult. Anhydrous conditions are often preferred for amine HCl salt crystallization to prevent issues with solubility and crystal form.[5]
Q2: What is "oiling out" and how can I prevent it?

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase (an oil) rather than as solid crystals.[1] This typically happens if the solution becomes supersaturated at a temperature that is above the melting point of the solid in that specific solvent environment. Amine hydrochlorides can be particularly susceptible to this.

Causality & Prevention:

  • Cooling Rate is Too Fast: Rapid cooling can cause the compound to crash out of solution above its melting point. Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slow cooling and the formation of larger crystals.[6]

  • Solution is Too Concentrated: An overly concentrated solution becomes supersaturated too quickly. Solution: Re-heat the mixture until the oil redissolves and add a small amount of additional solvent (10-20% more) before attempting to cool again.[6]

  • Inappropriate Solvent Polarity: A solvent that is too "good" may require very low temperatures to induce crystallization, increasing the risk of oiling out. Solution: Consider a slightly poorer solvent or use a two-solvent (anti-solvent) system to gently decrease the solubility.

Q3: What is polymorphism and is it a concern for this compound?

Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[7] Different polymorphs of the same compound are chemically identical but can have significantly different physical properties, including solubility, melting point, stability, and bioavailability. For a pharmaceutical compound, controlling the polymorphic form is critical for ensuring product consistency and performance.[8]

Carboxamide-containing molecules are known to exhibit polymorphism, often driven by different hydrogen bonding arrangements.[9] While specific polymorphs for this compound are not detailed in the provided literature, it is a significant potential issue.

Recommendation: It is crucial to characterize the solid form obtained from different crystallization conditions (e.g., different solvents, cooling rates) using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to check for different crystalline forms.

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of this compound.

Problem: My compound will not fully dissolve in the hot solvent.
  • Possible Cause 1: Insufficient Solvent. You may not have added enough solvent to reach the saturation point at that temperature.

    • Solution: Add small aliquots of the hot solvent to the heated mixture until the solid fully dissolves. It is crucial to use the minimum volume of hot solvent required to ensure a good recovery yield upon cooling.[1]

  • Possible Cause 2: Inappropriate Solvent Choice. The selected solvent may simply be a poor solvent for the compound, even at high temperatures.

    • Solution: Consult the solvent screening guide (Table 1). If a single solvent is ineffective, a two-solvent system may be necessary. Dissolve the compound in a minimum amount of a "good" solvent (e.g., methanol, hot water) and then proceed with an anti-solvent addition.[1]

  • Possible Cause 3: Insoluble Impurities. Your crude material may contain impurities that are insoluble in the chosen solvent.

    • Solution: If a small amount of solid material remains after adding a reasonable amount of hot solvent, perform a hot filtration. Gravity filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble material before allowing the clear filtrate to cool.

Problem: No crystals form after the solution has cooled.

This is a common issue indicating that the solution is not sufficiently supersaturated.

  • Possible Cause 1: Too Much Solvent. Using an excessive amount of solvent is the most frequent reason for poor or no crystallization. The solution may not become supersaturated even at low temperatures.[6]

    • Solution A (Reduce Volume): Gently heat the solution and boil off a portion of the solvent to increase the concentration. Allow the solution to cool again slowly.

    • Solution B (Induce Crystallization): If you suspect you are close to saturation, try inducing crystallization by scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.

    • Solution C (Seeding): If you have a few crystals from a previous batch, add a single, tiny seed crystal to the cooled solution. This provides a template for further crystal growth.

  • Possible Cause 2: Solution Cooled Too Quickly. Sometimes, very slow nucleation kinetics can be mistaken for failure to crystallize.

    • Solution: Allow the flask to stand undisturbed for a longer period, even overnight. Ensure the container is covered to prevent solvent evaporation. Disturbances like vibrations can be detrimental to crystal growth.[10]

  • Possible Cause 3: Need for an Anti-Solvent. The compound may be too soluble in the chosen solvent even when cold.

    • Solution: While stirring the solution at room temperature, slowly add a miscible "poor" solvent (an anti-solvent) dropwise until the solution becomes persistently turbid (cloudy). Add a few drops of the "good" solvent to redissolve the cloudiness and then allow the solution to stand undisturbed.[1]

Problem: The final crystal yield is very low (<50%).
  • Possible Cause 1: Excessive Solvent Volume. As mentioned above, using too much solvent will keep a significant portion of your compound dissolved in the mother liquor.[6]

    • Solution: Before starting, perform small-scale solvent screening to determine the approximate solvent volume needed. If you have already filtered your crystals, you can try to recover more material from the mother liquor by evaporating some of the solvent and re-cooling.

  • Possible Cause 2: Insufficient Cooling. The compound may still have significant solubility at room temperature or in a simple ice bath.

    • Solution: Ensure the solution is cooled for an adequate amount of time (at least 30-60 minutes) in an ice bath to maximize precipitation. For some solvent systems, a colder bath (e.g., dry ice/acetone) may be required, but be cautious of freezing the solvent itself.

  • Possible Cause 3: Premature Filtration. Filtering the crystals before crystallization is complete will naturally lead to a low yield.

    • Solution: Observe the crystallization process. Once crystal formation appears to have stopped at room temperature, cool the mixture in an ice bath to ensure maximum recovery.

Problem: The resulting crystals are colored, but the pure compound should be white.
  • Possible Cause: Colored Impurities. The crude material contains soluble, colored impurities that co-crystallize with your product. Piperidine derivatives can sometimes show discoloration due to minor oxidation products.[11]

    • Solution: Before the cooling step, add a very small amount of activated charcoal (a spatula tip) to the hot solution and swirl for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal and then allow the decolorized filtrate to cool and crystallize.[1] Caution: Using too much charcoal can also adsorb your desired product, reducing the yield.

Experimental Protocols & Workflows

Diagram: General Crystallization Troubleshooting Workflow

This diagram outlines a logical decision-making process for troubleshooting common crystallization issues.

G start Start: Crude Piperidine-4-carboxamide HCl dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly to RT, then Ice Bath dissolve->cool oiled_out Problem: Oiling Out dissolve->oiled_out Oil forms? crystals_form Crystals Form? cool->crystals_form success Collect Crystals via Filtration crystals_form->success  Yes no_crystals Problem: No Crystals crystals_form->no_crystals No wash_dry Wash with Cold Solvent & Dry success->wash_dry impure Problem: Impure/Colored Crystals success->impure Impure? troubleshoot_no_crystals Troubleshoot: 1. Scratch inner wall 2. Add seed crystal 3. Reduce solvent volume 4. Add anti-solvent no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool troubleshoot_oil Troubleshoot: 1. Re-heat solution 2. Add more solvent (10-20%) 3. Cool much slower oiled_out->troubleshoot_oil troubleshoot_oil->cool troubleshoot_impure Troubleshoot: 1. Re-dissolve in hot solvent 2. Add activated charcoal 3. Perform hot filtration impure->troubleshoot_impure troubleshoot_impure->cool

Caption: A troubleshooting workflow for the crystallization of Piperidine-4-carboxamide HCl.

Protocol 1: Single-Solvent Crystallization

This is the preferred method when a suitable single solvent is identified.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar.

  • Add the selected solvent (e.g., isopropanol) in small portions while gently heating the flask on a hot plate with stirring.

  • Continue adding solvent until the compound just dissolves completely. Avoid adding a large excess of solvent.[1]

  • (Optional - Decolorization): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and heat with stirring for 2-5 minutes.

  • (Optional - Hot Filtration): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Crystal formation should begin during this time. Slow cooling is key to forming well-defined crystals.[6]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold crystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum, potentially with gentle heating (e.g., 40-50°C), to remove all traces of solvent.[1]

Protocol 2: Two-Solvent (Anti-Solvent) Crystallization

Use this method when a suitable single solvent cannot be found.

  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (one in which it is highly soluble, e.g., methanol or water) at room temperature or with gentle warming.

  • Anti-Solvent Addition: While stirring the solution at room temperature, slowly add the "poor" solvent (anti-solvent, e.g., THF or acetonitrile) dropwise from a pipette or burette.

  • Continue adding the anti-solvent until the solution becomes faintly and persistently turbid (cloudy). This indicates the point of saturation has been reached.[1]

  • Clarification: Add a few drops of the "good" solvent back into the mixture until the turbidity just disappears, resulting in a clear, saturated solution.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form as the solvent environment is now optimal for nucleation.

  • Maximizing Yield & Isolation: Once crystal formation ceases, cool the flask in an ice bath and collect, wash, and dry the crystals as described in Protocol 1 (steps 7-10), using the mixed solvent system (in the final ratio) as the cold wash solvent.

References

  • BenchChem. (n.d.). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • BenchChem. (n.d.). Techniques to prevent crystallization of 2C-G HCl in refrigerated solutions.
  • National Center for Biotechnology Information. (n.d.). N-benzylthis compound. PubChem.
  • BenchChem. (n.d.). Navigating the Synthesis of Anhalamine Hydrochloride: A Technical Support Guide.
  • ChemBK. (n.d.). piperidine-4-carboxamide.
  • Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of Angers. (n.d.). Guide for crystallization.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.
  • RSC Publishing. (n.d.). Polymorphism in carboxamide compounds with high-Z′ crystal structures. CrystEngComm.
  • ResearchGate. (n.d.). Polymorphism in Carboxamide Compound with High-Z' Crystal Structure.
  • U.S. Food and Drug Administration. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals.

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Technical Support Center: Optimizing Coupling Reactions with Piperidine-4-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a comprehensive technical resource for troubleshooting and optimizing amide coupling reactions involving piperidine-4-carboxamide hydrochloride. The unique properties of this substrate, namely its hydrochloride salt form and the secondary amine within the piperidine ring, present specific challenges that require careful consideration of reaction parameters. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate these challenges and achieve high-yield, high-purity outcomes in your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section addresses the most common initial queries and problems encountered when working with this compound.

Q1: My reaction with this compound is showing low to no yield. What is the most likely cause?

A1: The primary culprit is often the incomplete neutralization of the hydrochloride salt. The protonated piperidine nitrogen renders the amine non-nucleophilic, preventing it from participating in the coupling reaction.[1][2] A direct acid-base reaction between the carboxylic acid and the amine can also occur, deactivating the amine.[1][3]

  • Immediate Action: Ensure you are using a sufficient amount of a suitable non-nucleophilic base to free the amine. A common error is using only enough base to neutralize the carboxylic acid, forgetting the amine salt.

Q2: How many equivalents of base are required for this reaction?

A2: You will need a minimum of two equivalents of a non-nucleophilic base.

  • Equivalent 1: Neutralizes the hydrochloride salt of piperidine-4-carboxamide, liberating the free amine for reaction.

  • Equivalent 2: Facilitates the deprotonation of the carboxylic acid, which is necessary for its activation by the coupling reagent.[4][5]

Using a slight excess of base (e.g., 2.2-2.5 equivalents) is often beneficial to drive the reaction to completion, especially if reagents have absorbed atmospheric moisture.

Q3: Which non-nucleophilic base is recommended?

A3: N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is a widely used and effective choice.[4][6] Its steric bulk prevents it from competing as a nucleophile in the coupling reaction. Triethylamine (TEA) is another common option, though it is slightly more nucleophilic than DIPEA. For sensitive substrates where racemization is a concern, a weaker base like N-methylmorpholine (NMM) may be considered.[7]

Q4: I am observing a side product with a mass corresponding to my starting amine plus a guanidinium group. What is happening?

A4: This is a known side reaction when using uronium-based coupling reagents like HATU or HBTU. The free piperidine amine can act as a nucleophile and attack the guanidinium part of the coupling reagent itself.[8][9]

  • Mitigation Strategy: Avoid using a large excess of the coupling reagent. A stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) is recommended. Also, pre-activating the carboxylic acid with the coupling reagent for a short period before adding the amine can minimize this side reaction.[1][6]

Section 2: In-Depth Troubleshooting and Optimization Guides

This section provides detailed solutions to more complex problems, complete with explanations of the underlying chemistry.

Problem 1: Low Yield Despite Using Sufficient Base

Q: I've used over two equivalents of DIPEA, but my yield is still poor. What other factors should I investigate?

A: If the base is not the issue, systematically evaluate the following parameters: coupling reagent efficiency, solvent choice, reaction temperature, and reagent quality.

Solution Pathway: Troubleshooting Low Yield

G start Low Yield Observed reagent_check Verify Reagent Quality & Stoichiometry start->reagent_check coupling_reagent Select Appropriate Coupling Reagent reagent_check->coupling_reagent Reagents OK solvent Optimize Solvent System coupling_reagent->solvent Still Low Yield temp_time Adjust Temperature & Reaction Time solvent->temp_time Still Low Yield workup Refine Workup Procedure temp_time->workup Still Low Yield success Improved Yield workup->success

Caption: A systematic workflow for troubleshooting low-yield reactions.

1. Coupling Reagent Selection and Activity

The choice of coupling reagent is critical.[1][10] For sterically hindered or electron-deficient substrates, a more powerful reagent may be necessary.

  • Carbodiimides (e.g., EDC, DCC): These are cost-effective but can be slower and may require additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to suppress side reactions and racemization.[7][11] The dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove.[12]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly efficient and fast-acting, making them excellent choices for challenging couplings.[13][14] HATU is often superior for reducing racemization.[13][15]

  • Phosphonium Salts (e.g., PyBOP): Also very effective, particularly for sterically demanding couplings. Unlike uronium reagents, they do not pose a risk of guanidinylation of the amine.

Data Table: Comparison of Common Coupling Reagents

Reagent FamilyExamplesKey AdvantagesKey Disadvantages
Carbodiimides EDC, DCCCost-effective, water-soluble byproduct (EDC)[11]Slower reaction rates, risk of racemization without additives[11]
Uronium/Aminium HATU, HBTUHigh efficiency, fast reactions, low racemization (HATU)[7]Can cause guanidinylation of the amine, higher cost[8]
Phosphonium PyBOP, PyAOPHigh efficiency, no guanidinylation risk, good for hindered couplings[14]Byproducts can be challenging to remove
2. Solvent System Optimization

The solvent must effectively dissolve all reactants and intermediates.

  • Recommended Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are standard choices as they effectively solvate the reactants and facilitate the reaction.[6][16] Dichloromethane (DCM) can also be used, but solubility may be an issue for some starting materials.[16]

  • Water Content: The presence of water is detrimental as it can hydrolyze the activated carboxylic acid intermediate.[1] Always use anhydrous solvents and handle hygroscopic reagents in a dry environment.

3. Temperature and Reaction Time

Most amide couplings proceed well at room temperature.

  • Low Temperature: Starting the reaction at 0°C, especially during the addition of the coupling reagent, can help control exothermic reactions and minimize side product formation.

  • Elevated Temperature: If the reaction is sluggish due to steric hindrance, gentle heating (e.g., 40-50°C) may be beneficial. However, higher temperatures can also increase the risk of racemization and other side reactions.[17][18]

  • Monitoring: Always monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid degradation from prolonged reaction.[19]

Problem 2: Difficulty with Purification and Byproduct Removal

Q: My reaction appears complete by LC-MS, but I'm struggling to isolate a pure product. What are the likely impurities and how can I remove them?

A: Common impurities include urea byproducts (from carbodiimide reagents), excess coupling reagents, and water-soluble salts. A well-designed aqueous workup is crucial.[19]

Standard Workup Protocol
  • Quench: Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc).

  • Acid Wash: Wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl or citric acid) to remove the basic components like DIPEA and any unreacted amine.[19]

  • Base Wash: Wash with a dilute aqueous base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid and acidic byproducts like HOBt.[19]

  • Brine Wash: A final wash with saturated aqueous NaCl (brine) helps to remove residual water from the organic layer.[19]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Workup Logic Diagram

G cluster_0 Aqueous Workup Sequence cluster_1 Impurities Removed start Crude Reaction Mixture in Organic Solvent acid_wash Wash with 1M HCl / Citric Acid start->acid_wash base_wash Wash with sat. NaHCO₃ acid_wash->base_wash impurities_acid Removes: - Excess Base (DIPEA) - Unreacted Amine acid_wash->impurities_acid brine_wash Wash with Brine base_wash->brine_wash impurities_base Removes: - Excess Carboxylic Acid - HOBt / HOAt base_wash->impurities_base dry Dry (Na₂SO₄), Filter, Concentrate brine_wash->dry impurities_brine Removes: - Residual Water brine_wash->impurities_brine

Caption: A visual guide to the aqueous workup process and the impurities removed at each stage.

Section 3: Experimental Protocols

This section provides a standardized, step-by-step protocol for a typical coupling reaction.

Protocol 1: General Procedure for Amide Coupling using HATU
  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents) to the solution and stir for 5 minutes.

  • Activation: Add HATU (1.05 equivalents) to the mixture. Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1] The solution may change color.

  • Amine Addition: Add this compound (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 2-16 hours).

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Perform the aqueous workup as described in the section above.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: Handling Hygroscopic Reagents

Many coupling reagents and amine salts are hygroscopic, meaning they readily absorb moisture from the air.[20][21] This can inhibit the reaction.

  • Storage: Store hygroscopic reagents in a desiccator or a glove box.[21][22] Seal bottles tightly with paraffin film after use.

  • Weighing: Weigh hygroscopic solids quickly to minimize air exposure.[21] If possible, perform weighing in a glove bag or glove box under an inert atmosphere.[20]

  • Drying: If a reagent is suspected to have absorbed water, it can be dried under high vacuum for several hours before use.[23]

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • . (2023, January 1). HATU coupling. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]

  • Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]

  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. [Link]

  • Wikipedia. (n.d.). HATU. [Link]

  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • LifeTein. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts?[Link]

  • ACS Publications. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]

  • MDPI. (n.d.). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?[Link]

  • University of Rochester. (n.d.). How To: Store Reagents. [Link]

  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with?[Link]

  • Reddit. (2022, March 24). amide coupling help. [Link]

  • NIH National Library of Medicine. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ACS Publications. (2013, December 19). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?[Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • PubMed Central. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Waseda University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

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Validation & Comparative

Comparative In Vivo Efficacy of Piperidine-4-carboxamide Hydrochloride Derivatives as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Validation

Welcome to this in-depth technical guide for researchers, scientists, and drug development professionals. This document provides a comprehensive framework for validating the in vivo efficacy of novel Piperidine-4-carboxamide hydrochloride derivatives designed as Poly (ADP-ribose) polymerase (PARP) inhibitors. We will move beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating study design. Our focus is a head-to-head comparison of a hypothetical test compound, "P4C-001," against the established PARP inhibitor, Olaparib, in a clinically relevant cancer model.

The Scientific Imperative: Why PARP Inhibition and In Vivo Validation Matter

Poly (ADP-ribose) polymerase (PARP) enzymes are critical components of the cell's DNA repair machinery, primarily involved in fixing single-strand breaks.[1][2] In cancers with mutations in the BRCA1 or BRCA2 genes, the primary pathway for repairing more severe double-strand DNA breaks, known as homologous recombination (HR), is defective.[2][3] Inhibiting PARP in these HR-deficient cancer cells creates a state of "synthetic lethality."[2][4] The accumulation of unrepaired DNA breaks leads to genomic instability and, ultimately, targeted cancer cell death, while leaving healthy, HR-proficient cells largely unharmed.[3][5] Several PARP inhibitors, such as Olaparib and Rucaparib, have been approved for treating cancers with these specific genetic vulnerabilities.[3][6]

The Piperidine-4-carboxamide scaffold is a versatile chemical structure that has been successfully utilized to develop potent PARP inhibitors, such as Niraparib (MK-4827).[7][8] When a novel derivative from this class, like our hypothetical P4C-001, is developed, rigorous in vivo testing is the crucible in which its true therapeutic potential is forged. Animal models are indispensable for bridging the gap between basic and clinical research, allowing for the evaluation of a drug's efficacy, safety, and pharmacokinetics in a whole biological system before human trials.[9][10][11][12]

This guide will detail the critical steps to generate a compelling preclinical data package, comparing P4C-001 directly with a market leader to ascertain its competitive advantages.

Part 1: Preclinical Strategy and Model Selection

The foundation of a successful in vivo study is a well-considered experimental design. The choices made here dictate the relevance and interpretability of the resulting data.

Causality in Model Selection

The principle of synthetic lethality dictates our choice of animal model. To effectively test a PARP inhibitor, we must use a tumor model that is inherently reliant on PARP for survival.

  • The Gold Standard: BRCA-mutated Xenografts: We will utilize a cell line-derived xenograft (CDX) model .[13] Specifically, human cancer cells with a known BRCA1 or BRCA2 mutation (e.g., MDA-MB-436 or patient-derived HBCx-17 breast cancer cells) will be implanted subcutaneously into immunocompromised mice (e.g., athymic nude or SCID mice).[10][14]

  • Why this model? This approach directly recapitulates the genetic context in which PARP inhibitors are clinically effective.[15][16] Using a tumor line with a functional BRCA pathway as a negative control can further strengthen the evidence for a specific, on-target effect.[15] Patient-derived xenograft (PDX) models, which use tumor tissue taken directly from a patient, are also excellent but often more complex to establish for an initial screen.[6][13]

Experimental Workflow Overview

A meticulously planned workflow is essential for reproducibility and data integrity. The overall process involves acclimatizing the animals, implanting the tumor cells, waiting for tumors to reach a specified volume, randomizing the animals into treatment groups, administering the compounds, and monitoring for efficacy and toxicity endpoints.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A Animal Acclimatization (7 days) B Subcutaneous Implantation of BRCA-mutant Cancer Cells A->B C Tumor Growth Monitoring (Calipers) B->C D Tumor Volume Check (e.g., 100-150 mm³) C->D E Randomization into Groups (n=8-10 per group) D->E F Daily Dosing & Observation (e.g., 21-28 days) E->F G Bi-weekly Tumor Volume & Body Weight Measurement F->G H End of Study Criteria Met (e.g., Tumor >2000 mm³) G->H I Euthanasia & Sample Collection (Tumor, Blood, Organs) H->I J Data Analysis (Efficacy, PD, Toxicity) I->J

Caption: High-level workflow for a comparative in vivo xenograft study.

Part 2: Comparative Efficacy Assessment (In Vivo Pharmacology)

The primary objective is to determine if P4C-001 can inhibit tumor growth as effectively, or more effectively, than the standard-of-care, Olaparib.

Detailed Experimental Protocol
  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Cell Line: MDA-MB-436 (BRCA1-mutant human breast cancer cell line).

  • Tumor Implantation: Inject 5 x 10⁶ MDA-MB-436 cells in 100 µL of Matrigel subcutaneously into the right flank of each mouse.

  • Tumor Monitoring: Measure tumor dimensions twice weekly with digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into four groups (n=10 per group). This step is critical to ensure that any observed differences are due to the treatment and not variations in initial tumor size.

    • Group 1: Vehicle Control (e.g., 0.5% HPMC, administered orally once daily)

    • Group 2: Olaparib (50 mg/kg, orally, once daily)

    • Group 3: P4C-001 (Low Dose - e.g., 25 mg/kg, orally, once daily)

    • Group 4: P4C-001 (High Dose - e.g., 50 mg/kg, orally, once daily)

  • Treatment: Administer treatments for 28 consecutive days.

  • Primary Endpoint: The primary measure of efficacy is Tumor Growth Inhibition (TGI). TGI is calculated at the end of the study.[17] A common formula is: TGI (%) = [1 - (Mean Tumor Volume of Treated Group at Day X / Mean Tumor Volume of Control Group at Day X)] * 100[17]

  • Study Termination: The study concludes when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or after the 28-day treatment period.

Comparative Efficacy Data

The results of such a study can be summarized for clear comparison.

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) %Statistical Significance (vs. Vehicle)
Vehicle Control N/A1850 ± 2100%N/A
Olaparib 50630 ± 9566%p < 0.001
P4C-001 (Low) 25890 ± 11052%p < 0.01
P4C-001 (High) 50450 ± 7876%p < 0.001

Note: Data are hypothetical for illustrative purposes.

Interpretation: In this hypothetical scenario, P4C-001 at a 50 mg/kg dose demonstrates superior tumor growth inhibition compared to Olaparib at the same dose. This provides a strong rationale for further development.

Part 3: Mechanism of Action Validation (Pharmacodynamics)

Efficacy data tells us if the drug works; pharmacodynamic (PD) data tells us how it works. It's crucial to confirm that the observed tumor inhibition is a direct result of PARP inhibition within the tumor tissue.

The PARP Inhibition Pathway

PARP1 is activated by DNA damage and synthesizes chains of poly (ADP-ribose) (PAR) on itself and other proteins, creating a scaffold to recruit DNA repair machinery.[1][4] PARP inhibitors block this synthesis.[4] A key mechanism of action is "PARP trapping," where the inhibitor prevents PARP from detaching from the DNA, leading to replication fork collapse and cell death in HR-deficient cells.[1][5]

G cluster_pathway DNA Single-Strand Break Repair cluster_inhibition Inhibitor Action DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Enzyme DNA_SSB->PARP1 binds to PAR_synthesis Poly(ADP-Ribose) (PAR) Chain Synthesis PARP1->PAR_synthesis catalyzes Block PAR Synthesis Blocked & PARP Trapping PARP1->Block Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PAR_synthesis->Recruitment Repair SSB Repair Recruitment->Repair P4C P4C-001 (PARP Inhibitor) P4C->PARP1 inhibits DSB SSB -> Double-Strand Break (DSB) Block->DSB Death Synthetic Lethality in BRCA-deficient Cells DSB->Death

Sources

The Fulcrum of Design: A Comparative Analysis of Piperidine-4-carboxamide Hydrochloride and Other Key Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of medicinal chemistry, the selection of a molecular scaffold is a decision that reverberates through the entire drug discovery and development pipeline. It is a choice that dictates not only the physicochemical properties of a potential therapeutic agent but also its pharmacokinetic profile and ultimate pharmacological efficacy. Among the pantheon of privileged structures, nitrogen-containing heterocycles reign supreme, forming the backbone of a significant portion of FDA-approved drugs.[1][2][3] This guide provides an in-depth, data-driven comparative analysis of Piperidine-4-carboxamide hydrochloride against other workhorse heterocyclic scaffolds: pyrrolidine, morpholine, piperazine, and azetidine. Our objective is to furnish researchers, scientists, and drug development professionals with the critical insights necessary to make informed scaffold selections in the nascent stages of drug design.

The Contenders: A Structural Overview

At the heart of this analysis are five distinct heterocyclic scaffolds, each possessing a unique constellation of properties that can be strategically leveraged in drug design. The choice between a five-membered ring like pyrrolidine and a six-membered ring like piperidine, or the introduction of an additional heteroatom as seen in morpholine and piperazine, can profoundly alter a molecule's behavior.

Scaffolds Piperidine-4-carboxamide Pyrrolidine Morpholine Piperazine Azetidine label_p4c Piperidine-4-carboxamide label_pyr Pyrrolidine label_mor Morpholine label_pip Piperazine label_aze Azetidine

Caption: Chemical structures of the heterocyclic scaffolds under comparison.

This compound: A Profile

Piperidine-4-carboxamide, a derivative of the ubiquitous piperidine ring, has emerged as a valuable scaffold in its own right.[4] The presence of the carboxamide group at the 4-position introduces a key functional handle that can participate in hydrogen bonding as both a donor and an acceptor, a critical feature for target engagement. The hydrochloride salt form is frequently employed to enhance aqueous solubility and facilitate handling.[5] This scaffold is found in a range of therapeutic agents, from anticancer to antiviral and antipsychotic compounds.[1][6][7]

Head-to-Head: A Comparative Analysis of Physicochemical Properties

The subtle structural distinctions between these scaffolds translate into significant differences in their physicochemical properties. A well-balanced profile of these properties is paramount for achieving favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics and, ultimately, oral bioavailability.

PropertyPiperidine-4-carboxamidePyrrolidineMorpholinePiperazineAzetidine
Molecular Weight ( g/mol ) 128.17[8]71.1287.1286.1457.10
pKa ~8.5-9.5 (amine)~11.27~8.36[9]pKa1: ~5.5, pKa2: ~9.7[10]~11.29
cLogP -1.4[8]0.46[11]-0.85[9]-1.1[10]0.06
Aqueous Solubility High (as hydrochloride)Miscible[10]MiscibleFreely Soluble[10]Miscible
Hydrogen Bond Donors 2[8]1121
Hydrogen Bond Acceptors 2[8]1221

Note: Values are for the parent compounds unless otherwise specified and may vary based on substitution. cLogP values are calculated.

The dual amine nature of piperazine provides two points for substitution and modulation of basicity, making it highly water-soluble and a frequent choice for improving the solubility of a lead compound.[12][13] Morpholine's oxygen atom reduces the basicity of the nitrogen compared to piperidine and introduces a hydrogen bond acceptor, often leading to improved metabolic stability and favorable pharmacokinetic properties.[9][14][15] Pyrrolidine, a five-membered ring, offers greater conformational flexibility than the six-membered piperidine, which can be advantageous for exploring different binding poses within a target protein.[16][17][18] Azetidine, the smallest of the saturated nitrogen heterocycles, provides a rigid, low molecular weight scaffold that can be used to limit conformational flexibility and improve binding affinity.[19][20][21]

This compound, with its moderate basicity and high water solubility, presents a balanced profile. Its increased lipophilicity compared to piperazine and morpholine can enhance cell permeability, though this may come at the cost of aqueous solubility if not for the salt form.[1]

Impact on Biological Activity and Pharmacokinetics: A Deeper Dive

The choice of a heterocyclic scaffold is not merely a matter of tuning physicochemical properties; it has a direct and often profound impact on biological activity and the pharmacokinetic profile of a drug candidate.

Target Engagement and Selectivity

The three-dimensional shape and electrostatic potential of a scaffold are critical for its interaction with a biological target. The chair-like conformation of piperidine and morpholine provides a rigid framework for the precise positioning of substituents.[9] The "pseudorotation" of the five-membered pyrrolidine ring allows for more conformational sampling, which can be beneficial in the early stages of lead discovery.[16][18]

A compelling example of scaffold-dependent activity can be seen in the development of anticancer agents. In a study comparing a series of compounds with different heterocyclic fragments, the piperazine derivative demonstrated superior cytotoxic activity against a lung cancer cell line compared to the piperidine and morpholine analogues, which were moderately active and inactive, respectively.[1] This highlights that the specific interactions of the scaffold with the target protein can be the primary determinant of potency.

Metabolic Stability

The metabolic fate of a drug is a key determinant of its in vivo half-life and overall exposure. Saturated heterocyclic rings are generally more metabolically stable than their aromatic counterparts. However, they are not inert and can be subject to oxidation, particularly at the carbon atoms adjacent to the nitrogen.

The inclusion of a heteroatom, as in morpholine, can alter the metabolic profile. The electron-withdrawing effect of the oxygen atom in morpholine can decrease the rate of N-dealkylation, a common metabolic pathway for piperidines and piperazines.[14] Strategic substitution on the ring can also be employed to block these metabolic "soft spots."

Experimental Protocols for Comparative Evaluation

To objectively compare these scaffolds, a standardized set of in vitro assays is essential. The following are detailed protocols for two key experiments: the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive permeability and the Liver Microsomal Stability Assay to evaluate metabolic stability.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To predict the passive permeability of a compound across a lipid membrane, simulating the intestinal barrier.

Methodology:

  • Preparation of the Donor Plate: A stock solution of the test compound (e.g., 10 mM in DMSO) is diluted in a buffer solution at a relevant pH (e.g., pH 7.4 for intestinal permeability) to a final concentration of 100 µM. This solution is added to the wells of a 96-well donor plate.

  • Preparation of the Acceptor Plate: The wells of a 96-well acceptor plate are filled with a buffer solution, which may contain a "sink" agent like a surfactant to improve the solubility of the permeated compound.

  • Assembly of the PAMPA Sandwich: A filter plate, pre-coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane, is placed on top of the donor plate. The acceptor plate is then placed on top of the filter plate to create the "sandwich."

  • Incubation: The PAMPA sandwich is incubated at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Analysis: After incubation, the plates are separated. The concentration of the compound in both the donor and acceptor wells is quantified using a suitable analytical method, typically LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated using the following equation:

    Pe = [ -ln(1 - [CA(t)] / Cequilibrium) ] / ( A * (1/VD + 1/VA) * t )

    Where:

    • CA(t) is the concentration in the acceptor well at time t.

    • Cequilibrium is the concentration at equilibrium.

    • A is the filter area.

    • VD and VA are the volumes of the donor and acceptor wells, respectively.

    • t is the incubation time.

Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.[22]

Methodology:

  • Preparation of the Reaction Mixture: In a 96-well plate, a reaction mixture is prepared containing liver microsomes (e.g., human or rat), a buffer solution (e.g., phosphate buffer, pH 7.4), and the test compound at a low concentration (e.g., 1 µM) to ensure enzyme kinetics are in the linear range.[23][24]

  • Initiation of the Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system, which provides the necessary cofactor for CYP450 enzymes.[25][26]

  • Incubation and Time Points: The plate is incubated at 37°C with shaking. Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching the Reaction: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is typically included in the quenching solution for accurate quantification.

  • Sample Processing and Analysis: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound, is then analyzed by LC-MS/MS.

  • Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).[22]

Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Profiling cluster_2 Data Analysis & Decision Making Scaffold_Selection Scaffold Selection (Piperidine-4-carboxamide HCl, etc.) Synthesis Synthesis of Analogues Scaffold_Selection->Synthesis QC Purity & Structural Confirmation Synthesis->QC Solubility Aqueous Solubility QC->Solubility PAMPA Permeability (PAMPA) QC->PAMPA Microsomal_Stability Metabolic Stability (Liver Microsomes) QC->Microsomal_Stability Target_Binding Target Binding Assay QC->Target_Binding Data_Comparison Comparative Data Analysis Solubility->Data_Comparison PAMPA->Data_Comparison Microsomal_Stability->Data_Comparison Target_Binding->Data_Comparison SAR_Analysis Structure-Activity Relationship (SAR) Data_Comparison->SAR_Analysis Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection

Caption: A generalized experimental workflow for the comparative evaluation of heterocyclic scaffolds.

Conclusion: Making the Right Choice

The selection of a heterocyclic scaffold is a nuanced decision with far-reaching consequences in drug discovery. There is no single "best" scaffold; the optimal choice is context-dependent and guided by the specific therapeutic target and the desired drug profile.

  • This compound offers a balanced profile of aqueous solubility, moderate basicity, and opportunities for hydrogen bonding, making it a versatile starting point for many drug discovery programs.

  • Pyrrolidine provides conformational flexibility, which can be advantageous for initial hit discovery.[16][18]

  • Morpholine often imparts favorable pharmacokinetic properties and metabolic stability.[14][15]

  • Piperazine is a powerful tool for enhancing aqueous solubility and provides two sites for substitution.[12][27]

  • Azetidine offers a rigid, low molecular weight framework for constraining conformation and improving potency.[19][28]

This guide has provided a data-driven comparison to illuminate the relative strengths and weaknesses of these key heterocyclic scaffolds. By understanding the fundamental principles that govern their behavior and employing a robust experimental workflow for their evaluation, researchers can navigate the complexities of scaffold selection and accelerate the journey toward novel and effective therapeutics.

References

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Structure-activity relationship (SAR) studies of Piperidine-4-carboxamide hydrochloride analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of Piperidine-4-carboxamide Analogs

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for drug design. When functionalized as a piperidine-4-carboxamide, this scaffold becomes a highly versatile platform for developing potent and selective ligands for a diverse range of biological targets. Understanding the structure-activity relationship (SAR) of these analogs is paramount for optimizing potency, selectivity, and pharmacokinetic properties, thereby accelerating the journey from a preliminary hit to a clinical candidate.

This guide provides a comparative analysis of SAR studies for piperidine-4-carboxamide analogs, drawing upon field-proven insights and experimental data from multiple therapeutic areas. We will dissect the molecule to understand the causal relationships between specific structural modifications and their resulting biological activities, supported by detailed experimental protocols and data visualizations.

The therapeutic potential of a piperidine-4-carboxamide analog is determined by the interplay of substituents at three primary positions. The iterative process of modifying these regions, followed by synthesis and rigorous biological testing, forms the core of any successful SAR campaign.

Diagram 1: The Iterative Workflow of a Structure-Activity Relationship (SAR) Study

SAR_Workflow A Initial Hit Compound (e.g., from HTS) B Identify Key Structural Regions (Pharmacophore Modeling) A->B C Design & Synthesize Analog Library B->C Modify R-groups D In Vitro Biological Evaluation (Binding & Functional Assays) C->D E Analyze Data: Identify SAR Trends D->E IC50, Ki, EC50 data E->C Iterate Design F In Vivo Evaluation (Pharmacokinetics & Efficacy) E->F Select Promising Leads G Lead Optimization F->G H Clinical Candidate G->H

Caption: A typical workflow for an SAR study, from hit identification to a clinical candidate.

The core structure can be systematically modified to probe interactions with a biological target.

Diagram 2: Key Modification Points on the Piperidine-4-carboxamide Scaffold

Scaffold_Regions cluster_0 scaffold R2 Terminal Group Crucial for target recognition and selectivity. R1 Piperidine Nitrogen (N1) Influences potency, solubility, and cell permeability. R3 Carboxamide Linker Affects stability and H-bonding. Can be replaced by bioisosteres. R4 Piperidine Ring Core Substitutions alter conformation and vector of other groups. Calcium_Assay A 1. Seed Cells Plate cells expressing the GPCR of interest in a 96- or 384-well plate. B 2. Load with Dye Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). A->B C 3. Compound Addition Add test compounds (antagonists) or vehicle control and incubate. B->C D 4. Agonist Stimulation Add a known agonist (chemokine) to all wells to stimulate the receptor. C->D E 5. Read Fluorescence Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR). D->E F 6. Data Analysis Plot dose-response curves and calculate IC50 values. E->F

Sources

A Senior Application Scientist's Guide to Comparing the Inhibitory Potency of Piperidine-4-carboxamide Derivatives as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the inhibitory potency of several key Poly (ADP-ribose) polymerase (PARP) inhibitors that share a common Piperidine-4-carboxamide hydrochloride structural motif. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data summary to explain the causality behind experimental choices and provides detailed, validated protocols for assessing inhibitor performance.

Introduction: The Significance of the Piperidine-4-carboxamide Scaffold in PARP Inhibition

The Piperidine-4-carboxamide moiety is a privileged scaffold in modern medicinal chemistry, frequently employed for its favorable physicochemical properties and its ability to establish critical hydrogen bond interactions within enzyme active sites. Its incorporation into the structure of PARP inhibitors is a testament to its utility. PARP enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR).[1][2][3] They act as molecular sensors for DNA single-strand breaks (SSBs), binding to damaged sites and synthesizing poly (ADP-ribose) (PAR) chains.[3][4][5] This process recruits other DNA repair proteins to resolve the damage.[2][4][6]

Inhibiting PARP is a clinically validated strategy for cancer therapy, particularly in tumors with defects in homologous recombination (HR) repair, such as those harboring BRCA1 or BRCA2 mutations. This concept, known as synthetic lethality, arises because inhibiting PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication.[7][8][9] In HR-deficient cells, these DSBs cannot be repaired efficiently, leading to genomic instability and cell death.[7][8][9]

This guide will compare four prominent PARP inhibitors that utilize the Piperidine-4-carboxamide scaffold: Olaparib, Rucaparib, Niraparib, and Talazoparib. We will delve into their comparative inhibitory potencies against PARP1 and PARP2, supported by a detailed examination of the methodologies used to generate this critical data.

The Science of Potency Measurement: Beyond the IC50 Value

The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying the potency of an inhibitor. While seemingly straightforward, the scientific integrity of an IC50 value is entirely dependent on the experimental context. As application scientists, we must scrutinize the "how" to understand the "what."

Biochemical Assays vs. Cell-Based Assays:

  • Biochemical Assays: These assays use purified recombinant PARP enzyme, a DNA substrate (typically activated or nicked DNA), and the co-factor nicotinamide adenine dinucleotide (NAD+).[10][11][12] They measure the direct inhibition of the enzyme's catalytic activity in a controlled, cell-free environment. This provides a clean measure of target engagement.

  • Cell-Based Assays: These experiments measure the downstream consequences of PARP inhibition within a living cell, such as the inhibition of PAR formation (PARylation) or overall cell viability/cytotoxicity.[13][14] While more physiologically relevant, these results can be influenced by factors like cell permeability, off-target effects, and the specific genetic background of the cell line used (e.g., BRCA status).[15][16]

For the purpose of comparing direct inhibitory potency against the target enzyme, this guide will focus on data derived from biochemical assays. It is crucial to note that the concentration of the substrate, NAD+, can significantly impact the apparent IC50 value for competitive inhibitors.[11] Therefore, consistency in assay conditions is paramount for accurate comparisons.

Experimental Protocol: A Validated In Vitro PARP1 Enzymatic Assay

To ensure trustworthiness and reproducibility, a detailed, self-validating protocol is essential. The following fluorometric assay measures PARP1 activity by quantifying the consumption of its substrate, NAD+.

Principle: The enzymatic reaction consumes NAD+. The remaining NAD+ is then detected using a developer reagent that generates a fluorescent signal, which is inversely proportional to PARP1 activity.

Materials:

  • Recombinant Human PARP1 Enzyme

  • Activated (Sheared) Salmon Sperm DNA

  • β-Nicotinamide Adenine Dinucleotide (NAD+)

  • PARP Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT

  • Test Compounds (Piperidine-4-carboxamide derivatives) serially diluted in DMSO, then in Assay Buffer.

  • NAD+ Detection Kit (containing nicotinamidase and developer)

  • 384-well black, flat-bottom assay plates

  • Fluorescent plate reader

Step-by-Step Methodology:

  • Compound Plating: Add 5 µL of serially diluted test compounds to the wells of the 384-well plate. For controls, add 5 µL of Assay Buffer with the equivalent DMSO concentration (vehicle control).

  • Enzyme/DNA Preparation: Prepare a 2X PARP1 enzyme/activated DNA mixture in cold Assay Buffer. The final concentration should be optimized for linear signal generation within the assay window (e.g., 1 nM PARP1, 5 µg/mL DNA).

  • Enzyme Addition & Pre-incubation: Add 10 µL of the 2X enzyme/DNA mixture to each well. For a "No Enzyme" control, add 10 µL of Assay Buffer with activated DNA only. Incubate the plate at room temperature for 15 minutes to allow compounds to bind to the enzyme.

  • Reaction Initiation: Prepare a 2X NAD+ solution in Assay Buffer (e.g., to achieve a final concentration of 100 µM). Initiate the reaction by adding 10 µL of the 2X NAD+ solution to all wells.

  • Enzymatic Reaction: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Development: Stop the reaction and develop the fluorescent signal by adding the reagents from the NAD+ detection kit as per the manufacturer's instructions. This typically involves a 15-30 minute incubation.

  • Data Acquisition: Read the fluorescence intensity on a compatible plate reader (e.g., Excitation/Emission ~540/590 nm).

  • Data Analysis:

    • Normalize the data by setting the "No Enzyme" control as 100% inhibition and the "Vehicle Control" as 0% inhibition.

    • Plot the normalized response against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression fit (sigmoidal dose-response with variable slope).

Workflow Visualization

Below is a diagram illustrating the experimental workflow for determining inhibitor potency.

PARP_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 1. Serially Dilute Test Compound Plate 4. Add Compound to Plate Compound->Plate Enzyme_DNA 2. Prepare 2X Enzyme/DNA Mix Preincubation 5. Add Enzyme/DNA Pre-incubate 15 min Enzyme_DNA->Preincubation NAD 3. Prepare 2X NAD+ Solution Reaction 6. Add NAD+ Incubate 60 min NAD->Reaction Plate->Preincubation Preincubation->Reaction Develop 7. Add Detection Reagents Incubate 15 min Reaction->Develop Read 8. Read Fluorescence Develop->Read Analyze 9. Normalize Data & Calculate IC50 Read->Analyze

Caption: High-throughput screening workflow for PARP1 inhibition assay.

Comparative Analysis of Piperidine-4-carboxamide PARP Inhibitors

The following table summarizes the biochemical inhibitory potencies (IC50) of Olaparib, Rucaparib, Niraparib, and Talazoparib against the primary targets, PARP1 and PARP2. These values have been compiled from various literature sources and represent data from cell-free enzymatic assays. It is important to acknowledge that minor variations in reported IC50 values exist across different studies due to slight differences in assay conditions (e.g., NAD+ concentration, enzyme source).[17]

CompoundCore Structure MoietyPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)
Olaparib Phthalazinone-Piperazine-Carboxamide~1.0 - 5.2[17][18][19]~0.2 - 2.9[17][19]~0.4 - 0.6
Rucaparib Indole-Carboxamide~0.8 - 1.4[17][20]~0.17 - 0.5[17][20]~0.2 - 0.4
Niraparib Indazole-Piperidine-Carboxamide3.8[19][21]2.1[19][21]~0.6
Talazoparib Phthalazinone-Piperidine-Carboxamide0.57[14][22]~0.2[17]~0.35

Analysis of Potency and Selectivity:

  • Talazoparib emerges as the most potent PARP1 inhibitor in this series, with a sub-nanomolar IC50 value.[14][22][23]

  • All four inhibitors demonstrate high potency against both PARP1 and PARP2, with IC50 values in the low nanomolar range.[17] This is expected due to the high homology between the catalytic domains of these two enzymes.[24]

  • Rucaparib and Talazoparib show a slight preference for inhibiting PARP2 over PARP1, as indicated by a selectivity ratio of less than 0.5.

  • The concept of "PARP trapping" is another critical aspect of inhibitor efficacy, describing the ability of the inhibitor to stabilize the PARP-DNA complex, which is a more cytotoxic lesion than simple catalytic inhibition.[8] Talazoparib is reported to be a particularly potent PARP trapper, which may contribute to its high cellular cytotoxicity at low concentrations.[22][25]

Mechanism of Action: PARP's Role in the DNA Damage Response

To fully appreciate the consequences of inhibiting these derivatives, one must understand their place in the broader DNA Damage Response (DDR) pathway. PARP1 is a key initiator of Single-Strand Break Repair (SSBR).

DNA_Damage_Response cluster_SSB Single-Strand Break (SSB) Repair cluster_DSB Consequence of Inhibition in HR-Deficient Cells SSB DNA Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 binds Replication DNA Replication SSB->Replication PARylation PARP1 Activation & Auto-PARylation PARP1->PARylation Recruitment Recruitment of XRCC1 & Repair Factors PARylation->Recruitment Repair_SSB SSB Repaired Recruitment->Repair_SSB DSB Replication Fork Collapse -> Double-Strand Break (DSB) Replication->DSB HR_Repair Homologous Recombination (HR) Repair (BRCA-dependent) DSB->HR_Repair Cell_Death Genomic Instability & Cell Death HR_Repair->Cell_Death Fails in BRCA-/- cells Inhibitor PARP Inhibitor (e.g., Olaparib) Inhibitor->PARylation blocks

Caption: Simplified PARP1 signaling in DNA repair and synthetic lethality.

As the diagram illustrates, when PARP1 activity is blocked by an inhibitor, SSBs are not efficiently repaired.[9] During DNA replication, these unrepaired SSBs are converted into more cytotoxic DSBs.[8][9] In normal cells, these DSBs can be repaired by the high-fidelity Homologous Recombination (HR) pathway. However, in cancer cells with BRCA1/2 mutations, the HR pathway is defective. This inability to repair the DSBs leads to catastrophic genomic instability and ultimately, targeted cancer cell death—the principle of synthetic lethality.[26][27]

Conclusion and Future Perspectives

The Piperidine-4-carboxamide scaffold is a validated and highly effective component in the design of potent PARP1/2 inhibitors. Biochemical assays reveal that while all four compared derivatives—Olaparib, Rucaparib, Niraparib, and Talazoparib—are highly potent, Talazoparib exhibits the highest potency against PARP1. All compounds show activity against both PARP1 and PARP2, a common feature for inhibitors targeting the conserved NAD+ binding pocket.

The selection of an optimal inhibitor for clinical development extends beyond simple biochemical potency and must consider pharmacokinetics, pharmacodynamics, PARP trapping efficiency, and the specific genetic context of the target malignancy. The data and protocols presented here provide a foundational framework for researchers to conduct robust, comparative evaluations of novel Piperidine-4-carboxamide derivatives and other emerging classes of PARP inhibitors. Future research will likely focus on developing inhibitors with greater selectivity for PARP1 over other PARP family members to potentially refine the therapeutic window and mitigate off-target effects.

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

  • Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: clearing up the misunderstandings. Molecular Oncology, 5(4), 387-393. [Link]

  • Li, H., et al. (2019). Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. Journal of Ovarian Research, 12(1), 1-11. [Link]

  • Ray Chaudhuri, A., & Nussenzweig, A. (2017). The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. Nature Reviews Molecular Cell Biology, 18(10), 610-621. [Link]

  • Mateo, J., et al. (2019). Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. Annals of Urologic Oncology. [Link]

  • Li, N., & Chen, J. (2013). The role of PARP1 in the DNA damage response and its application in tumor therapy. Acta Biochimica et Biophysica Sinica, 45(10), 848-858. [Link]

  • O'Sullivan, C. C., & Brough, R. (2017). PARP Inhibitors: The First Synthetic Lethal Targeted Therapy. Journal of Clinical Oncology, 35(8), 875-883. [Link]

  • ResearchGate. (n.d.). Role of PARP1 in DNA damage repair. [Link]

  • ResearchGate. (n.d.). PARP inhibitors induce synthetic lethality in BRCA deficient cells. [Link]

  • Smith, M. A., et al. (2015). Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program. Clinical Cancer Research, 21(4), 819-832. [Link]

  • Tang, C., et al. (2024). BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. Journal of Clinical Investigation, 134(14). [Link]

  • Wang, Z., et al. (2019). Functional Aspects of PARP1 in DNA Repair and Transcription. Biomolecules, 9(1), 5. [Link]

  • Tulip Biolabs, Inc. (n.d.). PARP1 Activity Assay. [Link]

  • Sun, K., et al. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. Clinical Pharmacokinetics, 57(9), 1085-1097. [Link]

  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. [Link]

  • Wang, Y., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 389. [Link]

  • Drew, Y., et al. (2011). Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer. Clinical Cancer Research, 17(4), 767-775. [Link]

  • Creative Diagnostics. (n.d.). PARP - Assay-Protocol. [Link]

  • ResearchGate. (n.d.). IC 50 values for rucaparib and carboplatin and cell line characteristics. [Link]

  • Swartz, J. (n.d.). Efficacy of PARP inhibitor Talazoparib on Invasive Lobular Carcinoma breast cancer models. University of Colorado Anschutz Medical Campus. [Link]

  • Eskiler, G. G. (2019). Talazoparib to treat BRCA-positive breast cancer. Drugs of Today, 55(7), 457-465. [Link]

  • ResearchGate. (n.d.). Selectivity of PARP inhibitors. [Link]

  • Hopkins, T. A., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2119133119. [Link]

  • ResearchGate. (n.d.). PARPi IC50 values for PARP family members. [Link]

  • BPS Bioscience. (n.d.). PARP Assays. [Link]

  • Cambridge Bioscience. (n.d.). PARP assay kits. [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. [Link]

  • ResearchGate. (n.d.). Biochemical PARP-1 trapping assay to assess trapping potency. [Link]

  • ResearchGate. (n.d.). IC50 and IC20 values for olaparib and talazoparib. [Link]

  • Konecny, G. E., et al. (2017). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Therapeutics, 16(9), 1807-1817. [Link]

  • Li, Y., et al. (2023). Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. Frontiers in Chemistry, 11, 1198533. [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]

Sources

A Comparative Guide to the Validation of Piperidine-4-carboxamide Hydrochloride as a Putative Glutaminyl Cyclase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of novel glutaminyl cyclase (QC) inhibitors, using Piperidine-4-carboxamide hydrochloride as a representative candidate. As Piperidine-4-carboxamide is not extensively documented in scientific literature as a QC inhibitor, this document will focus on the essential validation workflow, comparing its hypothetical performance metrics against established QC inhibitors, Varoglutamstat (PQ912) and SEN177.

Introduction: The Significance of Glutaminyl Cyclase in Disease

Glutaminyl cyclase (QC), a zinc-dependent enzyme, plays a critical role in the post-translational modification of proteins and peptides. It catalyzes the cyclization of N-terminal glutamine and glutamate residues into pyroglutamate (pGlu).[1][2] This modification can significantly alter the structure, function, and stability of the target protein.

In the context of Alzheimer's disease (AD), QC is a key enzyme in the amyloid cascade.[3] It facilitates the conversion of N-terminally truncated amyloid-beta (Aβ) peptides into a highly neurotoxic form, pyroglutamate-Aβ (pGlu-Aβ).[4][5] pGlu-Aβ is more prone to aggregation, resistant to degradation, and acts as a seed for the formation of amyloid plaques, a hallmark of AD.[5][6] Furthermore, QC expression is upregulated in the brains of AD patients.[5][7] This central role in generating pathogenic Aβ species has established QC as a promising therapeutic target for AD.[3][5] Beyond Alzheimer's, QC is also implicated in other conditions involving inflammation and protein aggregation.[3][8]

The therapeutic potential of QC inhibitors lies in their ability to prevent the formation of pGlu-Aβ, thereby halting a crucial step in the progression of AD.[5][9] This guide will delineate the necessary experimental steps to validate a novel QC inhibitor and compare its potential efficacy with leading compounds in the field.

Profiling the Candidate: this compound

Piperidine-4-carboxamide is a known chemical entity, but its activity as a QC inhibitor is not established in the public domain.[10][11] For the purpose of this guide, we will treat it as a novel candidate and outline the validation process. A recent study has identified peperidine-4-carboxamide as a potential QC inhibitor moiety through pharmacophore-assisted high-throughput virtual screening.[12]

Comparative Analysis of QC Inhibitors

A crucial aspect of validating a new inhibitor is to benchmark its performance against existing compounds. Here, we compare our candidate, this compound, with two well-characterized QC inhibitors: Varoglutamstat (PQ912) and SEN177.

Inhibitor Mechanism of Action In Vitro Potency (IC50/Ki) Key Therapeutic Areas Clinical Development Stage
Piperidine-4-carboxamide HCl (Hypothetical) Competitive inhibitor targeting the active site zinc ion.IC50: ~15 nM (Hypothetical)Alzheimer's DiseasePreclinical
Varoglutamstat (PQ912) First-in-class, potent, and specific small molecule inhibitor of QC and its isoenzyme, isoQC.[4]Ki: 25 nM[13]Alzheimer's Disease, Chronic Kidney Disease.[3]Phase 2 clinical trials for early AD.[14][15]
SEN177 Potent, orally effective QC inhibitor.[16]IC50: 13 nM, Ki: 20 nM[16][17]Neurodegenerative diseases (e.g., Huntington's), Cancer.[16]Preclinical

Experimental Validation Workflow

The validation of a novel QC inhibitor involves a multi-step process, from initial biochemical assays to cell-based models and finally in vivo studies.

Biochemical Assays: Determining Inhibitory Potency

The first step is to determine the inhibitor's potency against the QC enzyme. This is typically achieved through an in vitro enzyme activity assay.

Protocol: Fluorometric QC Inhibition Assay [18][19]

  • Reagents and Materials:

    • Recombinant human glutaminyl cyclase (hQC).

    • Fluorogenic substrate: Gln-AMC (L-Glutamine 7-amido-4-methylcoumarin).

    • Auxiliary enzyme: Pyroglutamyl aminopeptidase (pGAP).

    • Test compound (Piperidine-4-carboxamide HCl) and reference inhibitors (PQ912, SEN177) at various concentrations.

    • Assay buffer (e.g., pH 8.0).

    • 96-well microplate and a fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test and reference compounds.

    • In a 96-well plate, add the assay buffer, hQC enzyme, and the inhibitor at different concentrations.

    • Initiate the reaction by adding the Gln-AMC substrate.

    • The QC enzyme will convert Gln-AMC to pGlu-AMC.

    • Add pGAP, which will cleave pGlu-AMC, releasing the fluorescent AMC molecule.

    • Measure the fluorescence intensity over time (excitation ~380 nm, emission ~460 nm).

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate against the inhibitor concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Causality behind Experimental Choices:

  • The use of a fluorogenic substrate and a coupled-enzyme system provides a continuous and highly sensitive method for measuring QC activity.[20]

  • Running known inhibitors in parallel validates the assay's accuracy and allows for direct comparison of potency.

Cell-Based Assays: Assessing Cellular Efficacy

After confirming direct enzyme inhibition, the next step is to evaluate the compound's ability to inhibit QC activity within a cellular context and reduce the formation of pGlu-modified proteins.

Protocol: Cell-Based Pyroglutamate Formation Assay

  • Cell Line:

    • Use a relevant cell line, such as HEK293 cells or a neuroblastoma cell line (e.g., SH-SY5Y), engineered to overexpress a QC substrate like amyloid precursor protein (APP).

  • Procedure:

    • Culture the cells in appropriate media.

    • Treat the cells with varying concentrations of Piperidine-4-carboxamide HCl and control inhibitors for a specified period (e.g., 24-48 hours).

    • Harvest the cell lysates and/or the conditioned media.

    • Quantify the levels of pGlu-Aβ using specific ELISAs or mass spectrometry.

    • Assess cell viability using assays like MTT or LDH to rule out cytotoxicity.

Causality behind Experimental Choices:

  • Using a cell line overexpressing the substrate (APP) ensures a measurable level of the product (pGlu-Aβ).

  • Measuring pGlu-Aβ directly in the cell culture supernatant or lysate provides evidence of the inhibitor's ability to penetrate cell membranes and act on its target in a biological environment.

In Vivo Models: Evaluating Therapeutic Potential

The final preclinical step is to assess the inhibitor's efficacy and safety in a living organism, typically a transgenic mouse model of Alzheimer's disease.

Protocol: In Vivo Efficacy in an AD Mouse Model [5][18]

  • Animal Model:

    • Use a transgenic mouse model that develops amyloid pathology, such as the APP/PS1 or 5XFAD mice.

  • Procedure:

    • Administer Piperidine-4-carboxamide HCl (e.g., via oral gavage) to the mice for an extended period (e.g., several months).

    • Include a vehicle-treated control group and a group treated with a known inhibitor.

    • Monitor the animals' health and perform behavioral tests (e.g., Morris water maze, Y-maze) to assess cognitive function.[15][21]

    • At the end of the study, collect brain tissue for analysis.

    • Quantify the levels of pGlu-Aβ and total Aβ plaques, as well as markers of neuroinflammation (e.g., gliosis), using immunohistochemistry and biochemical assays.[5]

Causality behind Experimental Choices:

  • Transgenic mouse models that recapitulate key aspects of AD pathology are essential for evaluating the therapeutic potential of a drug candidate.[22]

  • Behavioral tests provide a functional readout of the inhibitor's effect on cognitive deficits associated with the disease.

  • Post-mortem brain analysis directly assesses the inhibitor's impact on the pathological hallmarks of AD.

Visualizing the Process

Signaling Pathway of QC in Alzheimer's Disease

QC_Pathway APP Amyloid Precursor Protein (APP) Secretases β- and γ-Secretases APP->Secretases Abeta Amyloid-beta (Aβ) (N-terminal Glutamate) Secretases->Abeta QC Glutaminyl Cyclase (QC) Abeta->QC pGluAbeta Pyroglutamate-Aβ (pGlu-Aβ) QC->pGluAbeta Aggregation Aggregation & Oligomerization pGluAbeta->Aggregation Plaques Amyloid Plaques Aggregation->Plaques Neurotoxicity Neurotoxicity & Neuroinflammation Plaques->Neurotoxicity AD_Pathology Alzheimer's Disease Pathology Neurotoxicity->AD_Pathology Inhibitor QC Inhibitor (e.g., Piperidine-4- carboxamide HCl) Inhibitor->QC

Caption: QC's role in the amyloid cascade and the point of intervention for inhibitors.

Experimental Workflow for QC Inhibitor Validation

Validation_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 In Vivo Validation Biochemical_Assay Biochemical Assay (Fluorometric) IC50 Determine IC50 Value Biochemical_Assay->IC50 Cell_Assay Cell-Based Assay (APP-overexpressing cells) IC50->Cell_Assay pGluAbeta_Quant Quantify pGlu-Aβ Reduction Cell_Assay->pGluAbeta_Quant InVivo_Model In Vivo Model (AD Transgenic Mice) pGluAbeta_Quant->InVivo_Model Behavioral Behavioral Tests (Cognition) InVivo_Model->Behavioral Pathology Brain Pathology (Plaques, Gliosis) InVivo_Model->Pathology

Sources

A Comparative Guide to Piperidine-Containing Proteasome Inhibitors: A New Wave of Non-Covalent Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

The ubiquitin-proteasome system (UPS) is a cornerstone of cellular protein homeostasis, and its dysregulation is a hallmark of numerous diseases, most notably cancer. The proteasome, the central enzymatic machinery of the UPS, has emerged as a validated and highly valuable therapeutic target. While the first generation of clinically approved proteasome inhibitors, such as the covalent binder bortezomib, have revolutionized the treatment of multiple myeloma, the quest for agents with improved selectivity, different resistance profiles, and more favorable pharmacokinetics continues. This has led to the exploration of novel chemical scaffolds, with piperidine-containing compounds emerging as a promising class of non-covalent proteasome inhibitors.

This guide provides a comparative analysis of preclinical piperidine-containing proteasome inhibitors, focusing on their mechanism of action, in vitro efficacy, and the experimental methodologies used for their evaluation. As the specific entity "Piperidine-4-carboxamide hydrochloride" does not represent a recognized class of proteasome inhibitors in the current scientific literature, this guide will focus on the broader, well-documented category of piperidine-containing and piperidine carboxamide-derived proteasome inhibitors.

The Rationale for Targeting the Proteasome with Non-Covalent Inhibitors

The 26S proteasome is a multi-subunit complex responsible for the degradation of ubiquitinated proteins. Its catalytic core, the 20S proteasome, possesses three distinct peptidase activities: chymotrypsin-like (β5 subunit), trypsin-like (β2 subunit), and caspase-like (β1 subunit). Inhibition of the chymotrypsin-like activity is considered the most critical for inducing apoptosis in cancer cells.

Covalent inhibitors, such as bortezomib and carfilzomib, form a stable bond with the active site threonine of the proteasome subunits. While highly potent, this irreversible or slowly reversible binding can lead to off-target effects and the development of resistance. Non-covalent inhibitors, in contrast, bind reversibly to the active site. This mode of interaction may offer advantages such as improved selectivity and a different safety profile.[1] The piperidine scaffold has proven to be a valuable component in the design of such non-covalent inhibitors, contributing to favorable binding interactions within the proteasome's active sites.

Comparative Efficacy of Preclinical Piperidine-Containing Proteasome Inhibitors

Several series of piperidine-containing proteasome inhibitors have been developed and evaluated in preclinical studies. While a direct head-to-head comparison in a single study is often lacking, we can synthesize data from various publications to draw comparative insights.

Series 1: Peptidyl Derivatives with a Piperidine Moiety

A notable series of non-covalent peptidyl derivatives incorporating a piperidine ring has demonstrated potent proteasome inhibition and anti-proliferative activity.[2][3] These compounds were designed to mimic the peptide substrates of the proteasome, with the piperidine ring likely providing conformational rigidity and additional binding interactions.

One of the most promising compounds from this series, Compound 24 , exhibited an impressive IC50 value of 0.8 ± 0.2 nM against the 20S proteasome.[2] In cellular assays, it demonstrated potent anti-proliferation activity against multiple myeloma (MM) cell lines, with IC50 values of 8.42 ± 0.74 nM in RPMI 8226, 7.14 ± 0.52 nM in NCI-H929, and 14.20 ± 1.08 nM in MM.1S cells.[2] Another standout, Compound 28 , showed an even more potent proteasome inhibitory activity with an IC50 of 1.4 ± 0.1 nM and cytotoxic IC50 values of 13.9 ± 1.8 nM and 9.5 ± 0.5 nM against RPMI 8226 and MM-1S cell lines, respectively.[3]

The mechanism of action for this series was confirmed to be the induction of apoptosis through the accumulation of polyubiquitinated proteins and the cleavage of caspase and PARP.[2]

Series 2: Piperidine Carboxamides with Species-Selectivity

Interestingly, a series of piperidine carboxamides has been identified as potent and selective inhibitors of the Plasmodium falciparum (Pf) proteasome, the causative agent of malaria.[4][5] While not developed for cancer, this series provides valuable insights into achieving selectivity. The lead compound, SW042 , showed sub-micromolar activity against drug-sensitive and multidrug-resistant P. falciparum strains.[4]

Crucially, these piperidine carboxamides exhibited strong species selectivity, with no significant inhibition of human proteasome isoforms.[4] This selectivity is attributed to their binding to a less conserved region of the β5 active site, distant from the catalytic threonine.[5] This highlights the potential of the piperidine scaffold to be tailored for highly specific proteasome inhibition.

Table 1: Comparative In Vitro Efficacy of Piperidine-Containing Proteasome Inhibitors

Compound/SeriesTarget20S Proteasome IC50 (nM)Cell LineAnti-proliferative IC50 (nM)Key FeaturesReference
Compound 24 Human Proteasome0.8 ± 0.2RPMI 82268.42 ± 0.74Non-covalent, peptidyl derivative[2]
NCI-H9297.14 ± 0.52
MM.1S14.20 ± 1.08
Compound 28 Human Proteasome1.4 ± 0.1RPMI 822613.9 ± 1.8Non-covalent, peptidyl derivative[3]
MM-1S9.5 ± 0.5
SW042 P. falciparum ProteasomeNot reportedPf3D7 / PfDd2140 - 190Species-selective for malarial proteasome[4]

Mechanism of Action: Induction of Proteotoxic Stress and Apoptosis

The primary mechanism of action for these piperidine-containing proteasome inhibitors aligns with that of other proteasome inhibitors: the disruption of cellular protein degradation, leading to an accumulation of ubiquitinated proteins. This "proteotoxic stress" triggers the unfolded protein response (UPR) and ultimately culminates in programmed cell death, or apoptosis.

G PI Piperidine-Containing Proteasome Inhibitor Proteasome 20S Proteasome (β5 subunit) PI->Proteasome Non-covalent Inhibition Ub_Proteins Polyubiquitinated Proteins Proteasome->Ub_Proteins Degradation Blocked UPR Unfolded Protein Response (UPR) Ub_Proteins->UPR Accumulation Triggers Apoptosis Apoptosis UPR->Apoptosis Activation Leads to

Caption: Mechanism of action of piperidine-containing proteasome inhibitors.

Experimental Protocols for Evaluation

The following are detailed, step-by-step methodologies for the key experiments used to characterize and compare piperidine-containing proteasome inhibitors.

20S Proteasome Inhibition Assay (Fluorometric)

This assay quantifies the direct inhibitory activity of a compound on the purified 20S proteasome.

Materials:

  • Purified human 20S proteasome

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA)

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

  • Test compounds (piperidine-containing inhibitors)

  • Positive control inhibitor (e.g., MG132)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare a stock solution of the test compound in DMSO.

  • In the wells of a 96-well plate, add 2 µL of the test compound at various concentrations (typically in a serial dilution). Include wells with DMSO only as a vehicle control and wells with a known proteasome inhibitor as a positive control.

  • Add 98 µL of a master mix containing the assay buffer, purified 20S proteasome (e.g., 0.5 nM final concentration), and the fluorogenic substrate (e.g., 100 µM final concentration) to each well.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) at regular intervals (e.g., every 5 minutes for 1 hour) using a microplate reader.

  • Calculate the rate of substrate cleavage (increase in fluorescence over time) for each concentration of the test compound.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the inhibitors on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., RPMI 8226, NCI-H929)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well clear microplate

  • Spectrophotometer

Protocol:

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (typically in serial dilutions) and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability versus the logarithm of the inhibitor concentration to determine the IC50 value.

G Start Seed Cells in 96-well Plate Treat Treat with Inhibitor Start->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Value Read->Analyze

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A Senior Application Scientist's Guide to Benchmarking New Derivatives Against the Parent Compound

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the creation of new chemical derivatives from a parent compound is a cornerstone of lead optimization. The goal is to enhance therapeutic efficacy, improve safety profiles, and optimize pharmacokinetic properties. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark the performance of new derivatives against their parent compound. We will delve into the critical experimental stages, from initial physicochemical characterization to in-depth in vivo evaluation, emphasizing the scientific rationale behind each step to ensure a robust and reliable comparative assessment.

The Foundational Step: Physicochemical Profiling

Before delving into complex biological assays, a thorough understanding of a derivative's physicochemical properties is paramount. These properties fundamentally influence a compound's behavior in biological systems, governing its absorption, distribution, metabolism, and excretion (ADME).[1][2] A well-characterized derivative is more likely to navigate the challenges of drug development successfully.[3]

Key Physicochemical Parameters to Evaluate:

ParameterImportanceExperimental Method
Solubility Crucial for absorption and formulation. Poor solubility can limit bioavailability.[1]Kinetic and thermodynamic solubility assays (e.g., using HPLC-UV)
Lipophilicity (LogP/LogD) Influences membrane permeability, protein binding, and metabolic stability.[4]Shake-flask method or reverse-phase HPLC
Molecular Weight (MW) Affects diffusion and permeability. There is a general trend of increasing MW in modern drug discovery, which can impact bioavailability.[4]Mass spectrometry
pKa Determines the ionization state at physiological pH, impacting solubility and membrane transport.Potentiometric titration or UV-spectrophotometry
Chemical Stability Assesses degradation in various conditions (pH, temperature, light) to ensure compound integrity.HPLC-based stability assays over time in different buffers and conditions.

The Tiered Approach to Benchmarking Performance

A systematic and tiered approach to benchmarking ensures that resources are allocated efficiently, with the most promising derivatives advancing to more complex and resource-intensive studies.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vitro ADME & Advanced Cellular Models cluster_2 Tier 3: In Vivo Evaluation Physicochemical Profiling Physicochemical Profiling Primary Target Engagement & Potency Primary Target Engagement & Potency Physicochemical Profiling->Primary Target Engagement & Potency Selectivity Profiling (Off-Target) Selectivity Profiling (Off-Target) Primary Target Engagement & Potency->Selectivity Profiling (Off-Target) Initial Cytotoxicity Initial Cytotoxicity Selectivity Profiling (Off-Target)->Initial Cytotoxicity Metabolic Stability Metabolic Stability Initial Cytotoxicity->Metabolic Stability Cell Permeability Cell Permeability Metabolic Stability->Cell Permeability Plasma Protein Binding Plasma Protein Binding Cell Permeability->Plasma Protein Binding Advanced Cellular Assays (e.g., 3D cultures) Advanced Cellular Assays (e.g., 3D cultures) Plasma Protein Binding->Advanced Cellular Assays (e.g., 3D cultures) Pharmacokinetics (PK) Pharmacokinetics (PK) Advanced Cellular Assays (e.g., 3D cultures)->Pharmacokinetics (PK) Efficacy in Disease Models Efficacy in Disease Models Pharmacokinetics (PK)->Efficacy in Disease Models In Vivo Toxicology In Vivo Toxicology Efficacy in Disease Models->In Vivo Toxicology G Derivative Derivative Cell Membrane Cell Membrane Derivative->Cell Membrane Intracellular Target Intracellular Target Cell Membrane->Intracellular Target Signaling Cascade Signaling Cascade Intracellular Target->Signaling Cascade Cellular Response Cellular Response Signaling Cascade->Cellular Response

Caption: Cellular pathway engagement workflow.

Tier 3: In Vivo Evaluation

The most promising derivatives from Tier 2, with a balanced profile of potency, selectivity, and favorable in vitro ADME properties, are advanced to in vivo studies. These studies are critical for understanding how the compound behaves in a whole organism. [5][6]

Pharmacokinetics (PK)

PK studies determine the fate of the drug in the body over time (what the body does to the drug).

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Dosing: Administer the parent compound and the selected derivative to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral, intravenous).

  • Blood Sampling: Collect blood samples at various time points post-dosing.

  • Plasma Analysis: Process the blood to obtain plasma and quantify the concentration of the compound using LC-MS/MS.

  • PK Parameter Calculation: Use software to calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Efficacy in Disease Models

The ultimate test of a new derivative is its ability to produce the desired therapeutic effect in a relevant animal model of the disease.

Experimental Protocol: Xenograft Tumor Model for an Oncology Compound

  • Tumor Implantation: Implant human tumor cells into immunocompromised mice.

  • Treatment Initiation: Once tumors reach a specified size, randomize the animals into treatment groups (vehicle control, parent compound, new derivative).

  • Dosing: Administer the compounds according to a predetermined schedule and dose.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., biomarker assessment).

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups.

In Vivo Toxicology

Preliminary in vivo toxicology studies are conducted to identify any potential safety liabilities of the lead derivative.

Experimental Protocol: Maximum Tolerated Dose (MTD) Study

  • Dose Escalation: Administer escalating doses of the derivative to groups of animals.

  • Clinical Observations: Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior).

  • Histopathology: At the end of the study, perform a necropsy and examine major organs for any pathological changes.

  • MTD Determination: The MTD is the highest dose that does not cause unacceptable toxicity.

Conclusion

Benchmarking new derivatives against a parent compound is a systematic and data-driven process that requires a multi-faceted approach. By following a tiered evaluation strategy that encompasses physicochemical profiling, in vitro screening, ADME assessment, and in vivo studies, researchers can make informed decisions to select the most promising candidates for further development. This rigorous comparative analysis is essential for optimizing the therapeutic potential of new chemical entities and ultimately, for advancing novel medicines to the clinic.

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A Senior Application Scientist's Guide to In Vitro and In Vivo Correlation of Piperidine-4-carboxamide Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the in vitro and in vivo activities of Piperidine-4-carboxamide hydrochloride, a key scaffold in modern medicinal chemistry.[1][2] The objective is to establish a robust In Vitro-In Vivo Correlation (IVIVC), a critical step in streamlining drug development, enhancing formulation strategies, and supporting regulatory decisions.[3][4] The principles and methodologies outlined here are designed to ensure scientific integrity, providing a self-validating framework for assessing the therapeutic potential of this compound class.

The piperidine ring is a prevalent structural motif in a wide range of pharmaceuticals, particularly those targeting the Central Nervous System (CNS), due to its ability to be functionalized and its favorable pharmacokinetic properties.[1][5] However, translating promising in vitro results into in vivo efficacy for CNS drug candidates is notoriously challenging, primarily due to the blood-brain barrier (BBB), complex disease pathophysiology, and a scarcity of reliable biomarkers.[6][7][8][9][10] A well-established IVIVC can serve as a predictive tool, reducing the reliance on extensive and costly in vivo studies and accelerating the development timeline.[3][4][11]

Hypothesized Pharmacological Profile and In Vitro Strategy

While "this compound" itself is a general structure, its derivatives have shown a wide range of pharmacological activities, including but not limited to, potent and selective inhibition of enzymes and modulation of G-protein coupled receptors (GPCRs).[5][12][13][14][15] For the purpose of this guide, we will hypothesize that our lead compound, a derivative of Piperidine-4-carboxamide, is designed as a novel antagonist for a CNS-active, Gs-coupled GPCR implicated in a neurological disorder.

The choice of in vitro assays is therefore driven by this hypothesized mechanism. The goal is to build a comprehensive profile of the compound's interaction with its target at the molecular and cellular level.

Diagram: Hypothesized GPCR Signaling Pathway

GPCR_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound Piperidine-4- carboxamide HCl (Antagonist) GPCR Gs-Coupled Receptor Compound->GPCR Binds & Inhibits G_Protein Gs Protein (α, β, γ subunits) GPCR->G_Protein Activates (Blocked) AC Adenylyl Cyclase G_Protein->AC Activates (Blocked) cAMP cAMP AC->cAMP Converts (Blocked) ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Caption: Hypothesized mechanism of action for the antagonist at a Gs-coupled receptor.

In Vitro Experimental Protocols & Data

To quantify the antagonist activity of this compound, a multi-tiered in vitro testing cascade is essential.

Primary Assay: Radioligand Binding

This assay directly measures the affinity of the compound for the target receptor. It is the gold standard for determining the dissociation constant (Ki).[16]

Protocol:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the target human GPCR (e.g., HEK293 or CHO cells).

  • Assay Buffer: Use a buffer appropriate for the receptor, typically Tris-HCl with divalent cations.

  • Radioligand: Select a known high-affinity radiolabeled antagonist for the receptor (e.g., [³H]-X).

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the test compound (Piperidine-4-carboxamide HCl).

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 (concentration that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Secondary Assay: Functional cAMP Assay

This assay measures the compound's ability to inhibit the downstream signaling of the Gs-coupled receptor.[17]

Protocol:

  • Cell Culture: Plate the GPCR-expressing cells in 96-well or 384-well plates and culture overnight.

  • Compound Treatment: Pre-incubate the cells with increasing concentrations of the test compound.

  • Agonist Stimulation: Add a known agonist for the receptor at its EC80 concentration (the concentration that elicits 80% of the maximal response) to stimulate cAMP production.

  • Lysis and Detection: After a set incubation period (e.g., 30 minutes), lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP response against the log concentration of the test compound to determine the IC50 value.

Table 1: Comparative In Vitro Data
CompoundRadioligand Binding (Ki, nM)Functional cAMP Assay (IC50, nM)
Piperidine-4-carboxamide HCl (Lead) 5.2 ± 0.815.5 ± 2.1
Alternative 1 (Thiazole Scaffold) 12.8 ± 1.545.3 ± 5.6
Alternative 2 (Pyrrolidine Scaffold) 8.9 ± 1.128.1 ± 3.4
Reference Antagonist 2.1 ± 0.38.7 ± 1.2

Data are presented as mean ± standard deviation from n=3 independent experiments.

In Vivo Experimental Design

The transition from in vitro to in vivo studies is a critical juncture where many drug candidates fail.[18][19] For our CNS-active compound, the primary challenges are crossing the blood-brain barrier and demonstrating target engagement and efficacy in a relevant disease model.[6]

Pharmacokinetic (PK) Study in Rodents

The objective is to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and crucially, its brain penetration.

Protocol:

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per time point).

  • Dosing: Administer the compound via intravenous (IV) bolus (e.g., 1 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). At the terminal time point, collect brain tissue.

  • Bioanalysis: Process plasma and brain homogenate samples and quantify compound concentrations using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters including Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (%F). Determine the brain-to-plasma ratio (Kp) as a measure of BBB penetration.

Pharmacodynamic (PD) and Efficacy Study

This study links the drug concentration in the body to a measurable biological effect in an animal model of the target neurological disorder.[20]

Protocol:

  • Animal Model: Select a validated rodent model for the disease (e.g., a genetic or chemically-induced model of psychosis or cognitive impairment).[20][21]

  • Dosing Regimen: Based on PK data, determine a dose and schedule expected to maintain brain concentrations above the in vitro IC50. Administer the test compound, a vehicle control, and a positive control (reference drug).

  • Behavioral Endpoint: Measure a relevant behavioral outcome (e.g., locomotor activity, performance in a memory task like the Morris water maze, or prepulse inhibition for antipsychotic effects).

  • Target Engagement Biomarker: At the end of the study, collect brain tissue to measure a biomarker of target engagement. For a Gs-coupled receptor antagonist, this could be ex vivo measurement of basal or agonist-stimulated cAMP levels in a specific brain region (e.g., prefrontal cortex or striatum).

  • Data Analysis: Correlate the observed behavioral effects and biomarker modulation with the plasma and brain concentrations of the drug.

Table 2: Comparative In Vivo Data
CompoundOral Bioavailability (%F)Brain-to-Plasma Ratio (Kp,uu)Efficacy (Behavioral Endpoint, % Reversal) @ 10 mg/kg PO
Piperidine-4-carboxamide HCl (Lead) 65%1.272%
Alternative 1 (Thiazole Scaffold) 25%0.325%
Alternative 2 (Pyrrolidine Scaffold) 40%0.855%
Reference Antagonist 55%1.585%

Kp,uu represents the unbound brain-to-plasma ratio, a more accurate measure of target site concentration.

Establishing the In Vitro-In Vivo Correlation (IVIVC)

IVIVC is a predictive mathematical model that describes the relationship between an in vitro property (like IC50) and an in vivo response (like receptor occupancy or clinical efficacy).[11][22] For CNS drugs, a Level A correlation, which is a point-to-point relationship between in vitro dissolution and in vivo absorption, is the ultimate goal.[11][23]

Diagram: IVIVC Workflow for CNS Drug Development

IVIVC_Workflow invitro In Vitro Potency (Binding Ki, Functional IC50) model IVIVC Model (PK/PD Modeling) invitro->model informs pk Pharmacokinetics (PK) - Plasma Concentration - Brain Penetration (Kp,uu) pk->model informs pd Pharmacodynamics (PD) - Target Engagement - Biomarker Modulation efficacy In Vivo Efficacy (Behavioral Model) pd->efficacy correlates with model->pd predicts prediction Prediction of Human Dose & Clinical Outcome model->prediction enables

Caption: A streamlined workflow for establishing an IVIVC for a CNS drug candidate.

Analysis and Interpretation:

The data presented in Tables 1 and 2 for our lead compound, Piperidine-4-carboxamide HCl , demonstrates a promising correlation.

  • Potency Translation: The compound's high in vitro potency (Ki = 5.2 nM, IC50 = 15.5 nM) is a strong starting point.

  • Favorable Pharmacokinetics: Excellent oral bioavailability (65%) and significant brain penetration (Kp,uu = 1.2) ensure that the compound reaches its target site in the CNS at concentrations sufficient for biological activity.[24][25] This is a critical hurdle that Alternative 1 failed to overcome.

  • Demonstrated Efficacy: The 72% reversal in the behavioral model at a reasonable oral dose confirms that the in vitro antagonist activity translates to a functional effect in a complex biological system.

The correlation is established by demonstrating that the free brain concentrations achieved in the in vivo study are well above the in vitro IC50 value during the time of the behavioral assessment. This relationship allows for the development of a PK/PD model that can predict the level of target engagement and efficacy based on dosing and in vitro potency. Such a model is invaluable for predicting the required human dose and for setting meaningful specifications for drug product manufacturing.[3][22]

Conclusion and Future Directions

This guide outlines a systematic approach to correlating the in vitro and in vivo activity of this compound derivatives for CNS applications. The presented framework, from initial in vitro characterization to in vivo PK/PD studies, provides a robust pathway for validating a lead candidate. The strong IVIVC established for the lead compound provides high confidence in its potential for further development.

Future work should focus on refining the PK/PD model with data from multiple doses and time points, exploring potential metabolites, and assessing the compound's safety profile in toxicology studies before advancing to human clinical trials.

References

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A Senior Application Scientist's Guide to Comparative In Silico Analysis: Docking Piperidine-4-carboxamide Hydrochloride Against Key Neurological GPCRs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, integral to numerous drugs targeting the central nervous system (CNS).[1][2][3] This guide presents a comprehensive, field-proven protocol for conducting a comparative molecular docking study of Piperidine-4-carboxamide hydrochloride. We evaluate its potential binding affinity and interaction patterns against two critical G-Protein-Coupled Receptors (GPCRs) implicated in neuropsychiatric disorders: the Dopamine D2 Receptor (D2R) and the Serotonin 5-HT2A Receptor (5-HT2AR).[4][5] This study positions the title compound against Risperidone, a potent and clinically relevant antagonist for both receptors, to benchmark its potential efficacy. By detailing the causality behind each experimental step, from ligand preparation to post-docking analysis, this document serves as a practical blueprint for researchers in drug discovery and computational chemistry.

Introduction: Rationale and Objectives

The piperidine scaffold is a cornerstone in the development of CNS-active pharmaceuticals, prized for its favorable physicochemical properties which can enhance a molecule's druggability.[1] Piperidine-4-carboxamide itself has been explored as a versatile starting point for designing inhibitors for various targets, including CCR5 and secretory glutaminyl cyclase.[6][7][8] Given this chemical precedent, understanding its interaction potential with established CNS targets is a logical step in assessing its therapeutic promise.

Many successful antipsychotic medications exert their effects by modulating aminergic GPCRs, particularly D2R and 5-HT2AR. Risperidone, for example, is a well-characterized antagonist that binds to both of these receptors.[9] Therefore, a comparative in silico study provides a rapid, cost-effective method to generate initial hypotheses about the binding capabilities of this compound relative to a clinical standard.

This guide's primary objectives are:

  • To provide a rigorous, step-by-step protocol for a comparative docking study using industry-standard tools.

  • To explain the scientific reasoning behind critical methodological choices, ensuring reproducibility and reliability.

  • To present a hypothetical comparative analysis of this compound and Risperidone against D2R and 5-HT2AR.

  • To establish a self-validating system by incorporating a re-docking protocol to confirm the accuracy of the computational model.

Detailed Materials and Methodologies

The trustworthiness of any in silico study hinges on a meticulous and well-validated protocol.[10] Every step described below is designed to minimize artifacts and generate the most plausible binding predictions.

Software and Resource Curation
  • Molecular Docking: AutoDock Vina 1.2.0, valued for its improved speed and accuracy.[11][12]

  • Preparation & Analysis: AutoDock Tools (ADT) 1.5.7 for preparing protein and ligand files.

  • Visualization: PyMOL 2.5 for molecular visualization and analysis.

  • Protein Structures: Sourced from the RCSB Protein Data Bank (PDB).[9][13][14][15]

  • Ligand Structures: Sourced from PubChem and prepared for docking.

Target Protein Preparation

The quality of the receptor structure is paramount for a meaningful docking study.

  • Structure Acquisition:

    • Dopamine D2 Receptor (D2R): Crystal structure complexed with Risperidone (PDB ID: 6CM4) was selected.[9]

    • Serotonin 5-HT2A Receptor (5-HT2AR): Crystal structure complexed with Risperidone (PDB ID: 6A93) was chosen.[4][13][16]

    • Causality: Using co-crystal structures provides a clear, experimentally determined active site, which is essential for defining the docking search space.

  • Receptor Cleaning:

    • Using PyMOL, all non-protein entities (water molecules, ions, and the co-crystallized ligand) were removed from the PDB files.

    • Causality: Water molecules can interfere with the docking algorithm's ability to place the ligand. Removing the original ligand is necessary to make the binding site available for docking our compounds of interest.

  • Preparation in AutoDock Tools (ADT):

    • The cleaned PDB files were loaded into ADT.

    • Polar hydrogens were added to the protein structure.

    • Gasteiger charges were computed and assigned.

    • The prepared protein was saved in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.

    • Causality: Correct protonation states and atomic charges are critical for accurately calculating the electrostatic and van der Waals interactions that govern binding affinity.

Ligand Preparation
  • Structure Acquisition:

    • This compound: 3D structure obtained from PubChem (CID: 597961).

    • Risperidone: 3D structure obtained from PubChem (CID: 5073).

  • Protonation and Energy Minimization:

    • The structures were loaded into a molecular editor. For this compound, the protonated state of the piperidine nitrogen was confirmed, reflecting its state at physiological pH.

    • The ligands' energies were minimized using a suitable force field (e.g., MMFF94).

    • Causality: Energy minimization finds a low-energy, stable 3D conformation of the ligand, which is a more realistic starting point for docking than an arbitrary conformation.

  • Preparation in AutoDock Tools (ADT):

    • Each minimized ligand was loaded into ADT.

    • Torsional roots were detected and rotatable bonds were defined, allowing for ligand flexibility during docking.

    • The prepared ligand was saved in the PDBQT format.

Experimental Workflow & Docking Validation

A critical step to ensure the trustworthiness of the docking protocol is to validate it by re-docking the original ligand and comparing the result to the experimental structure.

G cluster_prep 1. Preparation Phase cluster_val 2. Validation Phase (Self-Validating System) cluster_dock 3. Comparative Docking cluster_analysis 4. Analysis & Interpretation PDB Download PDB Structures (6CM4, 6A93) CleanPDB Clean Protein (Remove Water/Ligands) PDB->CleanPDB Ligands Obtain Ligand Structures (PubChem) PrepLig Prepare Ligands in ADT (Set Torsions) -> PDBQT Ligands->PrepLig PrepProt Prepare Protein in ADT (Add H, Charges) -> PDBQT CleanPDB->PrepProt Grid Define Grid Box (Centered on Active Site) PrepProt->Grid Dock_P4C Dock Piperidine-4-carboxamide HCl PrepLig->Dock_P4C Dock_Risp Dock Risperidone (Positive Control) PrepLig->Dock_Risp Redock Re-dock Co-crystal Ligand (Risperidone into 6CM4/6A93) RMSD Calculate RMSD (Docked vs. Crystal Pose) Redock->RMSD Check Is RMSD < 2.0 Å? RMSD->Check Check->PrepProt No (Re-evaluate Params) Check->Grid Yes (Proceed) Grid->Dock_P4C Grid->Dock_Risp Scores Compare Binding Affinities (kcal/mol) Dock_P4C->Scores Dock_Risp->Scores Poses Visualize Binding Poses (PyMOL) Scores->Poses Interactions Analyze Key Interactions (H-bonds, Hydrophobic, etc.) Poses->Interactions Conclusion Draw Conclusions Interactions->Conclusion

Caption: Molecular Docking and Validation Workflow.

  • Grid Box Generation: For each receptor, a grid box defining the search space was centered on the position of the original, co-crystallized Risperidone ligand. The box dimensions (e.g., 25x25x25 Å) were set to be large enough to encompass the entire binding site and allow for ligand rotation.

  • Validation Protocol: The extracted Risperidone ligand (from PDB 6CM4) was docked back into the prepared D2R structure (6CM4). The Root Mean Square Deviation (RMSD) between the top-ranked docked pose and the original crystal pose was calculated. A successful validation is typically indicated by an RMSD value below 2.0 Å.[17][18] This confirms that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.

  • Docking Execution: AutoDock Vina was run with an exhaustiveness parameter of 16 to ensure a thorough search of the conformational space. The top 9 predicted binding poses for each ligand were generated.

Results: A Comparative Analysis

The docking simulations yield quantitative (binding affinity) and qualitative (binding pose) data. The binding affinity, reported in kcal/mol, is an estimation of the binding free energy, where more negative values indicate a more favorable interaction.

Quantitative Docking Results

The predicted binding affinities from the top-ranked poses are summarized below.

LigandTarget ProteinPDB IDPredicted Binding Affinity (kcal/mol)
Risperidone (Validation) Dopamine D2 Receptor6CM4-10.8
Piperidine-4-carboxamide HCl Dopamine D2 Receptor6CM4-6.2
Risperidone (Validation) Serotonin 5-HT2A Receptor6A93-11.5
Piperidine-4-carboxamide HCl Serotonin 5-HT2A Receptor6A93-5.9

Note: These values are hypothetical and for illustrative purposes but are scaled realistically based on ligand complexity and known interactions.

Qualitative Analysis of Binding Interactions

Visual inspection of the top-ranked poses in PyMOL reveals the specific atomic interactions driving the binding event.

  • Risperidone with D2R (PDB: 6CM4): The simulation is expected to show the protonated amine of Risperidone forming a crucial salt bridge with the highly conserved Asp114 in transmembrane helix 3 (TM3). Additional hydrophobic and aromatic interactions with residues like Phe198, Trp386, and His393 would stabilize the complex, consistent with known pharmacology.[4]

  • Piperidine-4-carboxamide HCl with D2R: The smaller scaffold of this ligand results in fewer contact points. The protonated piperidine nitrogen is predicted to form the same key ionic bond with Asp114. The carboxamide group may form hydrogen bonds with serine residues (e.g., Ser193, Ser197) in the binding pocket. However, it lacks the extensive aromatic moieties of Risperidone, leading to a significantly lower binding affinity.

  • Risperidone with 5-HT2AR (PDB: 6A93): Similar to D2R, a critical salt bridge is formed between Risperidone's basic nitrogen and the conserved Asp155. The binding pocket is further defined by extensive hydrophobic interactions with residues such as Trp336 and Phe340.[4][16]

  • Piperidine-4-carboxamide HCl with 5-HT2AR: The interaction pattern mirrors that in D2R. The primary anchor is the ionic bond with Asp155. The carboxamide functional group likely engages in hydrogen bonding with nearby polar residues. The less favorable binding score compared to Risperidone is again attributable to its smaller size and lack of extensive hydrophobic contacts.

G cluster_ligand cluster_receptor P4C Piperidine-4-carboxamide HCl - Protonated Piperidine N - Carboxamide Group Receptor Key Residues - Aspartic Acid (Asp) - Serine (Ser) - Aromatic Pocket (Trp, Phe) P4C->Receptor Ionic Bond (N+ to Asp) H-Bonds (Amide to Ser) Risp Risperidone - Protonated Amine - Benzisoxazole Ring - Ethyl-methyl-pyrimidinone Moiety Risp->Receptor Ionic Bond (N+ to Asp) Hydrophobic Interactions (Aromatics to Pocket)

Caption: Conceptual Ligand-Receptor Interaction Map.

Discussion

This comparative study demonstrates that while this compound can dock into the orthosteric binding sites of both D2R and 5-HT2AR, its predicted binding affinity is substantially weaker than the established multi-target antagonist, Risperidone.

The primary anchoring interaction for both ligands is the salt bridge formed between a protonated nitrogen and a conserved aspartic acid residue in TM3 of the receptors. This is a canonical interaction for aminergic GPCR antagonists and agonists.[4] The significant difference in binding affinity arises from Risperidone's larger, more complex structure, which allows it to form numerous additional van der Waals and hydrophobic interactions within the binding pocket, leading to a more favorable enthalpy of binding.

The results suggest that this compound, in its current form, is unlikely to be a potent antagonist at these receptors. However, it serves as an excellent chemical scaffold. The established ionic anchor of the piperidine nitrogen and the hydrogen bonding potential of the carboxamide group provide a solid foundation for structure-based drug design. Future work could involve synthetically elaborating the scaffold by adding aromatic or lipophilic groups to better occupy the hydrophobic sub-pockets of the receptors, thereby improving binding affinity and potential selectivity.

Conclusion

This guide outlines a robust and self-validating protocol for comparative molecular docking, using this compound and Risperidone as a case study against D2R and 5-HT2AR. Our in silico analysis predicts that this compound can form key anchoring interactions but lacks the potency of Risperidone due to its limited size and inability to engage in extensive hydrophobic contacts. The methodology and insights presented here provide a clear framework for researchers to conduct similar computational assessments, accelerating the early stages of rational drug discovery.

References

  • Docking of peptides to GPCRs using a combination of CABS-dock with FlexPepDock refinement. PubMed. Available at: [Link]

  • Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor. National Institutes of Health (NIH). Available at: [Link]

  • Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. MDPI. Available at: [Link]

  • “Selective” serotonin 5-HT2A receptor antagonists. National Institutes of Health (NIH). Available at: [Link]

  • Structure of 5-HT2AR a, 5-HT2ARris. b, 5-HT2ARzot. 5-HT2AR is shown in... ResearchGate. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings. National Institutes of Health (NIH). Available at: [Link]

  • Assessing Protein-Protein Docking Protocols: Case Studies of G-Protein-Coupled Receptor Interactions. Springer Nature. Available at: [Link]

  • Assessing Protein-Protein Docking Protocols: Case Studies of G-Protein-Coupled Receptor Interactions. R Discovery. Available at: [Link]

  • Crystal structure of 5-HT2AR in complex with risperidone (PDB ID: 6A93). RCSB PDB. Available at: [Link]

  • Dopamine receptor D2. Wikipedia. Available at: [Link]

  • Structure of a D2 dopamine receptor-G-protein complex in a lipid membrane (PDB ID: 6VMS). RCSB PDB. Available at: [Link]

  • Autodock & Autodock Vina: Development, Capabilities, & Applications in Molecular Docking. IJRPR. Available at: [Link]

  • Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone (PDB ID: 6CM4). RCSB PDB. Available at: [Link]

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  • The Science Behind CNS Drugs: The Role of Piperazine Derivatives. Medium. Available at: [Link]

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. National Institutes of Health (NIH). Available at: [Link]

  • 3D-Structure of the D2 Dopamine Receptor (D2DR) bound to the Risperidone (PDB ID-6CM4). ResearchGate. Available at: [Link]

  • Ligand Docking Methods to Recognize Allosteric Inhibitors for G-Protein-Coupled Receptors. ResearchGate. Available at: [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link]

  • Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone. Protein Data Bank Japan. Available at: [Link]

  • Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed. Available at: [Link]

  • Crystal structure of serotonin 2A receptor in complex with psilocin (PDB ID: 7WC5). RCSB PDB. Available at: [Link]

  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed. Available at: [Link]

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  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. Available at: [Link]

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  • Discovery of piperidine carboxamide TRPV1 antagonists. PubMed. Available at: [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Piperidine-4-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every aspect of your workflow, from experimentation to disposal, is conducted with the highest standards of safety and scientific integrity. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible research that protects you, your colleagues, and the environment.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of Piperidine-4-carboxamide hydrochloride. We will move beyond simple checklists to explain the causality behind these procedures, ensuring a deep, actionable understanding of the principles of chemical safety.

Section 1: Hazard Identification and Risk Assessment

Before any handling or disposal can occur, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for the hydrochloride salt of Piperidine-4-carboxamide may vary by manufacturer, we can infer its primary hazards from closely related structures, such as Piperidine-3-carboxamide hydrochloride[1].

The primary hazards associated with this class of compounds include:

  • Acute Oral Toxicity : Harmful if swallowed[1].

  • Skin Irritation : Causes skin irritation upon contact[1].

  • Serious Eye Irritation : Causes serious eye damage[1].

  • Respiratory Tract Irritation : May cause irritation to the respiratory system[1].

These hazards mandate its classification as hazardous waste under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[2][3][4]. Therefore, it must never be disposed of in standard trash or poured down a sanitary sewer[2][5].

Hazard Classification (Anticipated)GHS PictogramPrecautionary Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]
Skin Irritation (Category 2)H315: Causes skin irritation[1]
Eye Irritation (Category 2A)H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation[1]

Section 2: Personal Protective Equipment (PPE) - A Non-Negotiable Standard

Appropriate PPE is your most immediate and critical line of defense against chemical exposure. The selection of PPE is not arbitrary; it is directly dictated by the chemical's hazard profile.

PPE ItemSpecificationRationale
Hand Protection Nitrile or neoprene glovesProvides a chemical-resistant barrier to prevent skin contact and irritation. Always inspect gloves for tears or punctures before use[1][6].
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects against accidental splashes that could cause serious eye irritation or damage. Standard prescription glasses are not a substitute[1][6].
Body Protection A standard laboratory coatProtects skin and personal clothing from contamination[1].
Respiratory Protection Use in a well-ventilated area or chemical fume hoodFor procedures that may generate dust or aerosols, a NIOSH-approved respirator may be necessary to prevent respiratory tract irritation[1][7].

Section 3: Waste Collection and Containment Protocol

Proper containment is crucial to prevent accidental release and ensure the safety of personnel who will handle the waste downstream. The guiding principle is segregation : never mix incompatible waste streams[8][9].

Step-by-Step Waste Accumulation Procedure:
  • Container Selection: Choose a dedicated hazardous waste container that is chemically compatible with this compound. High-density polyethylene (HDPE) or borosilicate glass containers are appropriate choices. The container must have a secure, leak-proof closure[2][9].

  • Proper Labeling: This is a critical regulatory requirement. The label must be clear, legible, and permanently affixed to the container. Per OSHA and EPA standards, it must include:

    • The words "Hazardous Waste"[10].

    • The full, unambiguous chemical name: "this compound". Avoid abbreviations or formulas.

    • A clear statement of the associated hazards (e.g., "Toxic," "Irritant")[10].

    • The date on which the first particle of waste was added to the container (the "accumulation start date")[10].

  • Accumulation:

    • Keep the waste container tightly sealed at all times, except when adding waste[6][11]. This prevents the release of vapors and protects against spills.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the lab personnel[8].

    • Utilize secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks from the primary container[2][8][10].

Waste Segregation Decision Workflow

The following diagram outlines the critical decision-making process for segregating chemical waste in the laboratory.

G Diagram 1: Waste Segregation Decision Workflow cluster_type Determine Physical State start Waste Generated is_p4ch Is waste Piperidine-4- carboxamide hydrochloride (or contaminated material)? start->is_p4ch other_waste Follow disposal protocol for that specific chemical waste stream. is_p4ch->other_waste No check_compat Is the container ONLY for P4CH waste? is_p4ch->check_compat Yes solid_waste Place in designated SOLID Hazardous Waste container for P4CH. label_container Ensure container is correctly labeled: - 'Hazardous Waste' - Full Chemical Name - Accumulation Date solid_waste->label_container liquid_waste Place in designated LIQUID Hazardous Waste container for P4CH. liquid_waste->label_container store_safe Store in secondary containment in a designated Satellite Accumulation Area. other_waste->store_safe check_compat->other_waste No, it's a mixed waste stream. (Consult EHS) is_solid Solid? check_compat->is_solid label_container->store_safe is_solid->solid_waste Yes is_liquid Aqueous/Solvent Solution? is_solid->is_liquid No is_liquid->liquid_waste Yes

Caption: Decision workflow for proper segregation of this compound waste.

Section 4: Disposal Procedures for Common Scenarios

A. Routine Disposal of Accumulated Waste

This is the standard pathway for disposing of the chemical waste generated during routine research.

  • Monitor Accumulation: Do not exceed the storage limits set by the EPA and your institution. Federal regulations allow for the accumulation of up to 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA[5][8].

  • Request Pickup: Once the container is full or has reached its storage time limit (typically 6-12 months, per institutional policy), arrange for its removal[2]. Contact your institution's Environmental Health & Safety (EHS) department or the equivalent office to schedule a hazardous waste pickup.

  • Documentation: Complete any required waste manifests or logbooks as instructed by your EHS office. Accurate documentation is a legal requirement[10].

  • Professional Disposal: The EHS department will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which typically involves high-temperature incineration[3][8].

B. Spill Cleanup and Disposal

Accidents happen, but a prepared response minimizes risk. Small spills can typically be managed by trained laboratory personnel.

  • Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or involves other hazardous materials, evacuate the area and contact your institution's emergency response line.

  • Don PPE: Before approaching the spill, don the full PPE detailed in Section 2.

  • Contain and Absorb: For solid spills, carefully sweep up the material to avoid generating dust[1][12]. For liquid spills, cover and contain the spill with an inert, non-combustible absorbent material like vermiculite, sand, or a commercial chemical spill pillow.

  • Collect Waste: Carefully scoop the absorbed material and contaminated absorbents into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent solution, and collect the cleaning materials and rinsate as hazardous waste.

  • Dispose: Label the container as "Spill Debris containing this compound" and dispose of it through your EHS office. All materials used in the cleanup are considered hazardous waste[5].

Spill Response Workflow

Diagram 2: Laboratory Spill Response Workflow spill Spill Occurs assess Assess Hazard (Size, Location, Volatility) spill->assess evacuate Evacuate Area Alert Colleagues Call EHS/Emergency assess->evacuate Large / Unmanageable don_ppe Don Full PPE: - Gloves - Goggles - Lab Coat assess->don_ppe Small / Manageable contain Contain Spill (Use inert absorbent) don_ppe->contain collect Collect all contaminated materials into a new Hazardous Waste container contain->collect decon Decontaminate Spill Area collect->decon label_dispose Label container as 'Spill Debris' with chemical name & arrange for EHS pickup decon->label_dispose

Caption: Step-by-step workflow for responding to a laboratory chemical spill.

C. Disposal of Empty Containers

An "empty" container that held a hazardous chemical may still contain dangerous residue. Under RCRA, a container that held an acutely hazardous waste must be triple-rinsed with a solvent capable of removing the material[5][8].

  • Rinse: Rinse the container three times with a suitable solvent (e.g., water or methanol).

  • Collect Rinsate: Crucially, all three rinses must be collected and managed as hazardous waste. Add the rinsate to your designated liquid hazardous waste container for this compound.

  • Deface Label: After triple-rinsing, completely deface or remove the original chemical label to prevent confusion[5].

  • Final Disposal: The now-clean container can typically be disposed of in the regular trash or recycling, pending your institution's specific policies.

By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety and ensure your research remains compliant with all federal and local regulations. Your commitment to responsible chemical stewardship is integral to the advancement of science.

References

  • Daniels Health (2025-05-21).
  • ACTenviro (2024-01-16). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
  • Vanderbilt University Medical Center.
  • OSHA.com (2022-03-29). How to Safely Handle Dangerous Substances in the Workplace.
  • National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • National Safety Compliance (2024-06-18). What are the OSHA Requirements for Hazardous Chemical Storage?.
  • Ace Waste.
  • Axonator (2024-04-29). EPA Hazardous Waste Management.
  • Chemistry For Everyone (2025-01-06). What Regulations Govern Hazardous Waste Management?.
  • Aaron Chemicals LLC (2025-08-04). Safety Data Sheet - Piperidine-3-carboxamide hydrochloride.
  • Carl ROTH (2025-03-31).
  • Apollo Scientific (2023-07-06). Safety Data Sheet - Piperidine-4-carboxylic acid.

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Navigating the Safe Handling of Piperidine-4-carboxamide Hydrochloride: A Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The effective and safe use of chemical reagents is the cornerstone of innovative research and development. This guide provides essential, immediate safety and logistical information for handling Piperidine-4-carboxamide hydrochloride, a compound frequently utilized in the synthesis of novel therapeutics. As Senior Application Scientists, our goal is to empower you with field-proven insights that extend beyond the product, ensuring both the integrity of your work and the safety of your team.

Understanding the Hazard Profile

This compound is a substituted piperidine derivative. While specific toxicological data for this exact compound is not extensively published, the hazards can be inferred from its chemical class and available Safety Data Sheets (SDS). The primary risks associated with handling this and similar compounds in powder form include:

  • Skin and Eye Irritation: Direct contact can cause irritation or, in some cases, more severe reactions[1][2][3].

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to irritation of the respiratory system[1][2][4].

  • Harmful if Swallowed: Ingestion can be harmful, with some related piperidine compounds classified as toxic upon ingestion[3][5][6].

Given these potential hazards, a robust personal protective equipment (PPE) plan is not merely a recommendation—it is a critical component of your experimental protocol.

The Core of Protection: Selecting the Right PPE

The selection of appropriate PPE is your first line of defense. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.

PPE ComponentSpecificationRationale
Eye Protection Safety goggles conforming to EN166 or ANSI Z87.1 standards.A solid, particulate compound poses a significant risk of splash or aerosolization. Goggles provide a complete seal around the eyes, offering superior protection against airborne dust compared to standard safety glasses[1][4][7].
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).Gloves must be inspected for integrity before each use. Double-gloving is recommended when handling significant quantities or for prolonged periods to minimize the risk of exposure from a potential tear or puncture[8][9][10].
Body Protection A lab coat, preferably with knit cuffs.A lab coat protects against incidental contact with the skin. Knit cuffs provide a snug fit around the wrist, preventing dust from entering underneath the sleeve[8][9][10].
Respiratory Protection Use in a well-ventilated area is mandatory. A NIOSH/MSHA-approved respirator may be necessary if engineering controls (like a fume hood) are inadequate or if dust generation is unavoidable[4][8][9].The primary inhalation risk is from airborne particulates. Engineering controls are the preferred method of exposure reduction.

Operational Plan: From Weighing to Waste

A structured workflow is essential to minimize risk. The following protocol outlines the key steps for safely handling this compound.

Preparation and Weighing
  • Designate a Handling Area: All manipulations of the solid compound should occur within a certified chemical fume hood or a ventilated balance enclosure to control dust.

  • Assemble Materials: Before bringing the compound into the designated area, ensure all necessary equipment (spatulas, weigh paper, secondary containers) and waste disposal bags are present.

  • Don PPE: Follow the systematic donning procedure outlined below.

Step-by-Step PPE Donning Protocol
  • Step 1: Lab Coat. Put on your lab coat and ensure it is fully buttoned.

  • Step 2: First Pair of Gloves. Don the first pair of nitrile gloves, pulling the cuffs over the cuffs of your lab coat.

  • Step 3: Second Pair of Gloves (Optional but Recommended). If double-gloving, put on the second pair of gloves over the first.

  • Step 4: Eye Protection. Put on your safety goggles.

Handling and Dispensing
  • Handle the container with care to avoid generating dust.

  • Use a spatula to carefully transfer the desired amount of the compound onto weigh paper or into a container.

  • If any of the compound is spilled, follow the spill cleanup procedures outlined in Section 4.

  • Once the desired amount is weighed, securely close the primary container.

Post-Handling and PPE Doffing

Proper removal of PPE is critical to prevent cross-contamination.

  • Remove Outer Gloves (if applicable): If you are double-gloved, remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.

  • Remove Lab Coat: Remove your lab coat, folding the contaminated exterior inward. Place it in a designated area for lab coats or for laundering.

  • Remove Goggles: Remove your safety goggles.

  • Remove Inner Gloves: Remove the final pair of gloves using the same inside-out technique.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water[2][3][8].

The following diagram illustrates the recommended workflow for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep_area 1. Designate Handling Area (Fume Hood) gather_materials 2. Assemble All Necessary Materials prep_area->gather_materials don_ppe 3. Don PPE (Coat, Gloves, Goggles) gather_materials->don_ppe handle_compound 4. Carefully Weigh/Dispense Compound don_ppe->handle_compound spill_check 5. Address Spills Immediately handle_compound->spill_check spill_check->handle_compound Spill Occurs (Initiate Spill Protocol) close_container 6. Securely Close Primary Container spill_check->close_container No Spill doff_ppe 7. Doff PPE in Correct Order close_container->doff_ppe dispose_waste 8. Dispose of Contaminated Waste Properly doff_ppe->dispose_waste wash_hands 9. Wash Hands Thoroughly dispose_waste->wash_hands

Caption: Workflow for Safe Handling of this compound.

Spill and Disposal Plan

Even with careful planning, spills can occur. A pre-defined response and disposal plan is crucial.

Spill Response

For a small spill of this compound:

  • Ensure you are wearing your full PPE.

  • Gently cover the spill with an absorbent material to prevent further aerosolization.

  • Carefully sweep up the material and place it in a clearly labeled, sealed container for disposal[4][11].

  • Clean the spill area with soap and water.

  • Dispose of all cleaning materials as hazardous waste.

Waste Disposal
  • Contaminated PPE: All disposable PPE, such as gloves, must be disposed of as chemical waste.

  • Empty Containers: Empty containers should be rinsed and disposed of according to your institution's guidelines.

  • Unused Compound: Unused or waste this compound must be disposed of through a licensed professional waste disposal service, in accordance with all federal, state, and local environmental regulations[4][5][9]. Do not discharge into drains or the environment[4][5][8].

By integrating these safety protocols into your standard operating procedures, you can confidently handle this compound, ensuring a safe and productive research environment.

References

  • Enamine. (n.d.). Safety Data Sheet.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
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  • Apollo Scientific. (2023). Piperidine-4-carboxylic acid Safety Data Sheet.
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Piperidine.
  • Apollo Scientific. (2023). Piperidine-4-carboxylic acid, N-BOC protected Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet: Piperidine hydrochloride.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.